Product packaging for Sulfamethylthiazole(Cat. No.:CAS No. 515-59-3)

Sulfamethylthiazole

Cat. No.: B1211108
CAS No.: 515-59-3
M. Wt: 269.3 g/mol
InChI Key: KJVQYDYPDFFJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfamethizole, also known historically as Sulfamethylthiazole, is a synthetic sulfonamide antibacterial agent . It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase . This mechanism of action disrupts the bacterial folate synthesis pathway by preventing the incorporation of para-aminobenzoic acid (PABA) into dihydrofolic acid, thereby inhibiting bacterial growth . This compound has documented antibacterial activity against a range of gram-positive and gram-negative organisms, including streptococci, staphylococci, and E. coli . Its primary research application has been in the study of acute, uncomplicated urinary tract infections caused by susceptible organisms, largely due to its rapid absorption and rapid elimination by the kidneys, which results in high urinary drug concentrations . From a research perspective, Sulfamethizole is of interest due to its relatively low level of acetylation as a metabolite compared to other sulfonamides . It is well-absorbed after oral administration and exhibits high plasma protein binding, reported to be between 90% and 99% . The plasma half-life of Sulfamethizole is approximately 1.5 to 8 hours . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O2S2 B1211108 Sulfamethylthiazole CAS No. 515-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVQYDYPDFFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199481
Record name Sulfamethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515-59-3
Record name Sulfamethylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamethylthiazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfamethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'1-(4-methylthiazol-2-yl)sulphanilamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.459
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMETHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R12OZ3O07F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Sulfamethylthiazole (CAS 515-59-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethylthiazole, with a CAS number of 515-59-3, is a sulfonamide antibiotic that has been utilized for its bacteriostatic activity against a range of gram-positive and gram-negative bacteria. This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, and relevant experimental protocols. Detailed spectral data and methodologies for its synthesis, purification, and analysis are presented to support research and development activities. The guide also visualizes the key signaling pathway of its antibacterial action and common resistance mechanisms, offering a deeper understanding for professionals in the field of drug development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueReference(s)
CAS Number 515-59-3[1][2][3]
Molecular Formula C₁₀H₁₁N₃O₂S₂[1][3]
Molecular Weight 269.3 g/mol [1]
IUPAC Name 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide[1]
Melting Point 238-240 °C
Boiling Point 488 °C at 760 mmHg[2]
Solubility Water: Sparingly soluble
pKa 7.35 ± 0.50
logP (XLogP3) 0.5[1]

Mechanism of Action: Inhibition of Folate Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication.[4][5][6]

The mechanism involves this compound mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA). Due to its structural similarity, this compound binds to the active site of DHPS, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][7] This blockage halts the production of dihydrofolic acid and, consequently, tetrahydrofolic acid, leading to the cessation of bacterial cell division.[4][6]

Sulfonamide Mechanism of Action Mechanism of Action of this compound DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA para-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids This compound This compound This compound->DHPS Competitively Inhibits

Mechanism of Action of this compound

Mechanisms of Resistance

Bacterial resistance to sulfonamides, including this compound, is a significant clinical concern. The primary mechanisms of resistance involve alterations in the target enzyme, dihydropteroate synthase (DHPS).[8][9][10][11]

Two main mechanisms have been identified:

  • Mutations in the folP Gene: Chromosomal mutations in the folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme's active site. These changes reduce the binding affinity of sulfonamides while preserving the enzyme's ability to bind its natural substrate, pABA.[8][11]

  • Acquisition of sul Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, sul3). These genes encode for alternative, drug-resistant variants of DHPS that are insensitive to sulfonamides but still function to produce dihydropteroate.[8][9][10]

Sulfonamide Resistance Mechanisms Bacterial Resistance to this compound This compound This compound DHPS Wild-type Dihydropteroate Synthase (DHPS) This compound->DHPS Inhibits Folate_Pathway Folate Synthesis DHPS->Folate_Pathway Enables Bacterial_Growth Bacterial Growth Folate_Pathway->Bacterial_Growth Supports Mutated_DHPS Mutated DHPS (Altered Active Site) Mutated_DHPS->Folate_Pathway Enables (uninhibited) Sul_DHPS Drug-Resistant DHPS (from sul genes) Sul_DHPS->Folate_Pathway Enables (uninhibited) folP_mutation Mutation in folP gene folP_mutation->Mutated_DHPS sul_acquisition Acquisition of sul gene (e.g., on a plasmid) sul_acquisition->Sul_DHPS

Bacterial Resistance to this compound

Experimental Protocols

Synthesis of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

This protocol describes a general method for the synthesis of sulfonamides, adapted for this compound.

Materials:

Procedure:

  • N-Sulfonylation: In a round-bottom flask, dissolve 2-amino-4-methylthiazole in pyridine. Cool the mixture in an ice bath.

  • Slowly add 4-acetamidobenzenesulfonyl chloride to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold water to precipitate the N-acetylated intermediate.

  • Filter the precipitate, wash with cold water, and dry.

  • Deacetylation: Reflux the dried intermediate with aqueous hydrochloric acid for 1-2 hours.

  • Cool the solution and neutralize with a sodium hydroxide solution to precipitate the final product, 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide.

  • Filter the product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[12][13]

Synthesis Workflow Synthesis of this compound start 2-amino-4-methylthiazole + 4-acetamidobenzenesulfonyl chloride step1 N-Sulfonylation in Pyridine start->step1 intermediate N-acetylated intermediate step1->intermediate step2 Hydrolysis (Deacetylation) with HCl intermediate->step2 product Crude this compound step2->product step3 Recrystallization from Ethanol product->step3 final_product Pure this compound step3->final_product

Synthesis of this compound
Purification by Recrystallization

This protocol outlines a general procedure for the purification of sulfonamides by recrystallization.[14][15]

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent like propanol)

  • Activated charcoal (optional)

  • Filter paper

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[14][15]

Analysis by High-Performance Liquid Chromatography (HPLC)

This is a representative HPLC method for the analysis of sulfonamides, which can be adapted for this compound.[16][17][18][19][20]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., 0.025 M sodium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation.

Chromatographic Conditions:

  • Flow Rate: 1.0 - 1.2 mL/min

  • Detection Wavelength: Approximately 260-270 nm (based on UV-Vis spectra of similar compounds)

  • Injection Volume: 20 µL

  • Column Temperature: 25-40 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the chromatogram based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.[16][17][19]

Spectral Data

The following tables summarize representative spectral data for this compound and closely related sulfonamides. This information is crucial for the identification and characterization of the compound.

Table 2: UV-Visible Spectroscopy

Compoundλmax (nm)SolventReference(s)
Sulfamethoxazole262, 285Aqueous[21]
Sulfamethoxazole271-[22][23]
Sulfamethazine268Acidic mobile phase[24]

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy (Representative Peaks)

Wavenumber (cm⁻¹)AssignmentReference(s)
~3400-3300N-H stretching (amine)[25][26][27]
~3300-3200N-H stretching (sulfonamide)[25][26][27]
~1620N-H bending (amine)[25][26][27]
~1590C=C stretching (aromatic)[25][26][27]
~1330 & ~1150Asymmetric and symmetric SO₂ stretching[25][26][27]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy (Representative Chemical Shifts for Similar Structures)

NucleusChemical Shift (δ, ppm)AssignmentReference(s)
¹H~7.6-7.8Aromatic protons ortho to SO₂[13][28][29]
¹H~6.6-6.8Aromatic protons ortho to NH₂[13][28][29]
¹H~5.8-6.0NH₂ protons[13][28][29]
¹H~2.3CH₃ protons on thiazole (B1198619) ring[13]
¹³C~150-155Aromatic carbon attached to NH₂[13][30]
¹³C~128-130Aromatic CH carbons[13][30]
¹³C~113-115Aromatic CH carbons[13][30]
¹³C~168Thiazole carbon attached to sulfonamide[13]

Table 5: Mass Spectrometry (Representative Fragmentation)

m/zProposed Fragment IonReference(s)
269[M+H]⁺ (for this compound)
156[H₂N-C₆H₄-SO₂]⁺[31][32][33]
108[H₂N-C₆H₄-S]⁺[31][32][33]
92[H₂N-C₆H₄]⁺[31][32][33]

Conclusion

This technical guide provides a detailed and structured overview of the core properties of this compound (CAS 515-59-3). The compiled physicochemical data, along with detailed experimental protocols and an elucidation of its mechanism of action and resistance, serves as a valuable resource for researchers and professionals in drug development. The provided spectral data and visualizations of key pathways are intended to facilitate a deeper understanding and further investigation of this sulfonamide antibiotic.

References

The Dawn of a New Era: An In-depth Technical Guide to the Historical Discovery of Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discoveries that ushered in the age of antibacterial chemotherapy: the development of sulfonamide antibiotics. We will delve into the foundational experiments, key scientific figures, and the logical progression of research that led to the first class of effective systemic antimicrobial drugs. This document is intended for an audience with a technical background in the life sciences and drug development, offering detailed experimental insights and quantitative data from the pivotal studies of the 1930s.

The Genesis of a "Magic Bullet": Domagk and Prontosil

The story of sulfonamides begins in the laboratories of IG Farben in Germany, where pathologist and bacteriologist Gerhard Domagk was leading a program to identify synthetic dyes with antibacterial properties. Inspired by Paul Ehrlich's concept of a "magic bullet," the research aimed to find compounds that could selectively target pathogens without harming the host. In 1932, a red azo dye synthesized by chemists Fritz Mietzsch and Josef Klarer, initially designated KL 730 and later named Prontosil rubrum, showed remarkable efficacy not in the test tube, but within a living organism.[1][2]

Domagk's Foundational In Vivo Experiments

A crucial and initially perplexing observation was that Prontosil was inactive against streptococci in vitro.[3] This highlighted the importance of in vivo testing, a principle that Domagk championed. The groundbreaking experiments that demonstrated Prontosil's chemotherapeutic power were conducted in mice infected with a lethal dose of Streptococcus pyogenes.

Experimental Protocols: Murine Model of Streptococcal Sepsis (Domagk, 1932)

Objective: To determine the in vivo efficacy of Prontosil in treating lethal systemic Streptococcus pyogenes infection in mice.

Animal Model: Albino mice.

Infectious Agent: A virulent strain of Streptococcus pyogenes isolated from a human patient.

Infection Induction:

  • A lethal dose of the Streptococcus pyogenes culture was established through preliminary experiments.

  • Mice were infected intraperitoneally with a bacterial suspension containing a lethal dose of the bacteria. In his initial reported experiment, 26 mice were infected.[1][4]

Treatment:

  • The treatment group (12 mice) received a single oral dose of Prontosil administered via a stomach tube one and a half hours after infection.[1]

  • The control group (14 mice) received no treatment.[1]

Observation and Endpoints:

  • The primary endpoint was survival.

  • The mice were monitored over several days, and mortality was recorded.

Results: The results of Domagk's initial experiment were striking and provided the first strong evidence of Prontosil's life-saving potential.

GroupNumber of MiceTreatmentOutcome
114None (Control)All 14 mice died within four days of infection.[1]
212Single oral dose of ProntosilAll 12 mice survived the infection.[1]

Domagk_Experiment cluster_setup Experimental Setup cluster_intervention Intervention cluster_outcome Outcome Infection Infect 26 mice with lethal dose of Streptococcus pyogenes Group_Control Control Group (14 mice) Infection->Group_Control Group_Treatment Treatment Group (12 mice) Infection->Group_Treatment No_Treatment No Treatment Group_Control->No_Treatment Prontosil_Dose Administer single oral dose of Prontosil Group_Treatment->Prontosil_Dose Control_Death All 14 mice die within 4 days No_Treatment->Control_Death Treatment_Survival All 12 mice survive Prontosil_Dose->Treatment_Survival

Caption: Multi-step synthesis of Sulfanilamide from Acetanilide.

Conclusion

The discovery of sulfonamide antibiotics was a landmark achievement in the history of medicine, representing the first successful use of synthetic drugs to systemically treat bacterial infections. The pioneering work of Gerhard Domagk, the insightful research of the Tréfouëls and their colleagues at the Pasteur Institute, and the meticulous clinical studies of Leonard Colebrook laid the foundation for the antibiotic era. This technical guide has provided an in-depth look at the key experiments, quantitative data, and scientific reasoning that propelled this revolution in medicine. The principles of in vivo screening, prodrug metabolism, and competitive enzyme inhibition, which were central to the sulfonamide story, continue to be fundamental concepts in modern drug discovery and development.

References

An In-depth Technical Guide to Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic. As a member of this class, its therapeutic action is derived from its ability to interfere with the metabolic pathways of bacteria that are essential for their proliferation and survival. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and the established mechanism of action for sulfonamides. The guide also includes representative experimental protocols for its synthesis and analysis, based on established methods for structurally similar compounds.

Chemical Identity and Structure

  • IUPAC Name: 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide[1]

  • CAS Number: 515-59-3[1][2]

  • Molecular Formula: C₁₀H₁₁N₃O₂S₂[1]

  • Molecular Weight: 269.351 g/mol [2]

  • Chemical Structure:

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound and related sulfonamides. Data for this compound is provided where available; for properties not specifically reported, data from the closely related compound Sulfamethizole is included for reference and comparison.

PropertyValueSource
IUPAC Name 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide[1]
CAS Number 515-59-3[1][2]
Molecular Formula C₁₀H₁₁N₃O₂S₂[1]
Molecular Weight 269.351 g/mol [2]
Aqueous Solubility Estimated <10 µg/mL (for a similar compound)[3]
LogP ~2.1 (calculated for a similar compound)[3]

Mechanism of Action: Inhibition of Dihydropteroate (B1496061) Synthase

This compound, like other sulfonamide antibiotics, functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5][6][7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and amino acids necessary for bacterial growth and replication.[4][6]

By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid.[4][6] This disruption of the folate synthesis pathway results in a bacteriostatic effect, inhibiting the proliferation of susceptible bacteria.[4]

Sulfonamide_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine This compound This compound Inhibition This compound->Inhibition Inhibition->DHPS

Mechanism of action of this compound.

Experimental Protocols

Representative Synthesis of a this compound Analog

While a specific protocol for the synthesis of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide was not found in the reviewed literature, a representative procedure for a structurally similar compound, 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide, is described below.[8][9] This protocol can be adapted by using 2-amino-4-methylthiazole (B167648) as the starting material.

Materials:

Procedure:

  • In a reaction vessel, combine 2-aminothiazole (1 equivalent), 4-methylbenzenesulfonyl chloride (1.5 equivalents), and distilled water.

  • Add sodium acetate (2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-85 °C and maintain for 4 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from absolute ethanol to yield the purified 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide.[8]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

For the quantitative analysis of this compound, a High-Performance Liquid Chromatography (HPLC) method can be employed. The following is a general protocol adapted from established methods for the analysis of the related compound, sulfamethoxazole (B1682508), which can be optimized for this compound.[10][11][12][13][14]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C8 or C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of potassium hydrogen phosphate (B84403) buffer, acetonitrile, and methanol. The pH should be adjusted to approximately 6.2.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a suitable wavelength (e.g., 225 nm).[14]

  • Column Temperature: 50°C.[13]

  • Injection Volume: 20 µL.[13]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent such as methanol.

  • For analysis of biological samples (e.g., plasma), a protein precipitation step is required. Add a precipitating agent like perchloric acid to the sample, vortex, and centrifuge.[14]

  • The clear supernatant is then injected into the HPLC system.

HPLC_Workflow Start Sample Preparation Protein_Precipitation Protein Precipitation (if applicable) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

A general workflow for the HPLC analysis of this compound.

Conclusion

References

An In-depth Technical Guide to 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide (Sulfamethylthiazole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide, also known as sulfamethylthiazole, is a sulfonamide antibiotic. Sulfonamides are synthetic antimicrobial agents that inhibit the growth and proliferation of bacteria. This technical guide provides a comprehensive overview of the chemical data, experimental protocols, and biological pathways associated with this compound, leveraging data from the target compound and its close structural analogs where specific information is not available.

Chemical and Physical Data

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profiling. The data presented below has been compiled from various chemical databases and scientific literature.

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Notes
CAS Number 515-59-3
Molecular Formula C₁₀H₁₁N₃O₂S₂
Molecular Weight 269.34 g/mol
Melting Point 238-240 °C
Solubility 0.11 g/L (in water at 20 °C)[1]
pKa Data not available for this compound. For the related sulfamethoxazole (B1682508), pKa values are approximately 1.8 (amino group) and 5.7 (sulfonamide group).
Appearance White to off-white crystalline powderAssumed based on related sulfonamides.
Table 2: Spectroscopic Data of this compound and Related Compounds
Spectrum TypeKey Data Points and InterpretationSource/Notes
¹H NMR Data not available for this compound. For a similar compound, 4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide, aromatic protons are expected in the range of δ 6.9-7.8 ppm.[2]
¹³C NMR Data not available for this compound.
FT-IR (KBr Pellet) Characteristic peaks for sulfonamides include: N-H stretching (amine), S=O stretching (sulfone), and aromatic C-H stretching. For the related sulfathiazole, characteristic peaks are observed for these functional groups.
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 270.0371. For the related sulfamethoxazole, major fragment ions are observed at m/z 156, 108, and 92.
UV-Vis Spectroscopy For the related sulfamethoxazole, a maximum absorption (λmax) is observed at approximately 257-271 nm.[3]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is critical in the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folic acid, an essential nutrient for DNA, RNA, and protein synthesis. In contrast, mammals obtain folic acid from their diet, which accounts for the selective toxicity of sulfonamides.

The drug mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), and competes for the enzyme's active site. This competitive inhibition blocks the conversion of PABA to dihydropteroate, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid (THF). The depletion of THF halts the synthesis of essential bacterial components, thereby inhibiting bacterial growth.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes This compound This compound This compound->DHPS Competitively Inhibits Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduces Purines_Thymidine_Amino_Acids Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine_Amino_Acids Required for synthesis Bacterial_Growth_Inhibition Bacterial Growth Inhibition

Diagram 1: Mechanism of Action of this compound

Metabolic Pathways

The metabolism of this compound is expected to be similar to that of other sulfonamides, primarily occurring in the liver. The major metabolic pathways for the closely related sulfamethoxazole are N-acetylation and oxidation.

  • N-acetylation: The primary route of metabolism, catalyzed by N-acetyltransferases (NATs), particularly NAT2, leading to the formation of N4-acetyl-sulfamethylthiazole. This metabolite is generally less active and more water-soluble, facilitating its excretion.

  • Oxidation: A smaller fraction of the drug undergoes oxidation by cytochrome P450 enzymes (primarily CYP2C9 for sulfamethoxazole) to form hydroxylamine (B1172632) metabolites. These reactive metabolites have been implicated in hypersensitivity reactions associated with sulfonamides.

  • Glucuronidation: Minor pathway involving conjugation with glucuronic acid.

Metabolism_this compound cluster_liver Liver Metabolism This compound This compound N4_Acetyl N4-Acetyl-sulfamethylthiazole (Major Metabolite) This compound->N4_Acetyl N-acetylation (NAT2) Hydroxylamine Hydroxylamine Metabolite (Reactive) This compound->Hydroxylamine Oxidation (CYP450) Glucuronide Glucuronide Conjugate (Minor Metabolite) This compound->Glucuronide Glucuronidation Excretion Renal Excretion N4_Acetyl->Excretion Hydroxylamine->Excretion Glucuronide->Excretion

Diagram 2: Postulated Metabolic Pathways of this compound

Experimental Protocols

Synthesis of this compound (Adapted from similar sulfonamide syntheses)

A common synthetic route for sulfonamides involves the reaction of a substituted sulfonyl chloride with an appropriate amine.

  • Step 1: Acetylation of Sulfanilamide (B372717). Protect the amino group of sulfanilamide by reacting it with acetic anhydride.

  • Step 2: Chlorosulfonation. React the acetylated sulfanilamide with chlorosulfonic acid to produce N-acetylsulfanilyl chloride.

  • Step 3: Condensation. React the N-acetylsulfanilyl chloride with 2-amino-4-methylthiazole (B167648) in the presence of a base (e.g., pyridine) to form the acetylated precursor of this compound.

  • Step 4: Hydrolysis. Remove the acetyl protecting group by acid or base hydrolysis to yield the final product, 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide.

  • Purification. The final product can be purified by recrystallization from a suitable solvent such as ethanol.

Analytical Method: High-Performance Liquid Chromatography (HPLC) (Adapted from methods for sulfamethoxazole)

This method can be used for the quantitative determination of this compound in pharmaceutical formulations or biological matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5-6.2) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A typical starting point could be a 60:40 (v/v) mixture of buffer and methanol.[4][5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection: UV detection at the λmax of this compound (e.g., around 257-271 nm, based on sulfamethoxazole).[3]

  • Sample Preparation:

    • Pharmaceuticals: Dissolve the formulation in a suitable solvent (e.g., methanol), sonicate, and filter before injection.

    • Biological Fluids (e.g., plasma): Perform protein precipitation with a solvent like acetonitrile, centrifuge, and inject the supernatant.[7]

  • Quantification: Use an external standard calibration curve prepared with known concentrations of a this compound reference standard.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (Pharmaceutical or Biological) Dissolution Dissolution / Extraction Sample->Dissolution Filtration Filtration / Centrifugation Dissolution->Filtration Injection Injection onto HPLC Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Result Final Concentration Quantification->Result

Diagram 3: General Experimental Workflow for HPLC Analysis

Signaling Pathways Beyond Antibacterial Action

While the primary mechanism of action of sulfonamides is the inhibition of bacterial folic acid synthesis, their metabolites can interact with host cellular signaling pathways, particularly in the context of hypersensitivity reactions. The reactive hydroxylamine metabolites of sulfonamides can act as haptens, covalently binding to endogenous proteins to form immunogenic adducts. These adducts can be processed and presented by antigen-presenting cells (APCs), such as dendritic cells, leading to the activation of T-cells and the initiation of an immune response.

For sulfamethoxazole, it has been shown that its reactive metabolite, nitroso-sulfamethoxazole, can stimulate dendritic cells, leading to increased expression of the costimulatory molecule CD40. This upregulation of CD40 can enhance the T-cell response, contributing to the development of hypersensitivity. It is plausible that this compound could induce similar effects through the formation of its own reactive metabolites.

Conclusion

This technical guide has summarized the available chemical data for 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide and provided insights into its mechanism of action, metabolism, and potential analytical and synthetic methodologies based on closely related sulfonamides. While there are gaps in the specific experimental data for this compound, the information presented provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. Further research is warranted to fully characterize its physicochemical properties, refine experimental protocols, and elucidate any unique biological activities or signaling pathway interactions.

References

Sulfamethylthiazole: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic that has been a cornerstone in the fight against bacterial infections. As a structural analog of para-aminobenzoic acid (PABA), its primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[1][2] This inhibition halts the production of dihydrofolic acid, a precursor necessary for the synthesis of nucleic acids and certain amino acids, ultimately leading to a bacteriostatic effect.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative inhibitory data, relevant experimental protocols, and key resistance pathways associated with this compound and its class representatives.

Core Mechanism: Inhibition of the Folate Biosynthesis Pathway

Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo.[6][7] This metabolic distinction is the foundation of the selective toxicity of sulfonamides. The central mechanism of this compound revolves around its structural mimicry of PABA, the natural substrate for DHPS.[3][5]

The Dihydropteroate Synthase (DHPS) Reaction

DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) with PABA to form 7,8-dihydropteroate.[8] This is a crucial step in the synthesis of tetrahydrofolate, an essential cofactor for one-carbon transfer reactions involved in the synthesis of purines, thymidine, and certain amino acids like methionine and glycine.[4]

Competitive Inhibition by this compound

Due to its structural similarity to PABA, this compound competitively binds to the active site of DHPS.[4][5] This binding event prevents PABA from accessing the enzyme, thereby blocking the synthesis of dihydropteroate and, consequently, dihydrofolic acid.[3][5] The disruption of this pathway deprives the bacterial cell of the necessary building blocks for DNA and protein synthesis, leading to the cessation of growth and replication.[3][4]

folate_pathway cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibition DHPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA para-aminobenzoic acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Condensation Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors One-carbon transfers DNA_Protein DNA & Protein Synthesis Precursors->DNA_Protein Sulfamethoxazole (B1682508) Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition

Figure 1: Mechanism of Action of Sulfamethoxazole.

Quantitative Data on DHPS Inhibition and Antibacterial Activity

The efficacy of sulfamethoxazole, a representative of the this compound class, can be quantified through its half-maximal inhibitory concentration (IC50) against DHPS and its minimum inhibitory concentration (MIC) against various bacterial species.

Compound Target Organism Parameter Value
SulfamethoxazoleToxoplasma gondiiIC502.7 µM[3]
SulfamethoxazolePneumocystis cariniiIC5023 nM[9]
SulfamethoxazolePlasmodium falciparumKi36 µM[8]
SulfapyridinePneumocystis cariniiIC50180 nM[9]
SulfisoxazolePneumocystis cariniiIC5040 nM[9]
SulphadoxinePneumocystis cariniiIC50740 nM[9]
Table 1: In vitro inhibition constants of various sulfonamides against dihydropteroate synthase (DHPS).
Organism Antimicrobial Agent MIC Range (µg/mL)
EnterobacteriaceaeTrimethoprim-Sulfamethoxazole≤2 (Susceptible)
Haemophilus influenzaeTrimethoprim-Sulfamethoxazole≤0.5 (Susceptible)
Streptococcus pneumoniaeTrimethoprim-Sulfamethoxazole≤0.5 (Susceptible)
Staphylococcus aureusTrimethoprim-SulfamethoxazoleResistance observed (25%)[10]
Escherichia coliTrimethoprim-SulfamethoxazoleResistance observed (>60%)[11]
Table 2: Minimum Inhibitory Concentration (MIC) data for Trimethoprim-Sulfamethoxazole against various bacteria.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method for determining the inhibitory activity of compounds against DHPS is a continuous spectrophotometric coupled enzyme assay.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[4][12][13]

Materials:

  • Recombinant DHPS

  • Recombinant DHFR

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • para-Aminobenzoic acid (PABA)

  • Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

  • Test inhibitor (e.g., Sulfamethoxazole)

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer with temperature control

Procedure:

  • Reagent Preparation: Prepare stock solutions of substrates, cofactors, and the test inhibitor.

  • Assay Setup: In a 96-well plate, add the assay buffer, DHPS enzyme, DHFR enzyme, and NADPH. Add serial dilutions of the test inhibitor to respective wells, with a DMSO control.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the reaction by adding a mixture of PABA and DHPP to all wells.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

dhps_assay_workflow cluster_workflow DHPS Inhibition Assay Workflow prep 1. Reagent Preparation (Enzymes, Substrates, Inhibitor) setup 2. Assay Plate Setup (Buffer, Enzymes, NADPH, Inhibitor) prep->setup preincubate 3. Pre-incubation (37°C, 5 min) setup->preincubate initiate 4. Reaction Initiation (Add PABA & DHPP) preincubate->initiate read 5. Kinetic Reading (Absorbance at 340 nm) initiate->read analyze 6. Data Analysis (Calculate IC50) read->analyze

Figure 2: Experimental Workflow for DHPS Inhibition Assay.
Antimicrobial Susceptibility Testing (AST)

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antibiotics.

Principle: A standardized inoculum of bacteria is swabbed onto the surface of a Mueller-Hinton agar (B569324) plate. Paper disks impregnated with a specific concentration of an antibiotic are placed on the agar surface. The antibiotic diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.[6]

Materials:

  • Mueller-Hinton agar plates

  • Bacterial culture in logarithmic growth phase

  • Sterile swabs

  • Antibiotic disks (e.g., Trimethoprim-Sulfamethoxazole)

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized bacterial suspension is prepared.

  • Plate Inoculation: A sterile swab is dipped into the suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Antibiotic-impregnated disks are placed on the agar surface.

  • Incubation: The plates are incubated under standardized conditions (e.g., 35°C for 16-18 hours).[6]

  • Zone Measurement: The diameters of the zones of inhibition are measured to the nearest millimeter.

  • Interpretation: The measurements are interpreted as susceptible, intermediate, or resistant according to established guidelines (e.g., CLSI).

Mechanisms of Resistance

The clinical utility of sulfonamides has been challenged by the emergence of bacterial resistance. The primary mechanisms of resistance to sulfamethoxazole involve alterations to the drug's target or bypassing the inhibited metabolic step.

1. Mutations in the Dihydropteroate Synthase (DHPS) Gene (folP):

  • Point mutations in the folP gene can lead to amino acid substitutions in the DHPS enzyme.[14][15]

  • These substitutions can reduce the binding affinity of sulfamethoxazole for the enzyme without significantly affecting the binding of the natural substrate, PABA.[5][14]

2. Acquisition of Resistant DHPS Genes (sul genes):

  • Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (e.g., sul1, sul2, sul3).[14][16]

  • These genes encode for highly resistant variants of DHPS that have a very low affinity for sulfonamides, allowing the bacteria to continue folate synthesis even in the presence of the drug.[15][16]

3. Increased Production of PABA:

  • Some resistant bacteria can overproduce PABA, which can outcompete the sulfonamide inhibitor for binding to the DHPS active site.[5][17]

4. Alternative Metabolic Pathways:

  • In some cases, bacteria may develop or acquire the ability to uptake folate from their environment, thus bypassing the need for de novo synthesis.[14]

resistance_mechanisms cluster_resistance Mechanisms of Sulfamethoxazole Resistance cluster_target_mod Target Modification cluster_gene_acq Gene Acquisition cluster_metabolic_bypass Metabolic Bypass Target_Modification Target Modification Gene_Acquisition Acquisition of Resistant Genes Metabolic_Bypass Metabolic Bypass folP_mutation Mutations in folP gene DHPS_alteration Altered DHPS with reduced drug affinity folP_mutation->DHPS_alteration sul_genes Acquisition of sul genes (sul1, sul2, sul3) Resistant_DHPS Production of resistant DHPS variants sul_genes->Resistant_DHPS PABA_overproduction Overproduction of PABA Folate_uptake Exogenous Folate Uptake

Figure 3: Key Mechanisms of Bacterial Resistance to Sulfamethoxazole.

Pharmacokinetics

Understanding the pharmacokinetic profile of sulfamethoxazole is crucial for its effective clinical use.

Parameter Value
Absorption Well absorbed orally
Time to Peak Concentration (Tmax) 1-4 hours after oral administration[18]
Protein Binding Approximately 70%[18]
Metabolism Primarily hepatic, via acetylation and glucuronidation[3]
Half-life Approximately 10 hours in individuals with normal renal function[19][20]
Excretion Primarily renal, through both glomerular filtration and tubular secretion[18]
Table 3: Summary of Pharmacokinetic Parameters for Sulfamethoxazole.

Conclusion

This compound and other sulfonamides remain important tools in the antimicrobial arsenal, primarily due to their well-characterized mechanism of action targeting a crucial bacterial metabolic pathway. Their effectiveness is rooted in the competitive inhibition of dihydropteroate synthase, leading to the cessation of bacterial growth. This in-depth guide has provided a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and an analysis of prevalent resistance strategies. For researchers and drug development professionals, a thorough understanding of these principles is essential for the development of novel antimicrobial agents and for strategies to combat the growing challenge of antibiotic resistance.

References

A Technical Guide to the Antibacterial Spectrum of Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the antibacterial properties of Sulfamethylthiazole (also known as Sulfamethizole), a member of the sulfonamide class of antibiotics. It covers the mechanism of action, antibacterial spectrum with quantitative data, and detailed experimental protocols for susceptibility testing.

Mechanism of Action

This compound, like other sulfonamides, exerts a bacteriostatic effect by acting as a competitive inhibitor in the bacterial folic acid (folate) synthesis pathway.[1][][3] Bacteria must synthesize their own folate, as they cannot utilize preformed folate from their environment, whereas mammalian cells acquire it from their diet.[3][4] This key difference accounts for the selective toxicity of sulfonamides against bacteria.[][3]

The primary target of this compound is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][5] Structurally, this compound mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[1][][3] By competing with PABA for the active site of the enzyme, the drug inhibits the conversion of PABA and dihydropteroate diphosphate (B83284) into dihydrofolic acid (dihydrofolate).[1][3]

This inhibition blocks the metabolic pathway responsible for producing tetrahydrofolic acid, the biologically active form of folate.[5] Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids (such as serine, glycine, and methionine), which are the fundamental building blocks for DNA, RNA, and proteins.[1][3] By disrupting the supply of these essential components, this compound halts bacterial growth and replication.[1][3]

The bacteriostatic action of sulfonamides can be enhanced to a bactericidal effect when combined with trimethoprim (B1683648).[5][6] Trimethoprim inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to tetrahydrofolic acid.[1][5] This sequential blockade of two steps in the folate pathway results in a synergistic and potent antibacterial effect.[1][7]

Folate Synthesis Inhibition cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteroate Diphosphate Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction Precursors Purines, Thymidine, Amino Acids THF->Precursors DNA_RNA DNA, RNA, Proteins Precursors->DNA_RNA SMT This compound SMT->DHPS Competitive Inhibition TMP Trimethoprim (Synergistic Agent) TMP->DHFR Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by this compound and Trimethoprim.

Antibacterial Spectrum

This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[3][7] However, its use is often in combination with trimethoprim (as co-trimoxazole) to enhance efficacy and reduce the development of resistance.[5][8] Susceptible organisms include common pathogens responsible for urinary tract infections, respiratory infections, and skin infections.[][3][8]

The spectrum of activity includes, but is not limited to:

  • Gram-positive bacteria: Staphylococcus aureus (including some methicillin-resistant strains, MRSA), Streptococcus pneumoniae, and Listeria monocytogenes.[][3][8]

  • Gram-negative bacteria: Escherichia coli, Haemophilus influenzae, Klebsiella species, Enterobacter species, and organisms causing shigellosis.[][4][8]

  • Anaerobic bacteria: Studies on the combination of sulfamethoxazole (B1682508) and trimethoprim have shown susceptibility in many obligately anaerobic bacteria, including many strains of the Bacteroides fragilis group.[9]

  • Other organisms: The combination drug is also used for infections caused by the fungus Pneumocystis jirovecii and protozoans like Toxoplasma gondii.[4][7]

Quantitative Susceptibility Data

The susceptibility of a bacterial strain to an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the microorganism. The tables below summarize MIC data for Sulfamethizole (this compound) and the related compound Sulfamethoxazole against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethizole against Clinical Isolates

Bacterial Species MIC90 (μg/mL)
Escherichia coli >1024
Klebsiella pneumoniae >1024
Pseudomonas aeruginosa >1024
Staphylococcus aureus 256

Source: Data derived from a high-throughput screening study. Note that MIC90 represents the concentration required to inhibit 90% of the isolates.[10]

Table 2: Susceptibility of Anaerobic Bacteria to Sulfamethoxazole (SMX) and Trimethoprim (TMP)

Bacterial Group Drug Susceptible (%) (MIC in μg/mL)
All 144 strains SMX alone 58% (≤16)
TMP alone 12% (≤1)
SMX + TMP (19:1) 85% (≤16)
Bacteroides fragilis group (45 strains) SMX + TMP (19:1) 100% (≤16)

Source: Data from a study on the susceptibility of obligately anaerobic bacteria.[9]

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

Standardized methods are crucial for determining the in vitro susceptibility of bacteria to antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[11][12][13] The most common methods are broth dilution and agar (B569324) diffusion.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is considered a reference standard for determining MIC values and involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium.[12]

Materials:

  • 96-well microtiter plates

  • Standardized bacterial suspension (e.g., 0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Resazurin (B115843) solution (as a growth indicator, optional)[12][14]

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound across the wells of a 96-well plate using a suitable broth like CAMHB.[12] Concentrations should span the expected MIC range. Leave wells for positive (no antibiotic) and negative (no bacteria) controls.

  • Standardize Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in broth or saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized suspension and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[12] If a redox indicator like resazurin is used, the MIC is the lowest concentration where no color change (indicating metabolic activity) is observed.[14]

Broth Microdilution Workflow start Start prep_dilutions 1. Prepare 2-fold serial dilutions of this compound in a 96-well plate. start->prep_dilutions prep_inoculum 2. Prepare standardized bacterial inoculum (0.5 McFarland). prep_dilutions->prep_inoculum inoculate 3. Inoculate wells with the bacterial suspension. prep_inoculum->inoculate incubate 4. Incubate plate at 35°C for 16-20 hours. inoculate->incubate read_results 5. Read results by observing turbidity or color change. incubate->read_results determine_mic 6. Identify the lowest concentration with no visible growth (MIC). read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for the broth microdilution method to determine the MIC.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This agar-based method is widely used to assess the susceptibility of bacteria to antibiotics. It is a qualitative or semi-quantitative method where the diameter of the zone of growth inhibition around an antibiotic-impregnated disk is measured.[13][15]

Materials:

  • Mueller-Hinton agar (MHA) plates (150 mm diameter)[15]

  • Paper disks impregnated with a standard concentration of this compound

  • Standardized bacterial suspension (0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a standardized bacterial suspension as described in the broth microdilution protocol.

  • Inoculate Plate: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[15] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage (creating a "lawn" of bacteria).[15]

  • Apply Antibiotic Disks: Aseptically place the this compound-impregnated disk onto the surface of the inoculated agar plate. An automated dispenser or sterile forceps can be used.[15] Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plate and incubate at 35°C for 16-24 hours.

  • Measure and Interpret: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the result as "Susceptible," "Intermediate," or "Resistant" by comparing the measured zone diameter to the established breakpoints published by standards organizations like CLSI.

References

Sulfamethylthiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sulfamethylthiazole

This technical guide provides a comprehensive overview of the sulfonamide antibiotic, this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Molecular and Physical Data

This compound is a member of the sulfonamide class of antibiotics.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C10H11N3O2S2PubChem[1]
Molecular Weight 269.3 g/mol PubChem[1]
IUPAC Name 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamidePubChem[1]
CAS Number 515-59-3PubChem[1]
XLogP3 0.5PubChem[1]

Mechanism of Action: Inhibition of Folate Synthesis

As a sulfonamide antibiotic, this compound functions by disrupting the metabolic pathways essential for bacterial growth.[2][3][4] Specifically, it acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is vital for the production of nucleic acids and proteins in bacteria.[3][4]

The mechanism is based on the structural similarity between this compound and para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2][] By binding to the active site of DHPS, this compound prevents PABA from being utilized, thereby halting the production of dihydrofolic acid.[3] This ultimately leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.[3] Mammalian cells are unaffected by this mechanism as they obtain folic acid from their diet rather than synthesizing it.[2]

Sulfonamide Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Reduction Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Precursor for This compound This compound This compound->Inhibition Competitive Inhibitor Inhibition->DHPS

Caption: Bacterial folate synthesis pathway and the inhibitory action of this compound.

Experimental Protocols: Quantitative Analysis by UV-Visible Spectrophotometry

A common method for the quantitative analysis of sulfonamides in bulk or pharmaceutical formulations is UV-Visible Spectrophotometry. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the concentration of this compound in a sample.

Principle: This method is based on the reaction of the primary amino group of the sulfonamide with a chromogenic agent, typically after diazotization, to form a colored product. The absorbance of this colored solution is then measured at its wavelength of maximum absorbance (λmax), and the concentration is determined from a standard calibration curve.

Materials and Reagents:

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh a specific amount of this compound reference standard and dissolve it in a suitable solvent (e.g., dilute HCl) to prepare a stock solution of known concentration.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations.

  • Sample Preparation: Prepare the sample solution containing an unknown concentration of this compound in the same solvent as the standards.

  • Color Development:

    • Take a known volume of each standard and sample solution in separate volumetric flasks.

    • Add HCl and cool the solutions in an ice bath.

    • Add sodium nitrite solution and allow the diazotization reaction to proceed.

    • Add ammonium sulfamate to remove excess nitrous acid.

    • Add NED solution to form the colored azo dye.

    • Dilute to the final volume with distilled water.

  • Spectrophotometric Measurement:

    • Allow the color to stabilize.

    • Measure the absorbance of each solution at the λmax against a reagent blank.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Experimental Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample diazotization Diazotization Reaction (HCl, NaNO2) prep_standards->diazotization prep_sample->diazotization coupling Coupling Reaction (NED) diazotization->coupling measurement Measure Absorbance (UV-Vis Spectrophotometer) coupling->measurement analysis Data Analysis (Calibration Curve) measurement->analysis end End analysis->end

Caption: Workflow for the quantitative analysis of this compound.

References

Dihydropteroate Synthase Inhibition by Sulfamethylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the inhibition of dihydropteroate (B1496061) synthase (DHPS) by sulfamethylthiazole, a member of the sulfonamide class of antibiotics. It details the molecular mechanism of action, the role of DHPS in the essential folic acid synthesis pathway, and provides comprehensive experimental protocols for assessing inhibitor potency. Quantitative data for the closely related compound sulfathiazole (B1682510) is presented to offer a comparative framework for inhibition constants. This document is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents.[1] Sulfonamides, a class of synthetic antimicrobial drugs, function as competitive inhibitors of DHPS.[1] They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA), and compete for binding at the active site, thereby blocking the production of dihydropteroate.[1][2] this compound, a member of this class, effectively halts bacterial growth by disrupting this vital metabolic pathway.

Mechanism of Action

The antibacterial activity of this compound is a direct result of its structural similarity to pABA.[1] This structural analogy allows it to act as a competitive inhibitor of the DHPS enzyme.[1] By binding to the active site of DHPS, this compound prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), the first committed step in the synthesis of folic acid. This inhibition blocks the formation of 7,8-dihydropteroate, a crucial precursor for dihydrofolate and subsequently tetrahydrofolate. The depletion of these essential folate cofactors ultimately leads to the cessation of DNA synthesis and cell division in susceptible microorganisms.[1]

The Folic Acid Synthesis Pathway

The folic acid synthesis pathway is essential for the de novo synthesis of folates in microorganisms. This pathway is a key target for antimicrobial agents because mammals lack this pathway and instead obtain folates from their diet.

Folic_Acid_Pathway cluster_DHPS DHPS Catalysis DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-aminobenzoic acid (pABA) pABA->DHPS This compound This compound This compound->DHPS Competitive Inhibition Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Condensation Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Reduction Dihydrofolate->DHFR Precursors Nucleic Acid Precursors Tetrahydrofolate->Precursors

Figure 1. Folic Acid Synthesis Pathway and Inhibition by this compound.

Quantitative Data on DHPS Inhibition

Table 1: Inhibition of Dihydropteroate Synthase by Sulfathiazole

OrganismEnzymeInhibitorIC₅₀ (µg/mL)Inhibition Constant (Ki)Notes
Escherichia coliWild-Type DHPSSulfathiazole2.2Not Reported50% inhibitory concentration determined in vitro.[3]
Escherichia coliResistant DHPSSulfathiazole18Not ReportedA single Pro→Ser substitution at position 64 resulted in increased resistance.[3]
Plasmodium falciparumRecombinant PPPK-DHPSSulfathiazoleNot ReportedVaries by strainSulfathiazole was found to be the most potent among several tested sulfonamides.[4]

Note: The presented data is for sulfathiazole, a close structural analog of this compound. These values can be used as an estimation of the inhibitory potential of this compound but should be confirmed experimentally.

Experimental Protocols

The following is a detailed protocol for a continuous, coupled spectrophotometric assay to determine the inhibitory activity (e.g., IC₅₀) of a compound against DHPS.

Principle

The activity of DHPS is measured by coupling the production of dihydropteroate to its subsequent reduction by an excess of dihydrofolate reductase (DHFR). This second reaction consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[1]

Materials
  • Recombinant DHPS and DHFR enzymes

  • Substrates: p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • Cofactor: NADPH

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • UV-Vis microplate reader with temperature control

Methodology
  • Inhibitor Preparation: Prepare serial two-fold dilutions of the test inhibitor (e.g., this compound) in DMSO.

  • Reagent Preparation: Prepare a master mix in assay buffer containing DHPS enzyme, an excess of DHFR enzyme, pABA, and DHPPP.

  • Assay Setup (96-well plate):

    • To test wells, add 2 µL of the inhibitor dilutions.

    • To control wells (0% inhibition), add 2 µL of DMSO.

    • To background wells (100% inhibition), add 2 µL of a known potent inhibitor or DMSO (without DHPS).

  • Reaction Initiation: Add 198 µL of the reagent master mix to each well to initiate the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_control - V_background))

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Inhibitor_Prep Prepare Serial Dilutions of this compound in DMSO Add_Inhibitor Add 2 µL Inhibitor/DMSO to Wells Inhibitor_Prep->Add_Inhibitor Reagent_Prep Prepare Master Mix: DHPS, DHFR, pABA, DHPPP, NADPH in Assay Buffer Add_Master_Mix Add 198 µL Master Mix to Initiate Reaction Reagent_Prep->Add_Master_Mix Add_Inhibitor->Add_Master_Mix Incubate_Read Incubate at 37°C Monitor A₃₄₀ Decrease Add_Master_Mix->Incubate_Read Calc_Rate Calculate Reaction Rates (V) Incubate_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC₅₀ Value Calc_Inhibition->Det_IC50

Figure 2. Experimental Workflow for DHPS Inhibition Assay.

Conclusion

This compound is a potent inhibitor of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. Its mechanism as a competitive inhibitor of pABA has been well-established. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to investigate the inhibitory effects of this compound and other sulfonamides on DHPS. The provided quantitative data for the analogous compound sulfathiazole serves as a valuable reference point for such studies. Further research to determine the specific inhibition constants for this compound against DHPS from various microbial sources is warranted to enhance our understanding of its antimicrobial activity and to guide the development of novel antifolates.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that were among the first drugs to be effective against bacterial infections. As a member of the thiazole (B1198619) group, its specific chemical structure confers distinct physical and chemical properties that are critical to its formulation, mechanism of action, and overall therapeutic profile. This document provides a detailed examination of these properties, supported by experimental methodologies and visual representations of its biochemical pathway.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for predicting its behavior in biological systems and for the design of effective drug delivery systems.

General Properties
PropertyValueReference
IUPAC Name 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide[1]
Molecular Formula C₁₀H₁₁N₃O₂S₂[1]
Molecular Weight 269.3 g/mol [1]
CAS Number 515-59-3[1]
Physicochemical Data

Quantitative data for key physicochemical parameters are essential for drug development. The table below presents available data for this compound and closely related sulfonamides for comparative purposes.

PropertyThis compoundSulfamethizole (Analogue)Sulfathiazole (Analogue)Sulfamethoxazole (Analogue)
Melting Point (°C) Not available in search results208 - 210[2][3]~202 (Form I)[4]167[5]
Water Solubility Not available in search results529 mg/L (at 20°C)[3]Insoluble[4]Sparingly soluble in aqueous buffers[6]
Solubility in Organic Solvents Not available in search resultsSoluble in Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly)[3]Soluble in dilute aqueous acid and base[4]Soluble in Ethanol (~0.25 mg/ml), DMSO (~50 mg/ml), DMF (~50 mg/ml)[6]
pKa Data available in IUPAC Digitized pKa Dataset[1]5.45 (at 25°C)[3]Not available in search results2.1 and 5.3[7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quantification of pharmaceutical compounds. While specific spectra for this compound were not retrieved, data for the closely related Sulfamethoxazole provide a representative profile for this class of compounds.

Spectroscopic MethodKey Observations for Sulfamethoxazole (Analogue)
UV-Vis Spectroscopy Exhibits a primary absorption maximum (λmax) around 262-273 nm, which is attributed to the π-π* transition of the aniline (B41778) moiety.[6][7][8]
Infrared (IR) Spectroscopy Characteristic bands corresponding to the NH₂ group are observed. The spectral region between 3000 cm⁻¹ and 4000 cm⁻¹ is particularly useful for studying interactions like hydrogen bonding.[9][10]
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Specific chemical shifts are observed for the aromatic protons of the benzene (B151609) ring, the methyl group protons, and the amine protons, confirming the molecular structure.[11][12]

Experimental Protocols

The determination of physicochemical properties is governed by standardized experimental protocols. The following sections detail the methodologies for measuring solubility and pKa.

Determination of Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[13]

Principle: This method measures the concentration of a saturated solution of a compound in a specific solvent, which is in equilibrium with the undissolved solid state of the compound.

Detailed Methodology:

  • Preparation: An excess amount of the solid compound (this compound) is added to a flask containing a known volume of the solvent of interest (e.g., phosphate (B84403) buffer pH 7.4, water). The solute and solvent must be pure.[14]

  • Equilibration: The flask is sealed and agitated in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[14] Temperature must be strictly controlled.[14]

  • Phase Separation: After agitation, the suspension is allowed to stand to permit the sedimentation of the excess solid. The saturated supernatant is then carefully separated from the undissolved solid by centrifugation or filtration.

  • Analysis: The concentration of the dissolved solute in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[15]

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or µg/L).

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis A Add excess this compound to a known volume of solvent B Agitate at constant temperature for 24-48h A->B C Centrifuge or filter to separate solid B->C D Quantify concentration in supernatant via HPLC/UV-Vis C->D G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteroate Diphosphate DHPPP->DHPS DHF Dihydrofolic Acid (Dihydrofolate) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (Tetrahydrofolate) DHFR->THF Catalyzes Precursors Purines, Thymidine, Amino Acids THF->Precursors DNA_RNA DNA, RNA, Protein Synthesis Precursors->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth Sulfa This compound Sulfa->DHPS Inhibits

References

An In-depth Technical Guide to the Spectroscopic Data of Sulfamethizole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Sulfamethizole (B1682507), a sulfonamide antibiotic. Due to the limited availability of specific data for "Sulfamethylthiazole," this document focuses on the closely related and well-documented compound, Sulfamethizole, which is also known by the synonym Sulfamethylthiadiazole. This guide is intended for researchers, scientists, and drug development professionals, presenting key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information is organized into clearly structured tables for easy comparison, accompanied by detailed experimental protocols and a workflow visualization to aid in understanding the data acquisition and analysis process.

Spectroscopic Data of Sulfamethizole

The following sections present the available spectroscopic data for Sulfamethizole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data

The ¹H NMR spectrum of Sulfamethizole provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm Multiplicity Assignment
7.425dAromatic H (protons ortho to SO₂)
6.587dAromatic H (protons ortho to NH₂)
5.93s (br)NH₂
2.446sCH₃

Solvent: DMSO-d₆

¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ) ppm
C=N (Thiadiazole ring)165 - 175
C-S (Thiadiazole ring)150 - 160
C-SO₂ (Aromatic)140 - 150
C-NH₂ (Aromatic)150 - 155
CH (Aromatic ortho to SO₂)125 - 130
CH (Aromatic ortho to NH₂)110 - 115
CH₃10 - 20
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3475, 3375N-H stretchPrimary amine (NH₂)
3250N-H stretchSulfonamide (SO₂NH)
1620N-H bendPrimary amine (NH₂)
1595, 1490C=C stretchAromatic ring
1330, 1150S=O stretchSulfonamide (SO₂)

Sample Preparation: KBr disc

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern can provide valuable information about the molecular structure.

m/z Relative Intensity Proposed Fragment
270100.0[M]⁺ (Molecular Ion)
20624.2[M - SO₂]⁺
15660.3[H₂N-C₆H₄-SO₂]⁺
10865.2[H₂N-C₆H₄-S]⁺
9291.2[C₆H₄NH₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of Sulfamethizole in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution should be clear and free of any solid particles.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation : The spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • The relaxation delay is typically set to 1-2 seconds.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • The relaxation delay is set to 2-5 seconds to ensure quantitative accuracy if desired.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of Sulfamethizole with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • A background spectrum of the empty sample compartment is first collected.

    • The KBr pellet containing the sample is then placed in the sample holder.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the solid Sulfamethizole sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization (Electron Ionization - EI) :

    • The sample is vaporized by heating.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Sulfamethizole.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Sulfamethizole Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Direct Insertion Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

The Genesis of a Scaffold: Early Research on Thiazole-Based Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. When coupled with a sulfonamide moiety, it gives rise to a class of compounds with a rich history and diverse pharmacological activities. Early research into thiazole-based sulfonamides, primarily conducted from the 1940s onwards, laid the groundwork for the development of crucial therapeutic agents. This technical guide delves into the foundational research on these compounds, focusing on their synthesis, their pioneering roles as carbonic anhydrase inhibitors and antimicrobial agents, and their initial exploration as diuretics. We provide a detailed look at the experimental protocols of the era, present key quantitative data in a comparative format, and visualize the fundamental scientific principles and workflows.

Core Synthesis of the Thiazole-Sulfonamide Scaffold

The Hantzsch thiazole synthesis, first reported in 1887, was a pivotal reaction for accessing the 2-aminothiazole (B372263) core, a key building block for many early thiazole-based sulfonamides. This was followed by the coupling of this heterocyclic amine with a benzenesulfonyl chloride derivative.

Experimental Protocol: Synthesis of Sulfathiazole (B1682510) (A Representative Thiazole-Based Sulfonamide)

This two-part protocol outlines the historical synthesis of sulfathiazole, a prominent early antimicrobial agent.

Part A: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a calcium chloride drying tube.

  • Chlorosulfonation: To the flask, add acetanilide. Cool the flask in an ice bath and slowly add chlorosulfonic acid with constant stirring.

  • Reaction Progression: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1-2 hours to complete the reaction.

  • Precipitation: Carefully pour the reaction mixture onto crushed ice. The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. Dry the product completely before proceeding to the next step.

Part B: Condensation with 2-Aminothiazole and Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiazole in pyridine.

  • Condensation: To this solution, add the p-acetamidobenzenesulfonyl chloride from Part A in small portions with stirring. An exothermic reaction will occur.

  • Reaction Progression: After the addition is complete, heat the mixture on a water bath for 1-2 hours.

  • Hydrolysis: Add a solution of sodium hydroxide (B78521) and heat the mixture to reflux for 1 hour to hydrolyze the acetyl group.

  • Precipitation and Purification: Cool the reaction mixture and acidify it with acetic acid. The sulfathiazole will precipitate. Collect the crude product by filtration, wash with water, and recrystallize from hot water to obtain purified sulfathiazole.

cluster_0 Part A: Synthesis of p-Acetamidobenzenesulfonyl Chloride cluster_1 Part B: Condensation and Hydrolysis Acetanilide Acetanilide p_Acetamidobenzenesulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->p_Acetamidobenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->p_Acetamidobenzenesulfonyl_Chloride N_Acetylsulfathiazole N-Acetylsulfathiazole p_Acetamidobenzenesulfonyl_Chloride->N_Acetylsulfathiazole Condensation Two_Aminothiazole 2-Aminothiazole Two_Aminothiazole->N_Acetylsulfathiazole Pyridine Pyridine (base) Pyridine->N_Acetylsulfathiazole Sulfathiazole Sulfathiazole N_Acetylsulfathiazole->Sulfathiazole NaOH NaOH (hydrolysis) NaOH->Sulfathiazole

Synthesis of Sulfathiazole Workflow

Thiazole-Based Sulfonamides as Carbonic Anhydrase Inhibitors

One of the earliest and most significant applications of thiazole-based sulfonamides was as inhibitors of carbonic anhydrase (CA), a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide. This inhibitory activity is the basis for their diuretic effect and their use in the treatment of glaucoma.

Mechanism of Action

The sulfonamide group (-SO₂NH₂) is crucial for the inhibitory activity. The deprotonated sulfonamide anion coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion essential for the catalytic cycle, thereby inhibiting the enzyme.

CA_active_site Carbonic Anhydrase Active Site (with Zn²⁺) Inhibition Inhibition of CO₂ Hydration CA_active_site->Inhibition Sulfonamide Thiazole-based Sulfonamide (-SO₂NH₂) Sulfonamide->Inhibition Coordinates to Zn²⁺

Carbonic Anhydrase Inhibition Pathway
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.

  • Reagent Preparation:

    • Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA I or hCA II) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).

    • Prepare serial dilutions of the thiazole-based sulfonamide inhibitor in the same buffer.

    • Prepare CO₂-saturated water containing a pH indicator (e.g., phenol (B47542) red).

  • Instrumentation: Use a stopped-flow spectrophotometer.

  • Measurement:

    • Rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

    • Monitor the change in absorbance of the pH indicator at its maximum absorbance wavelength as the pH decreases due to the formation of carbonic acid.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear portion of the absorbance change over time.

    • Measure the uncatalyzed rate of CO₂ hydration in the absence of the enzyme and subtract it from the enzyme-catalyzed rates.

    • Calculate the inhibition constants (Ki) or IC₅₀ values by fitting the data to the appropriate inhibition model.

Quantitative Data: Carbonic Anhydrase Inhibition

The following table summarizes the inhibitory activity of some early thiazole and related heterocyclic sulfonamides against human carbonic anhydrase isoforms I and II.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
Sulfanilamide2501000
Acetazolamide (a 1,3,4-thiadiazole (B1197879) sulfonamide)25012
Methazolamide (a 1,3,4-thiadiazole sulfonamide)5014
Ethoxzolamide (a benzothiazole (B30560) sulfonamide)309
2-Amino-1,3,4-thiadiazole-5-sulfonamide191033

Note: Data is compiled from various early studies and is intended for comparative purposes. Exact values may vary depending on the specific assay conditions.

Thiazole-Based Sulfonamides as Antimicrobial Agents

Following the discovery of the antibacterial activity of Prontosil and its active metabolite sulfanilamide, numerous derivatives were synthesized to improve efficacy and reduce toxicity. Sulfathiazole emerged as a highly effective agent against a broad spectrum of bacteria.

Mechanism of Action

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). DHPS is essential for the synthesis of dihydrofolic acid, a precursor to folic acid, which is required for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides prevent bacterial growth and replication.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid Synthesis DHPS->Dihydrofolic_Acid Bacterial_Growth Bacterial Growth and Replication Dihydrofolic_Acid->Bacterial_Growth Sulfathiazole Sulfathiazole Inhibition Inhibition Sulfathiazole->Inhibition Inhibition->DHPS Competitive Inhibition

Antimicrobial Mechanism of Sulfathiazole
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution Method

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.

  • Preparation of Antibiotic Dilutions: Prepare a series of twofold dilutions of the thiazole-based sulfonamide in sterile broth in a multi-well microtiter plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for sulfathiazole and related compounds against common pathogenic bacteria from early studies.

CompoundStaphylococcus aureus (MIC, µg/mL)Streptococcus pyogenes (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Sulfanilamide>100100>100
Sulfathiazole1-101-1010-50
Sulfadiazine1-101-1010-50

Note: MIC values can vary significantly based on the bacterial strain and testing methodology.

Early Research on the Diuretic Activity of Thiazole-Based Sulfonamides

The carbonic anhydrase inhibitory properties of thiazole-based sulfonamides led to their investigation as diuretics. By inhibiting CA in the renal tubules, these compounds decrease the reabsorption of bicarbonate, sodium, and water, leading to increased urine output.

Experimental Protocol: In Vivo Diuretic Activity in Rats
  • Animal Model: Use male Wistar or Sprague-Dawley rats, fasted overnight with free access to water.

  • Compound Administration: Administer the test thiazole-based sulfonamide orally or intraperitoneally. A control group receives the vehicle, and a standard diuretic (e.g., furosemide) is used as a positive control.

  • Urine Collection: Place the rats in individual metabolic cages and collect urine at specified time intervals (e.g., every hour for 5 hours, and then a cumulative 24-hour sample).

  • Analysis:

    • Measure the total urine volume for each rat.

    • Analyze the urine for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes.

  • Data Calculation: Calculate the diuretic effect (total urine output) and the natriuretic (Na⁺ excretion) and kaliuretic (K⁺ excretion) effects.

Quantitative Data: Diuretic Effects

The following table provides a qualitative summary of the expected diuretic effects of early thiazole-based sulfonamides compared to a standard diuretic.

CompoundUrine VolumeNa⁺ ExcretionK⁺ Excretion
Vehicle ControlBaselineBaselineBaseline
Thiazole SulfonamideIncreasedIncreasedIncreased
Furosemide (Standard)Markedly IncreasedMarkedly IncreasedMarkedly Increased

Structure-Activity Relationships (SAR)

Early research into thiazole-based sulfonamides established several key structure-activity relationships:

  • The Sulfonamide Group: An unsubstituted -SO₂NH₂ group is essential for carbonic anhydrase inhibition and antimicrobial activity.

  • The Thiazole Ring: The nature and substitution pattern on the thiazole ring influence the potency and selectivity of the compound. For carbonic anhydrase inhibitors, the heterocyclic ring was found to be more potent than a simple benzene (B151609) ring.

  • Substituents on the Benzenesulfonamide Ring: For antimicrobial sulfonamides, an amino group at the para position of the benzene ring is crucial for activity, as it mimics the natural substrate, p-aminobenzoic acid (PABA).

Conclusion

The early research on thiazole-based sulfonamides was a landmark in the history of medicinal chemistry. The elucidation of their synthesis, mechanisms of action, and structure-activity relationships not only provided clinicians with powerful new therapies for infectious diseases and conditions like glaucoma and edema but also established fundamental principles of drug design and discovery. The foundational knowledge generated during this period continues to influence the development of novel therapeutic agents today, with the thiazole-sulfonamide scaffold remaining a privileged structure in the quest for new medicines.

The Role of Sulfonamide Antibiotics: A Technical Guide to Sulfamethoxazole and Sulfamethizole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of sulfonamide antibiotics, with a primary focus on the widely utilized sulfamethoxazole (B1682508) and a specific overview of sulfamethizole (B1682507). It is designed for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, antibacterial spectrum, pharmacokinetics, and clinical applications of these compounds.

Introduction to Sulfonamide Antibiotics

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since been a cornerstone in the treatment of bacterial infections.[1] These drugs are structural analogs of para-aminobenzoic acid (PABA), a key component for folic acid synthesis in bacteria. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, sulfonamides disrupt the folic acid pathway, which is crucial for the synthesis of nucleic acids and proteins necessary for bacterial growth and replication.[1][2][3] This mechanism confers a bacteriostatic effect, meaning they inhibit bacterial proliferation rather than directly killing the microorganisms.[1][4]

It is important to clarify a point of nomenclature. The term "sulfamethylthiazole" is often used interchangeably with sulfamethizole , a sulfonamide with a thiadiazole ring.[5][6] This guide will address both the extensively studied sulfamethoxazole and the specific characteristics of sulfamethizole .

Sulfamethoxazole: A Comprehensive Profile

Sulfamethoxazole is a widely used sulfonamide antibiotic, most commonly administered in combination with trimethoprim (B1683648).[1][2][7] This combination, known as co-trimoxazole (B1683656), provides a synergistic bactericidal effect by sequentially blocking two steps in the bacterial folic acid synthesis pathway.[3][8][9]

Mechanism of Action

Sulfamethoxazole's primary mechanism of action is the competitive inhibition of dihydropteroate synthase.[1][2] As a structural analog of PABA, sulfamethoxazole competes for the active site of this enzyme, thereby preventing the synthesis of dihydrofolic acid.[1][4] The subsequent addition of trimethoprim inhibits dihydrofolate reductase, the next enzyme in the pathway, which converts dihydrofolic acid to tetrahydrofolic acid, the active form of folate.[8][9] This dual blockade effectively halts bacterial DNA synthesis and protein production.[1][2]

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF NucleicAcids Nucleic Acid & Protein Synthesis THF->NucleicAcids Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Figure 1. Mechanism of action of Sulfamethoxazole and Trimethoprim.

Antibacterial Spectrum

Sulfamethoxazole, particularly in combination with trimethoprim, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Susceptible organisms include:

  • Gram-positive bacteria : Staphylococcus aureus (including some methicillin-resistant strains, MRSA), Streptococcus pneumoniae, and Listeria monocytogenes.[1][9][10]

  • Gram-negative bacteria : Escherichia coli, Haemophilus influenzae, Klebsiella species, Enterobacter species, Morganella morganii, Proteus mirabilis, Proteus vulgaris, Shigella flexneri, and Shigella sonnei.[1][10][11]

  • Other microorganisms : It is also effective against the fungus Pneumocystis jirovecii and the protozoa Toxoplasma gondii.[9][12]

However, many strains of Pseudomonas aeruginosa and anaerobes are resistant.[1][9]

Pharmacokinetics

Sulfamethoxazole is well-absorbed orally and distributes into most body tissues, including sputum, vaginal fluid, and middle ear fluid.[1]

ParameterValueReference
Bioavailability Rapidly and well-absorbed orally[1]
Protein Binding Approximately 70%[1]
Time to Peak Plasma Concentration (Tmax) 1 to 4 hours[1]
Half-life (t1/2) Approximately 10-12 hours in individuals with normal renal function. This can increase to 20-50 hours in those with renal failure.[1][13]
Metabolism Primarily hepatic, via N4-acetylation and glucuronidation. The CYP2C9 enzyme is involved in the formation of the N4-hydroxy metabolite.[1]
Excretion Primarily renal, through both glomerular filtration and tubular secretion. About 20% is excreted as the unchanged drug.[1]
Clinical Applications

The combination of sulfamethoxazole and trimethoprim is used to treat a variety of infections.[2][7][8] Key clinical applications include:

  • Urinary Tract Infections (UTIs) : A common first-line treatment for uncomplicated UTIs caused by susceptible bacteria like E. coli.[1][7][8]

  • Respiratory Tract Infections : Used for acute exacerbations of chronic bronchitis and otitis media.[7][8]

  • Pneumocystis jirovecii Pneumonia (PCP) : It is the drug of choice for both the treatment and prevention of PCP, especially in immunocompromised patients such as those with HIV/AIDS.[7][12][14]

  • Shigellosis and Traveler's Diarrhea : Effective in treating gastrointestinal infections caused by susceptible Shigella and enterotoxigenic E. coli.[7][8]

  • Nocardiosis and Toxoplasmosis : Used in the treatment and prophylaxis of these opportunistic infections.[12][13]

Quantitative Efficacy Data

The efficacy of sulfamethoxazole is often presented as Minimum Inhibitory Concentrations (MICs), especially for the combination with trimethoprim (co-trimoxazole). The following table summarizes MIC50 and MIC90 values for co-trimoxazole against various pathogens.

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Burkholderia pseudomallei0.190.75
Anaerobic Bacteria (susceptible strains)≤ 16 (for the combination)Not specified

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the antibacterial susceptibility to sulfamethoxazole/trimethoprim is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Standardized powder of sulfamethoxazole and trimethoprim.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Microtiter plates (96-well).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Spectrophotometer.

Procedure:

  • Preparation of Antimicrobial Solutions: A stock solution of sulfamethoxazole/trimethoprim is prepared and serially diluted in CAMHB in the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium. A suspension is made in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: The microtiter plates containing the serially diluted antimicrobial agent are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or with a spectrophotometer.

Interpretation: The resulting MIC value is compared to established CLSI breakpoints to classify the isolate as susceptible, intermediate, or resistant. For Enterobacteriaceae, a co-trimoxazole MIC of ≤2/38 µg/mL is considered susceptible, while ≥4/76 µg/mL is resistant.[11]

MIC_Workflow start Start prep_abx Prepare Serial Dilutions of Sulfamethoxazole/ Trimethoprim start->prep_abx prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_abx->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results interpret Interpret Results (Susceptible, Intermediate, Resistant) read_results->interpret end End interpret->end

Figure 2. Workflow for MIC determination via broth microdilution.

Sulfamethizole (this compound)

Sulfamethizole is another sulfonamide antibiotic, characterized by a thiadiazole ring in its structure.[5][6] While less commonly used than sulfamethoxazole, it is effective in treating certain bacterial infections.

Mechanism of Action and Spectrum

Similar to other sulfonamides, sulfamethizole acts as a competitive inhibitor of dihydropteroate synthase, disrupting the bacterial folic acid synthesis pathway.[5] It exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria and is primarily used for urinary tract infections.[5]

Key Characteristics
  • Chemical Formula : C9H10N4O2S2[6]

  • Synonyms : Sulfamethylthiadiazole[5]

  • Primary Application : Treatment of urinary tract infections.[5]

  • Research Use : It serves as a reference compound in microbiological studies and in the development of new sulfonamide antibiotics.[5]

While detailed pharmacokinetic and extensive clinical trial data are less abundant in recent literature compared to sulfamethoxazole, its established role in treating UTIs since the mid-20th century is well-documented.[13]

Conclusion

Sulfonamides, exemplified by sulfamethoxazole and sulfamethizole, remain a vital class of antibiotics. Their mechanism of action, centered on the inhibition of bacterial folic acid synthesis, provides a broad spectrum of activity against a wide range of pathogens. Sulfamethoxazole, particularly in combination with trimethoprim, is a critical therapeutic option for numerous infections, including UTIs and opportunistic infections in immunocompromised individuals. Sulfamethizole, while less prevalent, continues to be a relevant compound for treating urinary tract infections and in antibiotic research. A thorough understanding of their pharmacology, efficacy, and the protocols for their evaluation is essential for their effective use in clinical practice and for the development of future antimicrobial agents.

References

The Benzenesulfonamide Moiety: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide (B165840) functional group, characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂), is a privileged scaffold in medicinal chemistry. Its versatile chemical properties and ability to bind to a wide range of biological targets have led to the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, mechanisms of action, structure-activity relationships, and therapeutic applications of drugs containing the benzenesulfonamide core. It also includes detailed experimental protocols for key assays and visualizations of critical signaling pathways and experimental workflows.

Physicochemical Properties and Structure-Activity Relationships

The benzenesulfonamide group's utility in drug design stems from its unique electronic and steric features. The sulfonamide group is a strong hydrogen bond donor and acceptor, enabling it to form crucial interactions with biological targets. The attached benzene ring provides a scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies have been pivotal in optimizing the therapeutic efficacy of benzenesulfonamide-based drugs. For instance, in the development of carbonic anhydrase inhibitors, modifications to the benzene ring have been shown to significantly impact isoform selectivity. Similarly, for antibacterial sulfonamides, the presence of a free para-amino group is crucial for their mechanism of action.

Therapeutic Applications and Mechanisms of Action

The versatility of the benzenesulfonamide scaffold is evident in the broad range of therapeutic areas where these drugs have made a significant impact.

Antibacterial Agents

The original application of sulfonamides was as antibacterial agents. These drugs act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is vital for DNA and protein synthesis.[3][4] This bacteriostatic action inhibits bacterial growth and replication.[4] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[2]

Carbonic Anhydrase Inhibitors

A significant class of benzenesulfonamide drugs functions by inhibiting carbonic anhydrase (CA) enzymes. These enzymes play a crucial role in various physiological processes, including pH regulation and fluid balance.

  • Diuretics: In the proximal convoluted tubule of the kidney, CAIs like acetazolamide (B1664987) inhibit the reabsorption of bicarbonate, leading to diuresis.[5][6]

  • Antiglaucoma Agents: By inhibiting carbonic anhydrase in the ciliary body of the eye, these drugs reduce the production of aqueous humor, thereby lowering intraocular pressure.[7]

  • Anticonvulsants: Some sulfonamides, such as acetazolamide and topiramate, exhibit anticonvulsant properties, believed to be related to the inhibition of specific carbonic anhydrase isozymes in the brain.

Anti-inflammatory Agents (COX-2 Inhibitors)

Celecoxib (B62257), a prominent example of a benzenesulfonamide-containing drug, is a selective cyclooxygenase-2 (COX-2) inhibitor.[8][9] COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[9][10] Celecoxib's benzenesulfonamide moiety plays a crucial role in its selective binding to the COX-2 active site.[9] Beyond direct COX-2 inhibition, celecoxib has been shown to modulate other inflammatory pathways, including the inhibition of the NF-κB signaling pathway.

Other Therapeutic Areas

The benzenesulfonamide scaffold is also found in drugs for other conditions, including:

  • Antiviral Agents: Some benzenesulfonamide derivatives have been investigated as inhibitors of viral enzymes.

  • Anticancer Agents: The inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and CA XII) by benzenesulfonamide derivatives is a promising strategy in cancer therapy.[11]

Quantitative Data on Benzenesulfonamide Drugs

The following tables summarize key quantitative data for representative benzenesulfonamide-containing drugs.

Table 1: Inhibitory Potency (IC₅₀/Kᵢ) of Selected Benzenesulfonamide Drugs

DrugTargetIC₅₀ / Kᵢ (nM)Reference
Celecoxib COX-2 (human recombinant)40[12]
COX-1 (human recombinant)15,000[13]
Acetazolamide Carbonic Anhydrase II (human)12[14]
Carbonic Anhydrase IX (human)25[14]
Carbonic Anhydrase XII (human)5.7[14]
Dorzolamide Carbonic Anhydrase II (human)3.5[14]
Brinzolamide Carbonic Anhydrase II (human)3.1[14]
Compound 17e Carbonic Anhydrase IX (human)25[11]
Carbonic Anhydrase XII (human)31[11]
Compound 17f Carbonic Anhydrase IX (human)31[11]
Carbonic Anhydrase XII (human)42[11]
Compound 17g Carbonic Anhydrase IX (human)52[11]
Carbonic Anhydrase XII (human)80[11]
Compound 17h Carbonic Anhydrase IX (human)48[11]
Carbonic Anhydrase XII (human)65[11]

Table 2: Pharmacokinetic Parameters of Selected Benzenesulfonamide Drugs

DrugHalf-life (t½)Bioavailability (%)Protein Binding (%)Primary Route of EliminationReference
Celecoxib ~11 hours~22-40%~97%Hepatic metabolism[15]
Acetazolamide 2.4 - 5.8 hours>90%~90%Renal (unchanged)
Sulfamethoxazole 10 - 12 hours~100%~70%Renal (metabolized and unchanged)[16]
N-Butylbenzenesulfonamide (in rats) Triphasic: 0.78, 11, 1036 min (IV)52 - 79% (oral)Not specifiedRenal and Biliary[17][18]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of benzenesulfonamide-containing drugs.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and heme in the assay buffer. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, purified enzyme (COX-1 or COX-2), and the test compound or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[19]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).[19]

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., stannous chloride).[7]

  • Quantification: Measure the amount of prostaglandin (B15479496) E₂ (PGE₂) produced using a commercial ELISA kit.[19]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[13]

Carbonic Anhydrase Activity Assay (Stopped-Flow CO₂ Hydration)

Objective: To measure the inhibition of the physiological CO₂ hydration reaction catalyzed by carbonic anhydrase.

Materials:

  • Purified carbonic anhydrase isoform

  • CO₂-saturated water

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., phenol (B47542) red)

  • Test compound

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, test compound at various concentrations, and CO₂-saturated water.

  • Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C). Set the spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator.

  • Assay Execution: Load one syringe of the stopped-flow apparatus with the enzyme solution (with or without the inhibitor) and the other syringe with CO₂-saturated water.

  • Rapid Mixing: Rapidly mix the contents of the two syringes.

  • Data Acquisition: Monitor the change in absorbance over time, which reflects the change in pH due to the enzymatic reaction.

  • Data Analysis: Calculate the initial rate of the reaction. Determine the inhibition constant (Kᵢ) by analyzing the reaction rates at different inhibitor concentrations.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test sulfonamide compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.[4]

  • Inoculation: Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

  • Incubation: Incubate the plate at 35 ± 2 °C for 16–20 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[21]

MTT Assay for Cytotoxicity

Objective: To assess the effect of a compound on the viability and proliferation of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[19]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[22]

  • Formazan (B1609692) Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value from the dose-response curve.[4]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to benzenesulfonamide drugs.

Signaling Pathways

bacterial_folate_synthesis cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Product Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Caption: Bacterial folate synthesis pathway and the mechanism of action of sulfonamides.

celecoxib_pathway cluster_inflammation Inflammatory Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib's selective inhibition of the COX-2 pathway in inflammation.

carbonic_anhydrase_inhibitor_pathway cluster_proximal_tubule Proximal Tubule Cell cluster_lumen cluster_cell cluster_blood Lumen Tubular Lumen Cell Epithelial Cell Blood Blood HCO3_lumen HCO₃⁻ + H⁺ H2CO3_lumen H₂CO₃ HCO3_lumen->H2CO3_lumen CA_IV CA-IV H2CO3_lumen->CA_IV CO2_H2O_lumen CO₂ + H₂O CO2_H2O_cell CO₂ + H₂O CO2_H2O_lumen->CO2_H2O_cell Diffusion CA_IV->CO2_H2O_lumen CA_II CA-II CO2_H2O_cell->CA_II H2CO3_cell H₂CO₃ HCO3_H_cell HCO₃⁻ + H⁺ H2CO3_cell->HCO3_H_cell HCO3_blood HCO₃⁻ Reabsorption HCO3_H_cell->HCO3_blood CA_II->H2CO3_cell CAI Carbonic Anhydrase Inhibitor CAI->CA_IV CAI->CA_II

Caption: Mechanism of action of carbonic anhydrase inhibitors in the renal proximal tubule.

Experimental Workflows

mic_workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Sulfonamide in 96-well Plate start->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35±2°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end mtt_workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Benzenesulfonamide Compound seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance analyze Calculate Cell Viability and Determine IC₅₀ read_absorbance->analyze end End analyze->end

References

Preliminary Investigation of Sulfamethylthiazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethylthiazole is a sulfonamide antibiotic, a class of synthetic antimicrobial agents that inhibit bacterial growth by interfering with folic acid synthesis. This technical guide provides a preliminary investigation into the bioactivity of this compound, addressing its core mechanism of action, expected antibacterial spectrum, and potential effects on eukaryotic cells. Due to a scarcity of publicly available bioactivity data specific to this compound, this report leverages data from the closely related and well-studied sulfonamide, Sulfamethoxazole (B1682508), to provide a comparative and predictive context. Detailed experimental protocols for key bioactivity assays and visualizations of molecular pathways and experimental workflows are included to guide future research and drug development efforts.

Introduction

Sulfonamides were among the first classes of antibiotics to be widely used and continue to be relevant in clinical practice. This compound, chemically known as 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, belongs to this class. Like its congeners, its primary therapeutic application is in the treatment of bacterial infections. The bioactivity of any antimicrobial compound is defined by its mechanism of action, spectrum of activity, and its effects on host cells. This guide synthesizes the foundational knowledge of sulfonamide bioactivity and applies it to this compound, providing a framework for targeted laboratory investigation.

Mechanism of Action: Dihydropteroate (B1496061) Synthase Inhibition

The antibacterial effect of this compound, like all sulfonamides, is based on its action as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria.

Bacteria synthesize folic acid from precursor molecules, including para-aminobenzoic acid (PABA). Folic acid is then converted to tetrahydrofolate, an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. This compound is a structural analog of PABA, allowing it to bind to the active site of DHPS, thereby preventing PABA from binding. This competitive inhibition blocks the folic acid synthesis pathway, leading to a bacteriostatic effect—inhibiting the growth and replication of the bacteria.

This mechanism provides selective toxicity against bacteria because human cells do not synthesize their own folic acid; they obtain it from their diet.

Sulfonamide_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Catalysis Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid & Protein Synthesis Tetrahydrofolate->Nucleic_Acids This compound This compound Inhibition Competitive Inhibition This compound->Inhibition Inhibition->DHPS

Caption: Mechanism of this compound as a competitive inhibitor of DHPS.

Antibacterial Spectrum and Activity

The antibacterial spectrum of sulfonamides is broad, encompassing many Gram-positive and Gram-negative bacteria. However, the emergence of resistance has limited their clinical use. The quantitative measure of a drug's antibacterial activity is its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism in vitro.[1]

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Sulfamethoxazole/Trimethoprim (Note: Data presented is for comparative purposes to guide the investigation of this compound)

Bacterial SpeciesStrainMIC (µg/mL) of SMX/TMPReference
Escherichia coliATCC 25922≤ 2/38 (Susceptible)[2]
Staphylococcus aureusATCC 29213≤ 2/38 (Susceptible)[2]
Streptococcus pneumoniaeATCC 49619≤ 0.5/9.5 (Susceptible)[2]
Haemophilus influenzaeATCC 49247≤ 0.5/9.5 (Susceptible)[2]
Burkholderia pseudomalleiClinical IsolatesMIC₅₀ = 0.19, MIC₉₀ = 0.75[3]
Anaerobic BacteriaVarious StrainsMIC ≤ 16 (for 85% of strains)[4]
SMX/TMP: Sulfamethoxazole/Trimethoprim. MIC values are often reported for the combination product.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[5]

Principle

A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth is determined to be the MIC.

Materials
  • 96-well microtiter plates

  • Test microorganism (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., in DMSO)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure
  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution: Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. A typical concentration range might be 256 µg/mL to 0.5 µg/mL.

  • Plate Inoculation: Add the diluted bacterial inoculum to each well containing the drug dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Examine the plate for visible turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. For sulfonamides, the endpoint is often read as the concentration that inhibits ≥80% of growth compared to the control.[6]

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Wells with Bacterial Suspension (Final ~5x10^5 CFU/mL) prep_inoculum->inoculate_plate drug_dilution Prepare Serial Dilutions of this compound in 96-well plate drug_dilution->inoculate_plate controls Include Growth & Sterility Controls inoculate_plate->controls incubation Incubate Plate (35°C, 16-20h) controls->incubation read_results Read Plate for Turbidity incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Effects on Eukaryotic Cells: Cytotoxicity

Investigating the effects of a drug on eukaryotic cells is critical to assess its potential for host toxicity. Cytotoxicity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[7] For cytotoxicity assays, this represents the concentration of the drug that reduces the viability of a cell population by 50%.

Table 2: In Vitro Cytotoxicity of Related Sulfonamides on Human Cell Lines (Note: Data is for comparative purposes and direct extrapolation should be done with caution)

CompoundCell LineCell TypeIC50 (µM)Reference
SulfadiazineHepG2Human Liver Cancer245.69 ± 4.1[8]
SulfadiazineMCF7Human Breast Cancer215.68 ± 3.8[8]
SulfadiazineTHLE2Normal Human Liver4159 ± 90.5[8]
SulfathiazoleHepG2Human Liver Cancer4161[8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle

Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials
  • Human cell line (e.g., HepG2, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM) with supplements (e.g., Fetal Bovine Serum)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at an appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Eukaryotic Cells in 96-well Plate start->seed_cells incubate_24h Incubate (24h) for Cell Attachment seed_cells->incubate_24h treat_cells Treat Cells with This compound Dilutions incubate_24h->treat_cells incubate_exposure Incubate for Exposure (e.g., 24, 48, 72h) treat_cells->incubate_exposure add_mtt Add MTT Reagent to each well incubate_exposure->add_mtt incubate_mtt Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance on Plate Reader solubilize->read_absorbance calculate_ic50 Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro cytotoxicity determination using the MTT assay.

Potential Modulation of Eukaryotic Signaling Pathways

While the primary target of sulfonamides is a bacterial enzyme, high concentrations or their metabolites may interact with eukaryotic cellular machinery. Research on related sulfonamides suggests potential off-target effects.

For instance, the sulfonamide Succinylsulfathiazole has been shown to modulate the mTOR signaling pathway in the liver of mice.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Additionally, reactive metabolites of Sulfamethoxazole have been demonstrated to induce apoptosis (programmed cell death) and necrosis in human lymphocytes, particularly CD8+ cells.[9] This suggests that under certain conditions, sulfonamides could trigger cell death pathways in eukaryotic cells. The induction of apoptosis may involve the activation of caspases, a family of proteases that execute the apoptotic program.

Based on these findings, a hypothetical signaling pathway for this compound's effect on eukaryotic cells could involve the induction of cellular stress, leading to the activation of apoptotic pathways.

Eukaryotic_Signaling_Pathway cluster_signaling Hypothetical Eukaryotic Cell Response SMT This compound (or its metabolites) Stress Cellular Stress (e.g., Oxidative Stress) SMT->Stress mTOR mTOR Pathway Modulation SMT->mTOR Potentially Modulates Apoptosis_Initiation Apoptosis Initiation (e.g., Caspase Activation) Stress->Apoptosis_Initiation Induces Cell_Death Apoptosis / Necrosis Apoptosis_Initiation->Cell_Death Growth_Metabolism Altered Cell Growth & Metabolism mTOR->Growth_Metabolism

References

The Synthesis of Sulfamethylthiazole: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathway for sulfamethylthiazole, a sulfonamide antibiotic. The synthesis is a well-established multi-step process, commencing from readily available starting materials. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway to facilitate a deeper understanding for research, development, and manufacturing purposes.

Core Synthesis Pathway

The most common and industrially significant synthesis of this compound proceeds through a two-step reaction sequence starting from acetanilide (B955). The first step involves the chlorosulfonation of acetanilide to produce the key intermediate, p-acetamidobenzenesulfonyl chloride. This intermediate is then condensed with 2-amino-5-methylthiazole, followed by the removal of the acetyl protecting group to yield the final this compound product.

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

The initial step of the synthesis involves the electrophilic substitution of a chlorosulfonyl group onto the benzene (B151609) ring of acetanilide. This reaction is typically carried out using an excess of chlorosulfonic acid.

Experimental Protocol:

  • In a suitable reaction vessel equipped with a stirrer and a gas trap, carefully add acetanilide to an excess of chlorosulfonic acid, maintaining a low temperature (typically between 15-20°C) using an ice bath.

  • After the initial exothermic reaction subsides, the reaction mixture is gently heated to around 60-70°C for a period of 1-2 hours to ensure the completion of the reaction.

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring. This process quenches the excess chlorosulfonic acid and precipitates the solid p-acetamidobenzenesulfonyl chloride.

  • The precipitated product is then collected by filtration, washed with cold water to remove any remaining acid, and dried. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like chloroform.

Step 2: Synthesis of this compound

The second and final stage of the synthesis involves the condensation of p-acetamidobenzenesulfonyl chloride with 2-amino-5-methylthiazole, followed by the hydrolysis of the acetamido group.

Experimental Protocol:

  • p-Acetamidobenzenesulfonyl chloride is dissolved in a suitable solvent, such as pyridine (B92270) or a mixture of acetone (B3395972) and water.

  • 2-Amino-5-methylthiazole is then added to the solution. The reaction is often carried out in the presence of a base, like pyridine, which acts as a solvent and an acid scavenger to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is heated, typically under reflux, for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Following the condensation, the acetyl protecting group is removed by acid or base hydrolysis. For instance, heating the intermediate product in the presence of aqueous sodium hydroxide (B78521) will hydrolyze the amide to reveal the free amine of the final this compound.

  • After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the this compound.

  • The final product is collected by filtration, washed with water, and can be purified by recrystallization from a solvent like ethanol (B145695) or aqueous ethanol.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the this compound synthesis. It is important to note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

Reaction StepStarting MaterialsProductTypical Yield (%)Reference
Chlorosulfonation of AcetanilideAcetanilide, Chlorosulfonic Acidp-Acetamidobenzenesulfonyl Chloride90-95[1][2]
Condensation and Hydrolysisp-Acetamidobenzenesulfonyl Chloride, 2-Amino-5-methylthiazoleThis compound85-92[1][3]

Synthesis Pathway Visualization

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Step 1: Chlorosulfonation of Acetanilide.

Caption: Step 2: Condensation and Hydrolysis.

Overall Synthesis Workflow

The logical flow of the entire synthesis process, from starting materials to the final product, is depicted in the following workflow diagram.

Synthesis_Workflow Start Starting Materials (Acetanilide, Chlorosulfonic Acid) Step1 Step 1: Chlorosulfonation Start->Step1 Intermediate Intermediate (p-Acetamidobenzenesulfonyl Chloride) Step1->Intermediate Step2 Step 2: Condensation with 2-Amino-5-methylthiazole Intermediate->Step2 Hydrolysis Hydrolysis (Deacetylation) Step2->Hydrolysis Final_Product Final Product (this compound) Hydrolysis->Final_Product Purification Purification (Recrystallization) Final_Product->Purification

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic used in the treatment of bacterial infections.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms and for quality control purposes. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the determination of this compound. The method is simple, precise, accurate, and suitable for routine analysis.

Physicochemical Properties of this compound

A comprehensive understanding of the analyte's physicochemical properties is fundamental for developing a successful HPLC method.

PropertyValueReference
IUPAC Name4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide[1]
Molecular FormulaC₉H₁₀N₄O₂S₂[1]
Molecular Weight270.3 g/mol [1]
Melting Point208 °C[1]
pKa5.45 (at 25°C)[2]
Water Solubility529 mg/L (at 20°C)[2]
SolubilitySlightly soluble in Acetonitrile (B52724), DMSO, and Methanol (B129727)[2]

Recommended HPLC Analytical Method

This method is based on common practices for analyzing related sulfonamide compounds and is tailored for this compound based on its known properties.

Chromatographic Conditions

ParameterRecommended Setting
Instrument HPLC system with UV/Vis or PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.02 M Phosphate (B84403) Buffer (pH 4.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 10 minutes

Experimental Protocols

2.1 Preparation of Reagents and Mobile Phase

  • 0.02 M Phosphate Buffer (pH 4.0): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 using ortho-phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared 0.02 M Phosphate Buffer (pH 4.0). Degas the mobile phase by sonication for 15-20 minutes before use.

2.2 Preparation of Standard Stock Solution

  • Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol to obtain a stock solution concentration of 1000 µg/mL.

2.3 Preparation of Calibration Standards

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 5 µg/mL to 50 µg/mL.

2.4 Sample Preparation (from Tablet Formulation)

  • Weigh and finely powder no fewer than 20 tablets to get a uniform sample.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 20 minutes with intermittent shaking to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute a suitable volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 25 µg/mL).

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The results demonstrate the method's suitability for its intended purpose.

Validation Parameters

ParameterResult
Linearity (µg/mL) 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD)
    - Intraday< 2.0%
    - Interday< 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from common excipients was observed.
Robustness The method was found to be robust for minor changes in flow rate, mobile phase composition, and pH.

Visualizations

Diagram 1: HPLC Method Development and Validation Workflow

HPLC_Workflow start_end start_end process process decision decision data data A Start: Define Analytical Objective B Literature Review & Physicochemical Property Analysis of this compound A->B C Initial Method Development (Column, Mobile Phase, Wavelength) B->C D Method Optimization C->D E System Suitability Acceptable? D->E E->D No F Method Validation (ICH Guidelines) Linearity, Precision, Accuracy, etc. E->F Yes G Validation Results Meet Criteria? F->G G->D No H Finalized Analytical Method Protocol G->H Yes I End: Routine Analysis H->I

Caption: Workflow for HPLC Method Development and Validation.

Diagram 2: Logical Relationships in Chromatographic Parameter Selection

Chrom_Params cluster_analyte Analyte Properties cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_detector Detection analyte analyte column_prop column_prop mobile_phase mobile_phase detector detector result result A This compound pKa = 5.45 Slightly Polar B C18 Column (Non-polar) A->B dictates choice of D Aqueous Buffer (Phosphate, pH 4.0) A->D pKa influences pH E UV Detector (λ = 265 nm) A->E UV absorbance C Organic Modifier (Acetonitrile) B->C requires F Good Peak Shape & Retention C->F D->F E->F

Caption: Interrelation of key HPLC parameters for this compound analysis.

Conclusion

The developed RP-HPLC method for the quantification of this compound is specific, accurate, precise, and linear across the specified concentration range. The protocol is straightforward and utilizes common reagents and columns, making it suitable for routine quality control analysis of this compound in pharmaceutical formulations. The validation results confirm that the method is reliable and meets the requirements for regulatory purposes.

References

Application Note: Quantitative Analysis of Sulfamethylthiazole by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated method for the quantitative analysis of Sulfamethylthiazole in pharmaceutical formulations using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and thermal lability of this compound, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to form the more volatile and stable trimethylsilyl (B98337) (TMS) derivative. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for routine quality control and research applications in the pharmaceutical industry.

Introduction

This compound is a sulfonamide antibiotic that has been used for the treatment of various bacterial infections. Accurate and reliable quantification of this active pharmaceutical ingredient (API) in dosage forms is crucial for ensuring product quality, safety, and efficacy. While High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of sulfonamides, GC-MS offers high sensitivity and specificity, especially when coupled with a derivatization step to improve the analyte's chromatographic properties.[1][2][3] This protocol provides a comprehensive workflow for the extraction, derivatization, and GC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Sulfapyridine (Internal Standard, IS) (≥99% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acetonitrile (HPLC grade)

  • Pyridine (B92270) (Anhydrous)

  • Methanol (B129727) (HPLC grade)

  • Nitrogen gas (high purity)

  • Pharmaceutical tablets containing this compound

Instrumentation
  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Syringe filters (0.45 µm)

Standard Solution Preparation
  • Stock Standard Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Stock Internal Standard Solution (1 mg/mL): Accurately weigh 10 mg of Sulfapyridine (IS) and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 20 µg/mL.

Sample Preparation
  • Weigh and finely powder a representative number of this compound tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound into a 15 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex for 5 minutes to ensure complete dissolution of the API.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Transfer 100 µL of the filtered extract into a clean autosampler vial.

  • Add 20 µL of the 1 mg/mL internal standard solution.

Derivatization Protocol
  • Evaporate the solvent from the standard and sample vials to complete dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[4]

  • Seal the vials tightly and vortex for 1 minute.

  • Heat the vials at 70°C for 45 minutes in a heating block.[4]

  • Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Parameters
ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temp 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp230°C
Quadrupole Temp150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Ions for SIM
This compound-TMSm/z (quantifier), m/z (qualifier 1), m/z (qualifier 2) - Note: Specific ions to be determined from the mass spectrum of the derivatized standard.
Sulfapyridine-TMS (IS)m/z (quantifier), m/z (qualifier 1) - Note: Specific ions to be determined from the mass spectrum of the derivatized standard.

Data Presentation and Results

The quantitative performance of the method was evaluated by constructing a calibration curve and performing validation studies as per ICH guidelines.

Table 1: Linearity

The linearity of the method was assessed by analyzing the calibration standards at six concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound-TMS to IS-TMS against the concentration.

ParameterResult
Concentration Range1 - 100 µg/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.999
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.

ParameterResultBasis
LOD0.2 µg/mLS/N = 3:1
LOQ0.7 µg/mLS/N = 10:1
Table 3: Accuracy (Recovery)

Accuracy was evaluated by spiking a placebo matrix with known concentrations of this compound at three levels.

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSD (n=3)
Low599.21.8
Medium25101.51.2
High7598.91.5
Table 4: Precision

The precision of the method was determined by analyzing replicate samples at a medium concentration level.

Precision Type% RSD (n=6)
Repeatability (Intra-day)< 2.0%
Intermediate (Inter-day)< 3.0%

Visualizations

Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Start: Receive Sample/Standard weigh Weighing of Sample/Standard start->weigh dissolve Dissolution in Methanol weigh->dissolve centrifuge Centrifugation & Filtration dissolve->centrifuge aliquot Aliquot for Derivatization centrifuge->aliquot dry Evaporation to Dryness aliquot->dry add_reagents Add Pyridine & BSTFA dry->add_reagents heat Heating at 70°C for 45 min add_reagents->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate calculate Quantification using Calibration Curve integrate->calculate report Final Report Generation calculate->report

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

Conclusion

The developed GC-MS method with a prior silylation derivatization step is a reliable and robust approach for the quantitative determination of this compound in pharmaceutical formulations. The method is specific, sensitive, linear, accurate, and precise, meeting the typical requirements for analytical method validation. This application note provides a complete protocol that can be readily implemented in a quality control or research laboratory setting for the analysis of this compound.

References

Application Notes and Protocols for In Vitro Antibacterial Assay of Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic that exhibits bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This inhibition disrupts the production of tetrahydrofolate, a vital precursor for the synthesis of nucleic acids and proteins, ultimately halting bacterial growth and replication.[1][3] This document provides detailed protocols for in vitro antibacterial susceptibility testing of this compound, including methodologies for determining the Minimum Inhibitory Concentration (MIC), assessing susceptibility using the disk diffusion method, and evaluating the time-dependent antibacterial effects through time-kill kinetics assays.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound's antibacterial effect stems from its structural similarity to para-aminobenzoic acid (PABA), a key substrate for dihydropteroate synthase (DHPS) in bacteria. By competing with PABA for the active site of DHPS, this compound effectively blocks the synthesis of dihydrofolic acid, a crucial intermediate in the folate pathway.[1][2][3] Eukaryotic cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.[4]

Sulfamethylthiazole_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Catalyzes Nucleic_Acid_Synthesis Nucleic Acid & Protein Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Precursor for This compound This compound This compound->DHPS Competitively Inhibits

Caption: this compound's mechanism of action.

Data Presentation

The following tables summarize the in vitro antibacterial activity of sulfonamides against common bacterial pathogens. Note that the data presented is for closely related sulfonamides, sulfamethizole (B1682507) and sulfamethoxazole (B1682508), and is intended to be representative of the expected activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Escherichia coli

StrainSulfonamideMIC (µg/mL)Reference
Susceptible StrainSulfamethizole128[4][5]
Resistant StrainSulfamethizole512[4][5]
sulII gene-positive strainSulfamethizole>2048[5]
Various Clinical Isolates (MIC50)Sulfamethoxazole<0.125/2.375[6]
Various Clinical Isolates (MIC90)Sulfamethoxazole128/2432[6]
*Data for sulfamethoxazole in combination with trimethoprim.

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfonamides against Staphylococcus aureus

Strain TypeSulfonamide DerivativeMIC Range (µg/mL)Reference
Clinical IsolatesDerivative I32 - 512[4]
Clinical IsolatesDerivative II64 - 512[4]
Clinical IsolatesDerivative III128 - 512[4]
MRSA and VRSA strainsDerivative 1a64 - 512[3]
MRSA and VRSA strainsDerivatives 1b-d64 - 512[3]

Table 3: Zone of Inhibition Diameters for Sulfonamide Derivatives against Staphylococcus aureus

Sulfonamide DerivativeConcentrationMean Inhibition Zone (mm)Reference
Derivative I500 µg25.5 - 28.5[4]
Derivative 1aNot Specified22.15 ± 6.22[3]
Derivative 1bNot Specified16.39 ± 1.17[3]
Derivative 1cNot Specified15.42 ± 0.66[3]
Derivative 1dNot Specified15.83 ± 1.28[3]

Experimental Protocols

Detailed methodologies for key in vitro antibacterial assays are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate 96-Well Plate with Bacteria and Drug Dilutions prep_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculate_plate controls Include Growth and Sterility Controls inoculate_plate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Disk_Diffusion_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate with a Sterile Swab prep_inoculum->inoculate_plate apply_disk Apply this compound Disk to the Agar Surface inoculate_plate->apply_disk incubate Incubate at 37°C for 18-24 hours apply_disk->incubate measure_zone Measure the Diameter of the Zone of Inhibition (mm) incubate->measure_zone interpret_results Interpret Results as Susceptible, Intermediate, or Resistant measure_zone->interpret_results end End interpret_results->end Time_Kill_Workflow start Start prep_culture Prepare Bacterial Culture to a Standardized Density start->prep_culture add_drug Add this compound at Different MIC Multiples prep_culture->add_drug incubate_sample Incubate at 37°C with Shaking add_drug->incubate_sample sample_collection Collect Aliquots at Specific Time Points (0, 2, 4, 8, 24h) incubate_sample->sample_collection serial_dilute Perform Serial Dilutions of Collected Samples sample_collection->serial_dilute plate_samples Plate Dilutions on Agar serial_dilute->plate_samples incubate_plates Incubate Plates at 37°C for 24-48 hours plate_samples->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

References

Application Note: Sulfamethizole as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of Sulfamethizole as an analytical reference standard. Sulfamethizole is a sulfonamide antibiotic used in pharmaceutical formulations.[1] As a reference standard, it is crucial for the accurate identification, quantification, and quality control of drug substances and products. This note covers its physicochemical properties, mechanism of action, and detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Methodologies are presented with a focus on ensuring accuracy, precision, and stability-indicating capabilities.

Physicochemical Properties

Sulfamethizole is a white crystalline powder.[1] Its key properties are essential for its handling and use as a reference standard. All quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties of Sulfamethizole

Property Value Reference
IUPAC Name 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide [1]
CAS Number 144-82-1 [1]
Molecular Formula C₉H₁₀N₄O₂S₂ [1]
Molecular Weight 270.3 g/mol [1]
Melting Point ~208 °C [1]
Appearance White crystalline powder [1]

| Solubility | Soluble in dilute aqueous acids and bases. |[2] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamethizole, like other sulfonamides, exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is critical for the synthesis of folic acid in bacteria, a pathway essential for producing nucleic acids and proteins. By blocking this pathway, Sulfamethizole inhibits bacterial growth. Human cells are unaffected as they obtain folic acid from their diet.

folic_acid_pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroic Acid PABA->DHP Dihydropteroate Synthase (DHPS) DHF Dihydrofolic Acid (DHF) DHP->DHF DHF Synthase THF Tetrahydrofolic Acid (THF) DHF->THF DHF Reductase Purines Purines THF->Purines Essential Metabolites Thymidine Thymidine THF->Thymidine Essential Metabolites Methionine Methionine THF->Methionine Essential Metabolites SMT Sulfamethizole SMT->PABA Competitive Inhibitor

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of Sulfamethizole.

Application as an Analytical Reference Standard

A certified reference standard of Sulfamethizole is essential for:

  • Identity Confirmation: Confirming the presence of Sulfamethizole in a sample by comparing retention times (HPLC) or spectral data.

  • Purity Assessment: Determining the purity of a drug substance by quantifying it against the high-purity reference standard.

  • Assay and Quantification: Accurately measuring the concentration of Sulfamethizole in pharmaceutical dosage forms or biological matrices.

  • Method Validation: Establishing the performance characteristics (linearity, accuracy, precision) of an analytical method.

Experimental Protocols and Workflows

The following are detailed protocols for the analysis of sulfonamides using Sulfamethizole as a reference standard. While these methods are robust, they may require optimization for specific formulations or matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis of sulfonamides due to its high specificity and sensitivity. The following protocol is a representative reversed-phase HPLC method applicable for the assay of Sulfamethizole, often in combination with other drugs like Trimethoprim.[3][4]

hplc_workflow start Start prep 1. Prepare Mobile Phase (e.g., Water:Methanol, 60:40, pH 3.5) start->prep standards 2. Prepare Standard Solutions (e.g., 5-70 µg/mL Sulfamethizole) prep->standards samples 3. Prepare Sample Solutions (Dilute to fall within standard range) standards->samples hplc_setup 4. Equilibrate HPLC System (Set flow rate, temperature, wavelength) samples->hplc_setup injection 5. Inject Standards & Samples hplc_setup->injection analysis 6. Acquire & Integrate Chromatograms injection->analysis quant 7. Generate Calibration Curve & Calculate Sample Concentration analysis->quant end End quant->end

Caption: General workflow for quantitative analysis using HPLC.

  • Reagents and Materials:

    • Sulfamethizole Reference Standard

    • Acetonitrile or Methanol (HPLC Grade)

    • Purified Water (HPLC Grade)

    • Phosphoric Acid or Sodium Acetate buffer components

    • 0.45 µm membrane filters

  • Chromatographic Conditions: The conditions provided in Table 2 are typical for sulfonamide analysis and should be optimized as needed.[3][5]

    Table 2: Typical HPLC Chromatographic Conditions

    Parameter Condition
    Column C18 (e.g., 150 x 4.6 mm, 5 µm)
    Mobile Phase Water (pH 3.5 with phosphoric acid) : Methanol (60:40, v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 45 °C
    Detection Wavelength 213 nm or 271 nm

    | Injection Volume | 20 µL |

  • Preparation of Standard Solutions:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Sulfamethizole reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary.

    • Working Standards: Prepare a series of calibration standards (e.g., 5, 10, 20, 40, 70 µg/mL) by serially diluting the stock solution with the mobile phase.[3]

  • Preparation of Sample Solution:

    • For tablets, weigh and finely powder no fewer than 20 tablets.

    • Transfer an accurately weighed portion of the powder, equivalent to about 30 mg of Sulfamethizole, to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, sonicate for 15 minutes, then dilute to volume.[3]

    • Filter the solution through a 0.45 µm filter before injection. The final concentration should be within the linear range of the calibration standards.

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 30 µg/mL) five times to verify system performance. The parameters should meet the criteria in Table 3.

    Table 3: System Suitability Parameters

    Parameter Acceptance Criteria
    Tailing Factor ≤ 2.0
    Theoretical Plates ≥ 2000

    | Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |

  • Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of Sulfamethizole in the sample solution from the calibration curve using linear regression.

    • Calculate the amount of Sulfamethizole in the original dosage form.

UV-Vis Spectrophotometry (via Diazotization)

This colorimetric method is a cost-effective alternative to HPLC for quantifying sulfonamides. It is based on the diazotization of the primary aromatic amine group of Sulfamethizole, followed by coupling with a chromogenic agent (e.g., 2-naphthol) to form a stable, colored azo dye.[6][7]

spec_workflow start Start prep 1. Prepare Standard & Sample Solutions in Acid start->prep react 2. Diazotization Reaction (Add Sodium Nitrite (B80452) at 0-5°C) prep->react couple 3. Coupling Reaction (Add 2-Naphthol (B1666908), Heat to 60°C) react->couple measure 4. Measure Absorbance at λmax (e.g., 482 nm) couple->measure quant 5. Calculate Concentration using Beer-Lambert Law or Calibration Curve measure->quant end End quant->end

Caption: Workflow for spectrophotometric analysis via diazotization-coupling reaction.

  • Reagents and Materials:

    • Sulfamethizole Reference Standard

    • Sodium Nitrite (NaNO₂) solution (0.1 M)

    • Hydrochloric Acid (HCl) (5 N)

    • 2-Naphthol solution (0.1% in aqueous ethanol)

    • Sulfamic Acid

    • Aqueous Ethanol (1:1)

  • Preparation of Standard Solutions:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of Sulfamethizole reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with aqueous ethanol.

    • Calibration Standards: Prepare a series of standards (e.g., 40-130 µg/mL) in 10 mL volumetric flasks.[6]

  • Color Development Procedure:

    • To each 10 mL volumetric flask containing the standard or sample solution, add the following reagents sequentially, mixing thoroughly after each addition:

      • Place flasks in an ice bath.

      • Add 0.2 mL of 0.1 M sodium nitrite solution.[6]

      • Add 0.1 mL of 5 N HCl.[6]

      • Wait for 2 minutes.

      • Add 100 mg of sulfamic acid to remove excess nitrous acid.

      • Add 0.5 mL of 2-naphthol solution.[6]

    • Remove flasks from the ice bath and place them in a water bath at 60 °C for 50 minutes to ensure complete color development.[6]

    • Cool to room temperature and dilute to the 10 mL mark with aqueous ethanol.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorption (λmax), approximately 482 nm, against a reagent blank prepared in the same manner.[6][7]

  • Analysis and Calculation:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of Sulfamethizole in the unknown sample from its absorbance using the calibration curve. The Beer-Lambert law is obeyed in the range of 40-130 µg/mL.[6]

Conclusion

Sulfamethizole is a critical analytical reference standard for the pharmaceutical industry. Its proper use ensures the identity, purity, and strength of drug products. The HPLC and spectrophotometric methods detailed in this application note provide robust and reliable protocols for the quantitative analysis of Sulfamethizole. Adherence to these validated methods and system suitability criteria is essential for generating accurate and reproducible data in research and quality control settings.

References

Application Notes and Protocols: Preparation of Sulfonamide Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed protocols for the preparation of stock solutions for sulfonamide antibiotics, with a focus on Sulfamethoxazole and Sulfamethizole. While the initial query specified Sulfamethylthiazole, the available scientific literature and product information predominantly refer to the closely related and more commonly used compounds, Sulfamethoxazole and Sulfamethizole. Sulfonamides are a class of antibiotics that inhibit dihydropteroate (B1496061) synthetase, an enzyme involved in bacterial folic acid synthesis.[1][2] Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results in research and drug development.

These application notes detail the necessary materials, equipment, and procedures for preparing stock solutions, as well as providing data on solubility and stability to guide researchers in their work.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of Sulfamethoxazole and Sulfamethizole stock solutions.

Table 1: Solubility of Sulfamethoxazole and Sulfamethizole in Various Solvents

CompoundSolventSolubilityTemperatureReference
Sulfamethoxazole Dimethyl Sulfoxide (DMSO)~50 mg/mLNot Specified[3][4]
Dimethyl Formamide (DMF)~50 mg/mLNot Specified[3][4]
Ethanol~0.25 mg/mLNot Specified[3][4]
1:2 DMSO:PBS (pH 7.2)~0.5 mg/mLNot Specified[3]
Sulfamethizole Water1050 mg/L310.15 K (37°C)[1]
Water529 mg/L20°C[5]
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot Specified[5]
MethanolSlightly SolubleNot Specified[5]
AcetonitrileSlightly SolubleNot Specified[5]

Table 2: Recommended Stock Solution Concentrations and Storage

CompoundSolventTypical Stock ConcentrationStorage Temperature (Stock)StabilityReference
Sulfamethoxazole DMSO50 mg/mL-20°C≥ 4 years (as solid)[3][6]
DMSO10 mM-80°C (1 year), -20°C (6 months)[2]
Sulfamethizole DMSOVaries (prepare fresh)-20°C (up to 1 month in solution)[7]
Aqueous Solutions Aqueous Buffer (from DMSO stock)VariesNot Recommended for StorageUnstable, prepare fresh daily[3][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a high-concentration stock solution of Sulfamethoxazole in DMSO. This stock can then be used for further dilution into aqueous media for experiments.

Materials:

  • Sulfamethoxazole powder (or Sulfamethizole)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or amber vials

  • Analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance.

  • Weighing the Compound: Carefully weigh the desired amount of Sulfamethoxazole powder into the tube. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh out 50 mg of the powder.

  • Adding Solvent: Add the appropriate volume of DMSO to the tube. For a 50 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat which may degrade the compound.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[2]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2] The solid powder should be stored at -20°C.[3]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the dilution of the concentrated DMSO stock solution into an aqueous buffer (e.g., PBS) for use in cell culture or other aqueous-based assays.

Materials:

  • Concentrated Sulfamethoxazole stock solution in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS) or other desired aqueous buffer

  • Sterile conical tubes or flasks

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing the Stock: Thaw an aliquot of the concentrated DMSO stock solution at room temperature.

  • Dilution: Add the desired volume of the aqueous buffer to a sterile tube. To minimize precipitation, add the DMSO stock solution dropwise to the buffer while gently vortexing. For example, to prepare 1 mL of a 0.5 mg/mL solution from a 50 mg/mL stock, add 990 µL of PBS to a tube, then add 10 µL of the stock solution.

  • Final Mixing: Vortex the solution gently to ensure it is homogenous.

  • Use and Storage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions of Sulfamethoxazole for more than one day due to its limited stability in these conditions.[3][4]

Safety Precautions

  • Sulfonamides should be handled as potentially hazardous materials.[3][4]

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound and its solutions.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for the specific compound before use.

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for stock solution preparation and the mechanism of action for sulfonamide antibiotics.

G start Start weigh Weigh Sulfonamide Powder start->weigh 1. add_solvent Add Anhydrous DMSO weigh->add_solvent 2. dissolve Vortex to Dissolve add_solvent->dissolve 3. aliquot Aliquot into Sterile Tubes dissolve->aliquot 4. store Store at -20°C or -80°C aliquot->store 5. end Concentrated Stock Solution Ready store->end

Caption: Workflow for preparing a concentrated sulfonamide stock solution.

G paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthetase (DHPS) paba->dhps sulfonamide Sulfonamide (e.g., Sulfamethoxazole) sulfonamide->dhps Inhibits dihydropteroate Dihydropteroate dhps->dihydropteroate Catalyzes folic_acid Folic Acid Synthesis dihydropteroate->folic_acid bacterial_growth Bacterial Growth and Replication folic_acid->bacterial_growth

Caption: Mechanism of action of sulfonamide antibiotics.

References

Application Note: Quantitative Analysis of Sulfamethylthiazole in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic that has been used for the treatment of various bacterial infections. Due to its potential for therapeutic monitoring and pharmacokinetic studies, a robust, sensitive, and selective analytical method is required for its quantification in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers excellent specificity and sensitivity for this purpose. This application note details a complete protocol for the extraction and quantification of this compound in human plasma.

Method Summary

This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.[1][2] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+), which ensures high selectivity and sensitivity for the analyte. Quantification is achieved using an internal standard to correct for matrix effects and variations in sample processing.

Experimental Protocols

Reagents and Materials
  • Standards: this compound (analytical grade), Sulfamethoxazole-d4 (Internal Standard, IS).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade).

  • Water: Deionized water, 18 MΩ·cm or higher purity.

  • Plasma: Blank human plasma, stored at -20°C or lower.

  • Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials.

Standard and Sample Preparation

3.2.1 Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Sulfamethoxazole-d4 in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol/water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Sulfamethoxazole-d4 stock solution with acetonitrile.

3.2.2 Calibration Standards and Quality Controls (QCs)

  • Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working standard solution to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the same manner using separately prepared working solutions.

3.2.3 Plasma Sample Extraction

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.[1][2]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3][4]

  • Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Dilute with 200 µL of water containing 0.1% formic acid.

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS System and Conditions

3.3.1 Liquid Chromatography (LC) A standard UHPLC system is used for chromatographic separation.

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4]
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Column Temp. 40°C
Gradient 5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 5% B (5.1-6.0 min)

3.3.2 Mass Spectrometry (MS) A triple quadrupole mass spectrometer with an ESI source is used for detection.

ParameterCondition
Ionization Mode Positive Electrospray (ESI+)[6]
Capillary Voltage 3.5 kV[6]
Source Temperature 150°C[5]
Desolvation Temp. 400°C[5]
Desolvation Gas Flow 800 L/hr (Nitrogen)[5]
Cone Gas Flow 50 L/hr (Nitrogen)[5]
Collision Gas Argon

3.3.3 MRM Transitions The following MRM transitions are monitored. Collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
This compound 268.0108.00.08
268.0156.00.08
Sulfamethoxazole-d4 (IS) 258.1160.00.08

Data Presentation and Performance

The method was validated for performance based on standard regulatory guidelines. The results are summarized below.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998[6]
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL[7]
Accuracy (at QC levels) 91.2% - 108.5%[5]
Precision (%RSD, Intra-day) < 7.5%[1][5]
Precision (%RSD, Inter-day) < 9.2%[1][5]
Extraction Recovery > 90%[5][8]
Matrix Effect 93.1% - 105.8%[5]

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL Plasma (Sample, Standard, or QC) p2 Add 300 µL Acetonitrile with Internal Standard p1->p2 p3 Vortex (1 min) to Precipitate Proteins p2->p3 p4 Centrifuge (14,000 rpm, 10 min) p3->p4 p5 Transfer & Dilute Supernatant p4->p5 a1 Inject Sample onto C18 UHPLC Column p5->a1 a2 Chromatographic Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (QqQ) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknown Samples d2->d3

Caption: Analytical workflow from sample preparation to final quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable protocol for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in clinical and research settings.[1][9] The method demonstrates excellent performance in terms of linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Topic: ¹H and ¹³C NMR Spectral Analysis for Structural Elucidation of Sulfamethylthiazole.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in pharmaceutical sciences, providing unambiguous structural information, confirming identity, and assessing purity. This document outlines the application of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy for the characterization of sulfonamide antibiotics, with a specific focus on this compound. Due to the limited availability of a complete, published reference dataset for this compound, this note will use the well-characterized and structurally similar compound, Sulfathiazole , as a primary example to demonstrate the methodology and data interpretation. The expected spectral differences for this compound will be discussed based on its molecular structure.

Molecular Structures and NMR Assignment

A precise assignment of NMR signals is predicated on a clear understanding of the molecular structure and a consistent atom numbering system. The key structural difference between the exemplar, Sulfathiazole, and the target, this compound, is the presence of a methyl group at the C5 position of the thiazole (B1198619) ring.

Caption: Chemical structure of Sulfathiazole.

Caption: Chemical structure of this compound.

NMR Spectral Data (Exemplar: Sulfathiazole)

The following tables summarize the ¹H and ¹³C NMR spectral data for Sulfathiazole, recorded in dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for Sulfathiazole in DMSO-d₆
Atom Number(s)Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Integration
H2', H6'7.55Doublet8.82H
H3', H5'6.60Doublet8.82H
H47.15Doublet4.61H
H56.75Doublet4.61H
NH₂ (on C4')5.90Singlet (broad)-2H
NH (sulfonamide)11.50Singlet (broad)-1H

Note: Data is compiled from typical values for sulfonamides and may vary slightly based on concentration and instrument parameters.

Table 2: ¹³C NMR Data for Sulfathiazole in DMSO-d₆[1][2]
Atom NumberChemical Shift (δ ppm)
C1'126.5
C2', C6'128.8
C3', C5'113.2
C4'152.0
C2169.5
C4137.0
C5108.0

Predicted Spectral Differences for this compound

The addition of a methyl group at the C5 position of the thiazole ring in this compound would introduce predictable changes to the NMR spectra compared to Sulfathiazole:

  • ¹H NMR Spectrum:

    • A new singlet would appear, likely in the range of 2.2-2.5 ppm, integrating to 3 protons (the C5-CH₃ group).

    • The signal for H5 would be absent.

    • The signal for H4 would no longer be a doublet (as it no longer couples with H5) and would appear as a singlet.

  • ¹³C NMR Spectrum:

    • A new signal would appear in the aliphatic region (typically 10-20 ppm) corresponding to the new methyl carbon.

    • The chemical shift of C5 would be significantly affected by the directly attached methyl group (an alpha-effect), shifting it downfield.

    • The chemical shift of C4 would also be influenced (a beta-effect), likely shifting it downfield as well.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of sulfonamide compounds. Instrument-specific parameters may require optimization.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for sulfonamides due to its excellent dissolving power for these compounds.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean 5 mm NMR tube. This removes any particulate matter which can degrade spectral quality.

  • Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
  • Pulse Program: zg30 (standard 30-degree pulse)

  • Solvent: DMSO-d₆

  • Temperature: 298 K (ambient)

  • Number of Scans (NS): 16 (increase for dilute samples)

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 20 ppm (-5 to 15 ppm)

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the residual DMSO peak to 2.50 ppm.

Protocol 3: ¹³C NMR Data Acquisition (100 MHz Spectrometer)
  • Pulse Program: zgpg30 (proton-decoupled 30-degree pulse)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans (NS): 1024 to 4096 (¹³C is much less sensitive than ¹H)

  • Acquisition Time (AQ): ~1.5 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 240 ppm (-20 to 220 ppm)

  • Processing: Apply an exponential window function (LB = 1.0 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the DMSO-d₆ carbon septet center peak to 39.52 ppm.

Experimental and Analytical Workflow

The structural elucidation of a compound like this compound using NMR follows a logical and systematic workflow. This process ensures that high-quality, reproducible data is collected and correctly interpreted to confirm the molecular structure.

G prep Sample Preparation (Weigh, Dissolve, Filter) h1_acq ¹H NMR Data Acquisition (1D Proton) prep->h1_acq c13_acq ¹³C NMR Data Acquisition (Proton Decoupled) prep->c13_acq proc Data Processing (FT, Phasing, Baseline Correction) h1_acq->proc c13_acq->proc h1_analysis ¹H Spectrum Analysis (Shifts, Integration, Coupling) proc->h1_analysis c13_analysis ¹³C Spectrum Analysis (Peak Count, Shifts) proc->c13_analysis assign Signal Assignment (Correlate data with structure) h1_analysis->assign c13_analysis->assign report Final Structure Confirmation & Reporting assign->report

Caption: General workflow for NMR-based structural analysis.

This application note provides a comprehensive protocol for the ¹H and ¹³C NMR analysis of this compound, using the closely related compound Sulfathiazole as a detailed exemplar. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-resolution spectra. The combination of ¹H and ¹³C NMR data allows for the complete and unambiguous confirmation of the chemical structure of sulfonamide-based active pharmaceutical ingredients, which is a critical step in drug development and quality control.

Application Note and Protocol for Determining the Aqueous Solubility of Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic. Understanding its aqueous solubility is a critical parameter in drug development, influencing bioavailability, formulation design, and overall therapeutic efficacy. As a weakly acidic compound, the solubility of this compound is expected to be significantly influenced by pH. This document provides a detailed experimental protocol for determining the thermodynamic solubility of this compound in various aqueous media using the gold-standard shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, its solubility in water at 37°C has been reported to be 28.9 mg per 100 cm³[1].

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₁N₃O₂S₂
Molecular Weight 269.3 g/mol
Water Solubility (37°C) 28.9 mg/100 cm³[1]
pKa Not definitively reported; expected to be in the acidic range typical for sulfonamides.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the determination of the equilibrium solubility of this compound in various aqueous buffers.

Materials and Equipment
  • This compound powder (purity >99%)

  • Phosphate (B84403) buffer solutions (pH 5.0, 6.0, 7.0, and 7.4)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (HPLC grade)

  • Analytical balance

  • pH meter

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • Autosampler vials

  • HPLC system with UV detector

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start buffer_prep Prepare Buffer Solutions (pH 5.0, 6.0, 7.0, 7.4) start->buffer_prep smt_weigh Weigh excess this compound buffer_prep->smt_weigh add_smt Add this compound to Buffers smt_weigh->add_smt shake Shake at controlled temperature (e.g., 25°C or 37°C) for 24-48h add_smt->shake check_solid Visually confirm excess solid remains shake->check_solid centrifuge Centrifuge samples check_solid->centrifuge Equilibrium reached filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute sample for analysis filter->dilute hplc Analyze by HPLC-UV dilute->hplc quantify Quantify concentration using calibration curve hplc->quantify report Report solubility (mg/mL or µg/mL) quantify->report finish End report->finish

Caption: Experimental workflow for determining this compound solubility.

Procedure
  • Preparation of Buffer Solutions: Prepare a series of phosphate buffers at pH 5.0, 6.0, 7.0, and 7.4. Verify the pH of each buffer using a calibrated pH meter.

  • Sample Preparation:

    • Add an excess amount of this compound powder to separate vials containing each of the buffer solutions. A general guideline is to add enough solid so that a significant amount remains undissolved at equilibrium.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, indicated by a constant concentration over time.

    • After the equilibration period, visually confirm that an excess of the solid drug is still present in each vial.

  • Sample Collection and Preparation for Analysis:

    • Remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

HPLC Analysis

A validated HPLC method is crucial for the accurate quantification of this compound. A starting point for method development is provided below.

Table 2: Example HPLC Conditions for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and water (containing 0.1% formic acid). A starting point could be a 40:60 (v/v) mixture of acetonitrile and acidified water.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength To be determined by scanning the UV spectrum of this compound (a common wavelength for sulfonamides is around 270 nm).

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

Data Analysis
  • From the HPLC analysis, determine the peak area corresponding to this compound in the diluted samples.

  • Use the calibration curve to calculate the concentration of this compound in the diluted samples.

  • Account for the dilution factor to determine the original concentration in the saturated supernatant. This value represents the thermodynamic solubility of this compound under the tested conditions.

  • Report the solubility in mg/mL or µg/mL for each pH and temperature.

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 3: Solubility of this compound in Aqueous Buffers at 25°C (Hypothetical Data)

pHSolubility (mg/mL)Standard Deviation
5.0 [Insert experimental value][Insert experimental value]
6.0 [Insert experimental value][Insert experimental value]
7.0 [Insert experimental value][Insert experimental value]
7.4 [Insert experimental value][Insert experimental value]

Table 4: Effect of Temperature on this compound Solubility in pH 7.4 Buffer (Hypothetical Data)

Temperature (°C)Solubility (mg/mL)Standard Deviation
25 [Insert experimental value][Insert experimental value]
37 [Insert experimental value][Insert experimental value]

Logical Relationship of pH and Solubility

The solubility of an ionizable compound like this compound is governed by its pKa and the pH of the medium. The Henderson-Hasselbalch equation describes this relationship.

G cluster_conditions pH of Solution cluster_species Predominant Species cluster_solubility Expected Solubility ph_low pH < pKa unionized Unionized (HA) ph_low->unionized ph_equal pH = pKa equal [HA] = [A⁻] ph_equal->equal ph_high pH > pKa ionized Ionized (A⁻) ph_high->ionized low_sol Lower Solubility unionized->low_sol mid_sol equal->mid_sol high_sol Higher Solubility ionized->high_sol

Caption: Relationship between pH, pKa, and the solubility of a weakly acidic drug.

Conclusion

This application note provides a comprehensive protocol for the determination of the aqueous solubility of this compound. By following the detailed shake-flask method and utilizing a validated HPLC technique for quantification, researchers can obtain reliable and accurate solubility data. This information is fundamental for guiding formulation strategies and predicting the in vivo performance of drug candidates containing this compound. It is recommended that the pKa of this compound be experimentally determined to further refine the selection of pH conditions for solubility studies.

References

Application Note: UV-Vis Spectrophotometric Determination of Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of Sulfamethylthiazole in bulk and pharmaceutical dosage forms. The method is based on the measurement of the intrinsic ultraviolet absorbance of this compound. This document provides a detailed experimental protocol, validation parameters, and data presentation to support its application in research and quality control environments. The methodology is adapted from established protocols for the structurally similar compound, Sulfamethoxazole, due to the shared sulfanilamide (B372717) chromophore.

Introduction

This compound is a sulfonamide antibiotic that has been used for the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations containing this compound. UV-Vis spectrophotometry offers a straightforward and accessible analytical tool for the quantification of active pharmaceutical ingredients (APIs). This application note describes a direct UV spectrophotometric method, which is a non-destructive and efficient technique for the assay of this compound.

Principle

The method is based on the inherent property of this compound to absorb ultraviolet radiation at a specific wavelength due to its molecular structure, which contains a substituted aminobenzenesulfonamide chromophore. The absorbance of a solution containing this compound is directly proportional to its concentration, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) is determined, and a calibration curve is constructed to quantify the amount of this compound in a sample.

Instrumentation and Reagents

  • Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Reagents and Chemicals:

    • This compound reference standard

    • Methanol (B129727) (Analytical Grade)

    • Hydrochloric Acid (0.1 M)

    • Sodium Hydroxide (0.1 M)

    • Distilled or deionized water

Experimental Protocol

Preparation of Solutions

4.1.1. Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 70 mL of methanol with the aid of sonication if necessary. Dilute to the mark with methanol and mix well.

4.1.2. Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with methanol to obtain concentrations in the range of 2-12 µg/mL.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a 10 µg/mL solution of this compound in methanol.

  • Scan the solution from 400 nm to 200 nm using methanol as a blank.

  • The wavelength at which maximum absorbance is observed is the λmax. Based on methods for structurally similar compounds, the expected λmax is in the range of 260-280 nm. For the purpose of this protocol, a λmax of 264 nm is used as a reference.[1][2]

Calibration Curve
  • Measure the absorbance of each working standard solution at the determined λmax (264 nm) against methanol as a blank.

  • Plot a graph of absorbance versus concentration (µg/mL).

  • Determine the correlation coefficient (r²) and the regression equation (y = mx + c). A good linearity is indicated by r² ≥ 0.999.[1]

Sample Preparation (from Tablets)
  • Weigh and finely powder at least 10 tablets to get a uniform sample.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with methanol, mix well, and filter through a suitable filter paper, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with methanol to obtain a final concentration within the linearity range (e.g., 10 µg/mL).

Assay of Sample
  • Measure the absorbance of the final sample solution at 264 nm against methanol as a blank.

  • Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

  • Determine the amount of this compound in the pharmaceutical dosage form.

Method Validation Summary

The following table summarizes the typical validation parameters for a UV-Vis spectrophotometric method for sulfonamides, adapted for this compound.

ParameterTypical ValueReference
Wavelength (λmax)264 nm[1][2]
Linearity Range2-12 µg/mL[1]
Correlation Coefficient (r²)≥ 0.999[1]
Limit of Detection (LOD)0.5 µg/mL[1]
Limit of Quantitation (LOQ)1.5 µg/mL[1]
Accuracy (% Recovery)98-102%[1][2]
Precision (%RSD)< 2%

Data Presentation

Table 1: Calibration Data for this compound

Concentration (µg/mL)Absorbance at 264 nm
2[Absorbance Value]
4[Absorbance Value]
6[Absorbance Value]
8[Absorbance Value]
10[Absorbance Value]
12[Absorbance Value]
Regression Equation y = [slope]x + [intercept]
Correlation Coefficient (r²) [Value]

Table 2: Assay Results for this compound Tablets

Sample IDLabeled Amount (mg)Amount Found (mg)% Assay
Batch 1[Value][Value][Value]
Batch 2[Value][Value][Value]
Batch 3[Value][Value][Value]

Workflow Diagram

UV_Vis_Sulfamethylthiazole_Workflow start Start prep_solutions Prepare Standard and Sample Solutions start->prep_solutions det_lambda_max Determine λmax prep_solutions->det_lambda_max measure_sample Measure Sample Absorbance at λmax (264 nm) prep_solutions->measure_sample gen_calib_curve Generate Calibration Curve (2-12 µg/mL) det_lambda_max->gen_calib_curve gen_calib_curve->measure_sample calculate_conc Calculate Concentration using Regression Equation measure_sample->calculate_conc report_results Report Results calculate_conc->report_results

Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.

Conclusion

The described UV-Vis spectrophotometric method is simple, accurate, precise, and economical for the routine quality control analysis of this compound in its pure form and in pharmaceutical formulations. The method does not require any complex sample preparation and is suitable for laboratories equipped with a basic UV-Vis spectrophotometer.

References

Application Notes and Protocols for the Purification of Sulfamethylthiazole using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethylthiazole is a sulfonamide antibiotic that has been used for the treatment of bacterial infections. The purity of active pharmaceutical ingredients (APIs) like this compound is critical for their safety and efficacy. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely employed for the separation, identification, and purification of organic compounds.[1][2][3] Preparative TLC, a variation of analytical TLC, allows for the isolation of larger quantities of a specific compound from a mixture.[4][5][6]

This document provides detailed application notes and protocols for the purification of this compound using preparative Thin-Layer Chromatography. The protocols cover the entire workflow from sample preparation and TLC development to the visualization and recovery of the purified compound.

Data Presentation

Successful purification of this compound via preparative TLC relies on the selection of an appropriate mobile phase that provides good separation from impurities. The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For effective preparative TLC, the target compound should ideally have an Rf value between 0.2 and 0.4 to allow for good separation and efficient recovery. The following table summarizes various mobile phase systems reported for the separation of sulfonamides, which can serve as a starting point for optimizing the purification of this compound.

Mobile Phase System Stationary Phase Reported Rf Values of Related Sulfonamides (e.g., Sulfamethoxazole) Citation
Chloroform : n-Butanol (9:1, v/v)Silica (B1680970) GelNot specified for Sulfamethoxazole (B1682508), used for general sulfonamide screening.[2]
Ethyl acetate (B1210297) : Methanol (75:15, v/v)Silica GelNot specified, used for Sulfamethoxazole and Trimethoprim separation.[3]
Chloroform : n-Heptane : Ethanol (3:3:3, v/v/v)Silica GelNot specified, used for Sulfamethoxazole and impurities.
Toluene : Ethyl acetate : Methanol (50:28.5:21.5, v/v/v)Silica Gel 60 F254~0.61 for Sulfamethoxazole[6]
Chloroform : Methanol : Dimethylformamide (20:20:1, v/v/v)Silica GelNot specified, used for compound sulfamethoxazole identification.[7]
Chloroform : Methanol : 25% aqueous NH3 (85:14:1, v/v/v)Silica GelNot specified, used for separating colored bands of a crude extract.[8]
Benzene : Acetone (7:3, v/v)Silica Gel GNot specified, used for Benzimidazole.[9]

Note: The optimal mobile phase for this compound purification may need to be determined experimentally by testing various solvent systems and ratios to achieve the desired Rf value and separation.

Experimental Protocols

This section outlines the detailed methodologies for the purification of this compound using preparative TLC.

1. Materials and Reagents

  • This compound (crude)

  • Preparative TLC plates (e.g., Silica Gel 60 F254, 20x20 cm, 1-2 mm thickness)

  • Analytical TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Solvents for mobile phase (analytical or HPLC grade, e.g., chloroform, n-butanol, ethyl acetate, methanol, etc.)

  • Solvent for sample dissolution (e.g., methanol, acetone)

  • Capillary tubes or micropipette for spotting

  • UV lamp (254 nm and 366 nm)

  • Visualization reagents (e.g., iodine chamber, fluorescamine (B152294) spray)

  • Spatula or razor blade for scraping

  • Elution solvent (e.g., ethyl acetate, methanol)

  • Glass wool or cotton plug

  • Filter funnel or syringe filter

  • Collection vials or flasks

  • Rotary evaporator or nitrogen stream for solvent removal

2. Protocol for Analytical TLC (Optimization of Mobile Phase)

Before performing preparative TLC, it is crucial to determine the optimal mobile phase using analytical TLC plates.

  • Sample Preparation: Dissolve a small amount of crude this compound in a suitable volatile solvent (e.g., methanol) to obtain a concentrated solution.

  • Spotting: Using a capillary tube, spot the sample solution onto the baseline of an analytical TLC plate (approximately 1 cm from the bottom).

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and mark the solvent front. Allow the plate to dry completely. Visualize the separated spots under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots on a fluorescent background.[8] Alternatively, use an iodine chamber or a suitable chemical stain for visualization.

  • Rf Calculation: Calculate the Rf value for the this compound spot and any impurities. The ideal mobile phase will provide a good separation between this compound and its impurities, with the Rf of this compound being in the range of 0.2-0.4.

3. Protocol for Preparative TLC Purification

  • Sample Application: Dissolve the crude this compound (typically 50-100 mg) in a minimal amount of a suitable solvent.[4] Using a capillary tube or micropipette, carefully apply the solution as a thin, uniform band across the baseline of the preparative TLC plate, leaving about 1-2 cm from each edge.[4][5] Allow the solvent to evaporate completely between applications to keep the band as narrow as possible.

  • Chromatogram Development: Place the prepared plate in a large developing chamber saturated with the optimized mobile phase. Allow the chromatogram to develop until the solvent front is near the top of the plate.

  • Visualization and Band Identification: Remove the plate from the chamber, mark the solvent front, and allow it to dry in a fume hood. Visualize the separated bands under a UV lamp (254 nm). The band corresponding to this compound (identified by its Rf value from the analytical TLC) should be marked with a pencil.

  • Scraping and Collection: Carefully scrape the silica gel containing the desired band of this compound from the glass plate using a clean spatula or razor blade.[4][5] Collect the scraped silica gel onto a clean piece of weighing paper.

  • Elution of the Purified Compound:

    • Place a small plug of glass wool or cotton at the bottom of a Pasteur pipette or a small column.

    • Transfer the scraped silica gel into the pipette or column.

    • Add a suitable elution solvent (e.g., ethyl acetate or a more polar solvent like methanol) dropwise to the top of the silica gel.[4] The solvent will dissolve the this compound and carry it through the silica gel.

    • Collect the eluent containing the purified this compound in a clean vial or flask.

  • Solvent Removal and Purity Check:

    • Evaporate the solvent from the eluent using a rotary evaporator or a gentle stream of nitrogen to obtain the purified this compound as a solid.

    • Assess the purity of the isolated compound by analytical TLC using the optimized mobile phase. A single spot should be observed. Further analysis by techniques like HPLC, Mass Spectrometry, and NMR can confirm the purity and identity of the compound.

Visualizations

The following diagrams illustrate the key workflows in the TLC purification of this compound.

TLC_Workflow cluster_prep Analytical TLC: Mobile Phase Optimization cluster_purification Preparative TLC: Purification A Prepare Crude This compound Solution B Spot on Analytical TLC Plate A->B C Develop Plate in Test Mobile Phase B->C D Visualize Spots (UV, Iodine, etc.) C->D E Calculate Rf Values D->E F Optimal Mobile Phase? (Rf ~0.2-0.4, Good Separation) E->F F->C No, Adjust Mobile Phase Composition G Apply Concentrated Crude Sample as a Band on Preparative TLC Plate F->G Yes H Develop Plate in Optimized Mobile Phase G->H I Visualize Separated Bands (UV Light) H->I J Scrape Silica Gel of Target Band I->J K Elute this compound from Silica with Polar Solvent J->K L Evaporate Solvent K->L M Obtain Purified This compound L->M N Assess Purity (Analytical TLC, HPLC, etc.) M->N

Caption: Workflow for this compound Purification by TLC.

Logical_Relationship cluster_outcome Desired Outcome StationaryPhase Stationary Phase (e.g., Silica Gel) Separation Effective Separation of this compound from Impurities StationaryPhase->Separation MobilePhase Mobile Phase (Solvent System & Polarity) MobilePhase->Separation Analyte Analyte Properties (this compound Polarity) Analyte->Separation

References

Application Notes and Protocols for the Analysis of Sulfamethylthiazole in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfamethylthiazole, a member of the sulfonamide class of antibiotics, is utilized in both human and veterinary medicine. Its presence in environmental water bodies, stemming from sources such as wastewater treatment plant effluents and agricultural runoff, is a growing concern due to the potential for the development of antibiotic-resistant bacteria.[1][2] Consequently, robust and sensitive analytical methods are imperative for monitoring its occurrence and fate in aquatic environments. This document provides detailed application notes and protocols for the analysis of this compound in various environmental water samples, primarily employing solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of sulfonamides, including compounds structurally similar to this compound, in environmental water samples. These values are indicative of the performance of the described analytical methods.

Table 1: Method Detection and Quantification Limits

CompoundMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Sulfamethoxazole (B1682508)WastewaterLC-ESI-MS/MS~0.05 µg/L-[3]
Sulfonamides (19)WaterLC/MS/MS-several ppt (B1677978) level[4]
Sulfamethoxazole25 mL sampleColorimetric0.08 µg0.26 µg[1]
SulfamethazineSurface WaterHPLC-MS/MS--[5]
TrimethoprimSurface WaterHPLC-MS/MS--[5]
SulfamethoxypyridazineSurface WaterHPLC-MS/MS--[5]

Table 2: Recovery Rates of Sulfonamides in Spiked Water Samples

Compound(s)MatrixSpiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)Reference
SulfonamidesWastewater Effluents-72 - 120< 20 (inter-day)[3]
Sulfonamides (19)Pure Water20, 200, 400 ng/L70 - 96< 15 (n=6)[4]
Sulfonamides (19)Surface Water20 ng/L80 - 90< 20[4]
Macrolides & SulfonamidesWastewater-> 80-[6]
Sulfamethoxazole25 mL sample0.1 µg, 0.5 µg82 - 101-[1]

Table 3: Reported Environmental Concentrations of Sulfonamides

CompoundWater SourceConcentration RangeMedian/Average ConcentrationReference
SulfamethoxazoleWastewater Effluents-150 ng/L[3][7]
SulfamethoxazoleTertiary Effluents-423 ng/L[6]
SulfamethoxazolePrimary Effluents22 - 1450 ng/L-[6]
SulfamethoxazoleLake Victoria, Uganda1 - 5.6 µg/L-[1]
SulfamethoxazoleWastewater (Vietnam)0.31 - 15.6 µg/L-[1]
SulfamethoxazoleGroundwater (Kisumu, Kenya)Not Detected - 258.21 ng/L-[2][8]
SulfamethoxazoleDrinking Water (Austria)4.4 - 8.9 ng/L-[9]
SulfamethoxazoleSurface Water (Africa)0.00027 – 39 µg/L-[9]
SulfamethazineSurface Waterup to 63.6 ng/L-[5]
TrimethoprimSurface Waterup to 85.4 ng/L-[5]
SulfamethoxypyridazineSurface Waterup to 11.2 ng/L-[5]
SulfamethoxazoleRiver Water (Liao River basin)-66.6 ng/L[10]
N-acetylsulfamethoxazoleRiver Water (Liao River basin)-63.1 ng/L[10]
SulfamethoxazoleMarine Water (Liaodong Bay)-25.2 ng/L[10]
N-acetylsulfamethoxazoleMarine Water (Liaodong Bay)-28.6 ng/L[10]

II. Experimental Protocols

This section provides a detailed methodology for the analysis of this compound and other sulfonamides in environmental water samples. The protocol is divided into sample preparation, solid-phase extraction, and LC-MS/MS analysis.

Protocol 1: Analysis of Sulfonamides in Wastewater

This protocol is adapted from a method developed for the determination of sulfonamide antibiotics in wastewater effluents.[3][7]

1. Sample Preparation:

  • Collect secondary effluent samples from sewage treatment plants.

  • Filter the samples using a vacuum filtration system.

  • Dilute 50 mL of the filtered sample with 200 mL of deionized water.

  • Acidify the diluted sample to pH 4 using a suitable acid (e.g., formic acid).

  • Add an appropriate internal standard, such as deuterated sulfamethoxazole (d4-SMX), to the sample.[7]

2. Solid-Phase Extraction (SPE):

  • Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 500 mg, 6 mL).[11][12]

  • Condition the cartridge by passing 6 mL of methanol (B129727) followed by 6 mL of deionized water.[11]

  • Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[3][7]

  • Wash the cartridge with 5 mL of deionized water to remove interferences.[7]

  • Dry the cartridge under vacuum.

  • Elute the retained analytes with two 4 mL aliquots of methanol.[7]

3. Eluate Concentration and Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas at 40 °C.

  • Reconstitute the residue in 0.5 mL of the initial mobile phase (e.g., 0.1% formic acid in water).[3][7]

4. LC-MS/MS Analysis:

  • HPLC System: Surveyor HPLC System or equivalent.[7]

  • Column: C18 column (e.g., 150 × 2.1 mm, 3.5 µm).[3]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient: A suitable gradient to achieve separation.

  • Flow Rate: 0.2 mL/min.[3]

  • Injection Volume: 20 µL.[7]

  • Mass Spectrometer: TSQ Quantum Ultra triple quadrupole mass spectrometer or equivalent.[7]

  • Ionization Source: Positive electrospray ionization (ESI+).[7]

  • Scan Type: Selected Reaction Monitoring (SRM).[7] Monitor at least two transitions per compound for confirmation.

Protocol 2: Analysis of Sulfonamides in Surface and Pure Water

This protocol is based on a reliable method for the determination of 19 sulfonamides in water.[4]

1. Sample Preparation:

  • Collect a 500 mL water sample.

  • Add EDTA to a final concentration of 0.5 g/L to chelate metal ions.[4]

  • Adjust the sample pH to a range of 4 to 7.[4]

  • Add recovery surrogate standards (isotopically labeled internal standards).

  • Filter the sample through a quartz membrane.[4]

2. Solid-Phase Extraction (SPE):

  • Use a polymeric SPE cartridge (e.g., Agilent BondElut PPL, 500 mg, 6 mL).[4]

  • Condition and equilibrate the cartridge.

  • Load the prepared sample at a flow rate of 5 to 10 mL/min.[4]

  • Dry the cartridge with a vacuum.

  • Wash the cartridge with 5 mL of pure water.[4]

  • Elute the analytes with methanol containing 2% aqueous ammonia.[4]

3. Eluate Concentration and Reconstitution:

  • Dry the eluate under a stream of nitrogen gas at 40 °C to a final volume of ≤0.5 mL.[4]

  • Add an injection internal standard.

  • Add pure water to bring the final volume to 1 mL and vortex thoroughly.[4]

  • Centrifuge the sample at 13,000 rpm for five minutes.

  • Transfer the supernatant for LC/MS/MS analysis.[4]

4. LC/MS/MS Analysis:

  • LC System: UHPLC system for fast and efficient separation.

  • Mass Spectrometer: A sensitive tandem quadrupole mass spectrometer (e.g., Agilent 6470 LC/MS/MS).[4]

  • Ionization: Positive electrospray ionization.[4]

  • Mobile Phase: Acidic mobile phase (e.g., water and methanol with formic acid).[4]

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification.

III. Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_1 cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sp1 Collect Wastewater Sample sp2 Vacuum Filtration sp1->sp2 sp3 Dilute 50 mL with 200 mL DI Water sp2->sp3 sp4 Acidify to pH 4 sp3->sp4 sp5 Add Internal Standard sp4->sp5 spe1 Condition Cartridge (Methanol & Water) sp5->spe1 spe2 Load Sample (5 mL/min) spe1->spe2 spe3 Wash Cartridge (5 mL DI Water) spe2->spe3 spe4 Dry Cartridge spe3->spe4 spe5 Elute with Methanol (2 x 4 mL) spe4->spe5 an1 Evaporate Eluate to Dryness (N2, 40°C) spe5->an1 an2 Reconstitute in Mobile Phase A an1->an2 an3 LC-MS/MS Analysis an2->an3

Caption: Workflow for Sulfonamide Analysis in Wastewater.

experimental_workflow_2 cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sp1 Collect 500 mL Water Sample sp2 Add EDTA (0.5 g/L) sp1->sp2 sp3 Adjust pH to 4-7 sp2->sp3 sp4 Add Internal Standards sp3->sp4 sp5 Filter through Quartz Membrane sp4->sp5 spe1 Condition & Equilibrate Cartridge sp5->spe1 spe2 Load Sample (5-10 mL/min) spe1->spe2 spe3 Dry Cartridge (Vacuum) spe2->spe3 spe4 Wash Cartridge (5 mL Pure Water) spe3->spe4 spe5 Elute with Methanol + 2% NH4OH spe4->spe5 an1 Dry Eluate to ~0.5 mL (N2, 40°C) spe5->an1 an2 Add Injection Standard & Dilute to 1 mL an1->an2 an3 Vortex & Centrifuge an2->an3 an4 Analyze Supernatant by LC/MS/MS an3->an4

Caption: Workflow for Sulfonamide Analysis in Surface Water.

References

Application Notes and Protocols for the Electrochemical Detection of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[1] Their extensive use has led to concerns about the contamination of water sources and the presence of residues in food products, which can contribute to antibiotic resistance and potential health risks.[1][2] Consequently, the development of rapid, sensitive, and cost-effective methods for the detection of sulfonamides, such as Sulfamethoxazole (B1682508) (SMX) and Sulfamethizole (SMZ), is of significant importance for environmental monitoring and food safety.[2][3] Electrochemical methods offer a compelling alternative to traditional analytical techniques like chromatography, providing advantages such as high sensitivity, accuracy, operational convenience, and portability.[3][4]

This document provides an overview of various electrochemical sensing strategies for the detection of sulfonamides, with a focus on Sulfamethoxazole. It includes detailed protocols for the fabrication and application of modified electrodes, a summary of their analytical performance, and visual representations of the experimental workflows.

Electrochemical Detection Principles

The electrochemical detection of sulfonamides typically relies on their oxidation at the surface of a working electrode.[5] The core structure of most sulfonamides includes an aromatic amine group that is electrochemically active.[5] By applying a potential to the electrode, this group can be oxidized, generating a measurable electrical signal (current). The magnitude of this signal is proportional to the concentration of the sulfonamide in the sample.

To enhance the sensitivity and selectivity of detection, the working electrode is often modified with various nanomaterials or recognition elements.[6] These modifications can:

  • Increase the electrode's surface area , allowing for more reaction sites.

  • Catalyze the electrochemical reaction , leading to a stronger signal at a lower potential.

  • Specifically bind the target analyte , improving selectivity.[3]

Common electrochemical techniques employed for sulfonamide detection include:

  • Cyclic Voltammetry (CV): Used to study the electrochemical behavior of the analyte and characterize the modified electrode.[7]

  • Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): Highly sensitive techniques used for quantitative analysis, as they effectively minimize background currents.[7][8]

  • Electrochemical Impedance Spectroscopy (EIS): Measures the resistance to charge transfer at the electrode surface, which can change upon analyte binding.[3]

Quantitative Data Summary

The performance of various electrochemical sensors for the detection of sulfonamides is summarized in the table below.

AnalyteElectrode ModifierElectrode TypeTechniqueLinear RangeLimit of Detection (LOD)Reference
Sulfamethizole (SMZ)Molecularly Imprinted Polymer (MIP)GCEEIS0.001–10 µM0.18 nM[3]
Sulfamethoxazole (SMX)Nickel Hexacyanoferrate (NiHCF) FilmGCEVoltammetryNot specified6.8 nmol L⁻¹[1]
Sulfamethoxazole (SMX)Multi-walled Carbon Nanotube (MWCNT)-NafionGCEVoltammetry1 x 10⁻²–5 x 10⁻⁵ M1 x 10⁻⁵ M[9]
Sulfamethoxazole (SMX)Layered Vanadium Disulfide (VS₂)Not specifiedNot specified0.06–10.0 μM47.0 nM[2]
Sulfathiazole (B1682510) (ST)[(4,4'-bipy/P₂Mo₁₇Co)₆]Not specifiedNot specified0–50 μM0.5616 µM[10]
Sulfamethoxazole (SMX)Commercial Screen-Printed CarbonSPCEDPV50–600 µg/L15 µg/L[5]
Sulfamethoxazole (SMX)Poly(Cu₂P₄BCl₄)GCESWV0.1–250 µM27.94 nM[7]
Sulfamethoxazole (SMX)Graphene (GR) and ZnO NanorodsGCEDPV1–220 µmol/L0.4 µmol/L[11]
Sulfamethoxazole (SMX)Biosynthesized NiO Nanoparticles & Ionic LiquidCPENot specified0.003–400.0 µM1.0 nM[12]

GCE: Glassy Carbon Electrode; SPCE: Screen-Printed Carbon Electrode; CPE: Carbon Paste Electrode; EIS: Electrochemical Impedance Spectroscopy; DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry.

Experimental Protocols

Protocol 1: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor for Sulfamethizole (SMZ) Detection

This protocol is based on the work by Wang et al. (2023) for creating a reusable and selective sensor for SMZ.[3]

Materials:

  • Glassy Carbon Electrode (GCE)

  • 0.05 µm Al₂O₃ slurry

  • 3-thiopheneethanol (B104103) (monomer)

  • Sulfamethizole (SMZ, template)

  • Phosphate Buffered Saline (PBS)

  • Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) solution

  • 1 mM Cetyltrimethylammonium bromide (CTAB) in 36% Acetic Acid (HAc) (eluent)

  • Electrochemical workstation

Procedure:

  • Electrode Pre-treatment:

    • Polish the GCE with 0.05 µm Al₂O₃ slurry to a mirror-like finish.[3]

    • Rinse thoroughly with deionized water and dry.

  • Electropolymerization and Imprinting:

    • Prepare an aqueous solution containing 8 mM 3-thiopheneethanol and 25 µM SMZ.[3]

    • Immerse the pre-treated GCE into the solution.

    • Perform one-step electrochemical polymerization using Cyclic Voltammetry (CV) by scanning the potential from -0.6 V to 1.0 V at a scan rate of 100 mV/s for a set number of cycles.[3] This creates the MIP film with embedded SMZ molecules on the GCE surface (MIP-SMZ/GCE).

  • Template Removal:

    • To remove the SMZ template, immerse the MIP-SMZ/GCE in the CTAB/HAc eluent for 20 minutes.[3]

    • Rinse the electrode with deionized water to remove residual eluent and template molecules, resulting in the final MIP/GCE sensor.

  • Electrochemical Measurement (EIS):

    • Incubate the MIP/GCE with sample solutions containing different concentrations of SMZ for 30 minutes.[3]

    • After incubation, rinse the electrode with water and dry it.

    • Perform EIS measurements in a solution containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻.

    • The binding of SMZ to the imprinted cavities will hinder the electron transfer of the redox probe, leading to an increase in the charge transfer resistance (Rct), which is proportional to the SMZ concentration.[3]

Protocol 2: Preparation of a Graphene and ZnO Nanorod Modified GCE for SMX Detection

This protocol is adapted from the simultaneous detection method for SMX and TMP.[11]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene (GR) dispersion

  • ZnO nanorods

  • N,N-Dimethylformamide (DMF)

  • Alumina (B75360) slurry

  • Phosphate buffer solution (PBS)

  • Electrochemical workstation

Procedure:

  • Electrode Polishing:

    • Polish the bare GCE with alumina slurry on a polishing cloth.

    • Sonciate in deionized water and ethanol (B145695) to remove any residues, then dry.

  • Preparation of Modifier Suspension:

    • Disperse a specific amount of graphene and ZnO nanorods in a solvent like DMF.

    • Sonciate the mixture to ensure a homogeneous suspension.

  • Electrode Modification:

    • Drop-cast a small volume (e.g., 5-10 µL) of the prepared GR-ZnO suspension onto the surface of the polished GCE.

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat source, forming a GR-ZnO composite film on the electrode.

  • Electrochemical Analysis (DPV):

    • Activate the modified electrode (GR-ZnO/GCE) in a supporting electrolyte (e.g., PBS) by running several CV cycles.

    • Place the modified electrode in the electrochemical cell containing the sample solution (e.g., spiked water or urine) buffered with PBS.

    • Perform DPV analysis by scanning the potential over a range where SMX shows an oxidation peak (e.g., around +0.85 V).[11]

    • The peak current obtained from the DPV measurement will be proportional to the concentration of SMX in the sample.

Visualizations

G cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis cluster_sample Sample Polish 1. Electrode Polishing (e.g., GCE with Alumina) Modify 2. Surface Modification (e.g., Drop-casting Nanomaterials) Polish->Modify Dry 3. Drying/Activation Modify->Dry Incubate 4. Incubation in Sample Dry->Incubate Ready Sensor Measure 5. Voltammetric/Impedimetric Measurement Incubate->Measure Data 6. Data Analysis (Peak Current vs. Concentration) Measure->Data SamplePrep Sample Preparation (e.g., Buffering, Dilution) SamplePrep->Incubate

Caption: General workflow for electrochemical detection of sulfonamides.

G cluster_step1 Step 1: Imprinting cluster_step2 Step 2: Template Removal cluster_step3 Step 3: Detection A Monomer + Template (SMZ) on Electrode B Electropolymerization A->B C Polymer Matrix with Embedded SMZ B->C D Elution Step C->D E MIP with Specific Binding Cavities D->E F Rebinding of SMZ from Sample E->F G Increased Impedance (Signal Generation) F->G

Caption: Mechanism of a Molecularly Imprinted Polymer (MIP) sensor.

References

Application Note: Solid-Phase Extraction of Sulfamethylthiazole from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of sulfamethylthiazole from aqueous matrices, such as environmental water samples. The described method is a compilation and refinement of established procedures for sulfonamide antibiotics and is designed to deliver reliable and reproducible results for quantitative analysis.

Introduction

This compound is a sulfonamide antibiotic that can be present in various environmental compartments due to its use in veterinary and human medicine. Accurate quantification of this compound in these matrices is crucial for environmental monitoring and risk assessment. Solid-phase extraction is a widely used sample preparation technique that offers excellent cleanup and concentration of analytes from complex sample matrices, leading to improved analytical sensitivity and accuracy.[1] This application note details a robust SPE protocol for the extraction of this compound, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following table summarizes the performance data for the solid-phase extraction of this compound and other structurally related sulfonamides from various studies. This data is intended to provide a comparative overview of the expected performance of the SPE method.

AnalyteSPE SorbentSample MatrixAnalytical MethodRecovery (%)LODLOQReference
This compound Agilent BondElut PPLSurface WaterUHPLC-MS/MS80-90-<10 ng/L[1]
SulfamethoxazoleOasis HLBWastewaterSPE-HPLC-DAD>770.1-0.5 µg/L-[2]
SulfadiazineSep-Pack C18HoneyLC-MS89-118--[3]
SulfamethazineAgilent Bond Elut HLBWaterLC/MS/MS95.80.3-1.9 ng/L1.2-7.6 ng/L[4]
SulfapyridineAgilent BondElut PPLSurface WaterUHPLC-MS/MS80-90-<10 ng/L[1]

LOD: Limit of Detection, LOQ: Limit of Quantification. Note: Recovery and detection limits can vary based on the specific matrix and analytical instrumentation.

Experimental Protocol

This protocol outlines the step-by-step procedure for the solid-phase extraction of this compound from water samples.

Materials and Reagents
  • SPE Cartridges: Agilent BondElut PPL (500 mg, 6 mL) or similar polymeric reversed-phase cartridges.[1]

  • Solvents: HPLC-grade or LC-MS grade methanol (B129727), acetonitrile, and reagent water.

  • Reagents: Formic acid, ammonium (B1175870) hydroxide, and ethylenediaminetetraacetic acid (EDTA).

  • Standards: Analytical standard of this compound.

  • Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), pH meter, vortex mixer, and centrifuge.

Sample Pre-treatment
  • Collect water samples in clean glass bottles.

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • For a 500 mL water sample, add 0.25 g of EDTA to chelate metal ions.[4]

  • Adjust the pH of the water sample to a range of 4 to 7 using formic acid.[1]

  • If necessary, spike the sample with an appropriate internal standard.

Solid-Phase Extraction Procedure
  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 6 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 6 mL of reagent water. Do not allow the sorbent to dry out.[4]

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[1]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any unretained impurities.[1]

    • Dry the cartridge under vacuum for approximately 10-20 minutes to remove residual water.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained this compound from the cartridge by passing 8 mL of methanol containing 2% aqueous ammonia (B1221849) through the sorbent.[1] The elution can be performed in two 4 mL aliquots for better efficiency.

Eluate Processing
  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40 °C.[1]

  • Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your chromatographic analysis (e.g., 1:1 methanol:water).[4]

  • Vortex the reconstituted sample to ensure complete dissolution.

  • Centrifuge the sample to pellet any remaining particulate matter.

  • Transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS.

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample (500 mL) Filter Filter (0.45 µm) Sample->Filter Add_EDTA Add EDTA (0.25 g) Filter->Add_EDTA Adjust_pH Adjust pH (4-7) Add_EDTA->Adjust_pH Load 2. Load Sample Adjust_pH->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash Cartridge (Reagent Water) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute Analyte (Methanol w/ 2% NH4OH) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Analyze Analyze by HPLC or LC-MS/MS Reconstitute->Analyze

References

Application Notes and Protocols for Sulfamethylthiazole in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sulfamethylthiazole and its closely related sulfonamides in cell culture for cancer research. The information is based on available scientific literature and is intended to guide the design and execution of relevant in vitro studies.

Introduction

Sulfonamides are a class of synthetic compounds that have been extensively studied for their therapeutic properties, including antibacterial and, more recently, anticancer activities. While research on this compound specifically in cancer cell culture is limited, studies on its close structural analog, Sulfathiazole, and other sulfonamide derivatives provide valuable insights into its potential mechanisms of action and applications in oncology research. The primary anticancer mechanism identified for sulfonamides involves the induction of cell death pathways and inhibition of cell proliferation.

Mechanism of Action

The anticancer activity of sulfonamides is multifaceted and can vary depending on the specific derivative and the cancer cell type. A key mechanism of action observed for the closely related compound, Sulfathiazole, in T-47D breast cancer cells is the induction of death-inducing autophagy. This process is reportedly independent of apoptosis and cell cycle arrest in this particular cell line. The signaling pathway involves the upregulation of p53 and DRAM (Damage-Regulated Autophagy Modulator), which in turn triggers autophagy. Concurrently, this pathway is associated with the downregulation of the Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation.

Other sulfonamide derivatives have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases. Some have also been reported to cause cell cycle arrest at different phases. Given the structural similarity, it is plausible that this compound may exert its effects through one or more of these pathways, and the specific mechanism is likely cell-type dependent.

Cell Culture Applications

Based on the activities of related compounds, this compound can be utilized in cell culture for the following applications:

  • Antiproliferative Studies: To investigate its ability to inhibit the growth of various cancer cell lines.

  • Cytotoxicity Assays: To determine the concentration-dependent cytotoxic effects on cancer cells.

  • Mechanism of Action Studies: To elucidate the specific signaling pathways modulated by this compound, including autophagy, apoptosis, and cell cycle regulation.

  • Combination Therapy Studies: To assess its potential synergistic or additive effects when used in combination with other anticancer agents.

Quantitative Data Summary

Table 1: Cytotoxicity of Sulfathiazole and Other Sulfonamide Derivatives in Various Cancer Cell Lines

Compound/DerivativeCell LineAssay TypeIncubation Time (hours)IC50/LC50 ValueReference
SulfathiazoleT-47D (Breast Cancer)MTT Assay486.5 mM[1]
Sulfathiazole Derivative (2b)A549 (Lung Cancer)MTT AssayNot Specified12.33 µg/mL[2]
N-ethyl toluene-4-sulphonamideHeLa (Cervical Cancer)Not SpecifiedNot Specified10.9 ± 1.01 µM[3]
N-ethyl toluene-4-sulphonamideMDA-MB-231 (Breast Cancer)Not SpecifiedNot Specified19.22 ± 1.67 µM[3]
N-ethyl toluene-4-sulphonamideMCF-7 (Breast Cancer)Not SpecifiedNot Specified12.21 ± 0.93 µM[3]
2,5-Dichlorothiophene-3-sulphonamideHeLa (Cervical Cancer)Not SpecifiedNot Specified7.2 ± 1.12 µM[4]
2,5-Dichlorothiophene-3-sulphonamideMDA-MB-231 (Breast Cancer)Not SpecifiedNot Specified4.62 ± 0.13 µM[4]
2,5-Dichlorothiophene-3-sulphonamideMCF-7 (Breast Cancer)Not SpecifiedNot Specified7.13 ± 0.13 µM[4]

Note: The significant difference in the LC50 value for Sulfathiazole in T-47D cells compared to the IC50 values of other derivatives in different cell lines highlights the importance of empirical determination of the effective concentration for each specific cell line and compound.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Sulfamethylthiazole_Signaling_Pathway This compound This compound (or Sulfathiazole) p53 p53 This compound->p53 Upregulates Akt Akt This compound->Akt Downregulates DRAM DRAM p53->DRAM Upregulates Autophagy Death-Inducing Autophagy DRAM->Autophagy Induces CellSurvival Cell Survival & Proliferation Autophagy->CellSurvival mTOR mTOR Akt->mTOR Activates mTOR->CellSurvival Promotes

Caption: Proposed signaling pathway of this compound in cancer cells.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 treat_cells Treat with Serial Dilutions of this compound incubate1->treat_cells incubate2 Incubate for 24-72h (Compound Exposure) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for a standard MTT-based cytotoxicity assay.

References

Troubleshooting & Optimization

Technical Support Center: Improving Sulfamethylthiazole Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the aqueous solubility of sulfamethylthiazole.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS)?

A1: This is a common phenomenon known as "solvent-shifting" or "crashing out." this compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but has low solubility in neutral aqueous solutions.[1][2] When the concentrated DMSO stock is added to the aqueous buffer, the solvent environment rapidly shifts from organic to aqueous. This change in polarity drastically reduces the solubility of this compound, causing it to precipitate.[3][4]

Q2: What is the intrinsic aqueous solubility of this compound?

A2: The aqueous solubility of this compound is quite low. One source reports a solubility of 0.26 g/L (or 260 µg/mL) in water at 37°C.[5] Its solubility is also dependent on pH.[1]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is pH-dependent.[1] As a sulfonamide, it has both acidic and basic characteristics. Adjusting the pH of the aqueous solution away from its isoelectric point can increase its ionization and, consequently, its water solubility. For many sulfonamides, solubility increases in both acidic and basic conditions compared to the minimum solubility near their pKa.[][7]

Q4: What are the most common methods to improve the aqueous solubility of this compound?

A4: The most common techniques for enhancing the aqueous solubility of this compound and other poorly soluble drugs include:

  • pH Adjustment: Modifying the pH of the solution to ionize the compound.[]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) to increase solubility.[8][9]

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior.[10][11][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution rate.[13][14][15][16]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock

Problem: My this compound, dissolved in DMSO, immediately precipitates or turns the solution cloudy when added to my aqueous experimental buffer.

Possible Cause Suggested Solution & Explanation
Final concentration exceeds solubility limit. The final concentration of this compound in your aqueous solution is higher than its maximum solubility in that specific buffer. Solution: Lower the final concentration of this compound in your experiment.
Improper mixing technique. Rapidly adding the DMSO stock to the buffer can create localized areas of high concentration, triggering precipitation. Solution: Add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring. This ensures rapid dispersion.[3]
Final DMSO concentration is too low. The amount of DMSO in the final solution is insufficient to keep the this compound dissolved. Solution: Ensure the final DMSO concentration is adequate. While higher concentrations improve solubility, they may be toxic to cells. A common final concentration in cell-based assays is kept below 0.5%.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.
Troubleshooting Workflow for Precipitation

This workflow provides a step-by-step guide to address precipitation issues when preparing aqueous solutions of this compound from an organic stock solvent like DMSO.

G start Start: Precipitation Observed check_conc Is the final drug concentration too high? start->check_conc lower_conc Reduce final concentration check_conc->lower_conc Yes check_mixing Is the mixing technique optimal? check_conc->check_mixing No success Success: Clear Solution lower_conc->success improve_mixing Add stock solution dropwise to buffer while vortexing check_mixing->improve_mixing No check_dmso Is the final DMSO concentration sufficient? check_mixing->check_dmso Yes improve_mixing->success increase_dmso Increase final DMSO % (check cell tolerance) check_dmso->increase_dmso No alt_method Consider alternative solubilization methods (e.g., Cyclodextrin, pH adjustment) check_dmso->alt_method Yes increase_dmso->success

Caption: Troubleshooting workflow for this compound precipitation.

Data on Solubility Enhancement

The following tables summarize quantitative data on the solubility of this compound (or its close analog, sulfamethizole/sulfamethoxazole) using different enhancement techniques.

Table 1: Solubility in Neat and Co-Solvent Systems

Data for Sulfamethizole (SMT) at 298.15 K (25°C)

Solvent/Co-solvent SystemMole Fraction Solubility (x 104)Approximate Solubility Increase vs. Water
Water0.141x
Methanol47.9~342x
Acetonitrile61.8~441x
1,4-Dioxane (B91453)32.2~230x
Dimethyl Sulfoxide (DMSO)277.0~1978x
N,N-Dimethylformamide (DMF)480.0~3428x
1,4-Dioxane + Water (0.6 mole fraction)30.8~220x[17]

Note: These values highlight the significant increase in solubility in organic solvents compared to water. Co-solvent systems, like 1,4-dioxane and water, can also provide a substantial synergistic increase in solubility.[8][17]

Table 2: Effect of Cyclodextrins and Additives on Solubility

Data for Sulfamethoxazole (B1682508) (SMZ) at 37°C

FormulationSolubility at pH 4.5 (mg/mL)Solubility at pH 7.0 (mg/mL)
Sulfamethoxazole (Pure)0.0860.124
SMZ + β-Cyclodextrin (1:1)0.1750.188
SMZ + β-CD + PEG 20000 (1:1)0.3770.406
SMZ + β-CD + Polysorbate 20 (1:1)0.3490.386

Note: The inclusion of β-Cyclodextrin (β-CD) more than doubles the solubility of sulfamethoxazole. The addition of water-soluble polymers like PEG 20000 or surfactants like Polysorbate 20 to the complex further enhances solubility significantly.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes how to determine the solubility of this compound in a water-cosolvent mixture (e.g., water-DMSO).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Purified water (e.g., Milli-Q)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars or a shaker bath

  • Thermostatically controlled environment (e.g., incubator at 37°C)

  • Centrifuge

  • UV-Vis Spectrophotometer

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying compositions (e.g., 10%, 20%, 30%, 40%, 50% DMSO in water by volume).

  • Sample Preparation: Add an excess amount of this compound powder to vials containing a fixed volume (e.g., 5 mL) of each co-solvent mixture and a control vial with only purified water. "Excess" means adding enough solid so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker bath or on a magnetic stirrer at a constant temperature (e.g., 37°C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature for a few hours to allow the excess solid to sediment. Centrifuge the vials to ensure complete separation of the undissolved solid.

  • Sample Analysis: Carefully withdraw a sample from the clear supernatant. Dilute the sample with a suitable solvent (often the co-solvent mixture itself) to a concentration within the linear range of your analytical method.

  • Quantification: Determine the concentration of dissolved this compound using a validated UV-Vis spectrophotometry method at its λmax.

  • Calculate Solubility: Back-calculate the concentration in the original supernatant to determine the equilibrium solubility in each co-solvent mixture.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol, based on the Higuchi and Connors method, is used to determine the effect of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) on the solubility of this compound and to determine the stoichiometry of the complex.[18]

Materials:

  • This compound powder

  • HP-β-CD

  • Aqueous buffer of desired pH (e.g., Phosphate buffer, pH 7.0)

  • Equipment as listed in Protocol 1

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions containing increasing concentrations of HP-β-CD (e.g., 0 mM, 10 mM, 20 mM, 40 mM, 60 mM, 80 mM).

  • Sample Preparation: Add an excess amount of this compound to vials containing each of the HP-β-CD solutions.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 37°C) for 24-72 hours until equilibrium is reached.

  • Phase Separation & Analysis: Follow steps 4-6 from Protocol 1 to separate the undissolved solid and quantify the concentration of dissolved this compound in the supernatant of each vial.

  • Data Analysis: Plot the total concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). This is the phase-solubility diagram. The slope and intercept of this plot can be used to calculate the stability constant (Ks) and the stoichiometry of the drug-cyclodextrin complex.

General Strategy for Selecting a Solubilization Method

The following diagram outlines a logical approach for selecting an appropriate method to enhance the solubility of this compound for a specific experimental need.

G start Start: Low Aqueous Solubility of this compound is_ph_flexible Is the experimental pH flexible? start->is_ph_flexible adjust_ph pH Adjustment: Use acidic or basic buffer to ionize the drug is_ph_flexible->adjust_ph Yes is_organic_solvent_ok Are low levels of organic solvents acceptable (e.g., in vitro assay)? is_ph_flexible->is_organic_solvent_ok No end_node Optimized Formulation adjust_ph->end_node use_cosolvent Co-solvency: Use a water-miscible co-solvent (e.g., DMSO, PEG 400) is_organic_solvent_ok->use_cosolvent Yes need_high_conc Is a significant solubility increase required for formulation? is_organic_solvent_ok->need_high_conc No use_cosolvent->end_node use_cyclodextrin Cyclodextrin Complexation: Forms host-guest complex to enhance solubility need_high_conc->use_cyclodextrin Yes use_solid_dispersion Solid Dispersion: Disperse drug in a polymer matrix for improved dissolution need_high_conc->use_solid_dispersion Yes use_cyclodextrin->end_node use_solid_dispersion->end_node

References

Technical Support Center: Sulfamethylthiazole Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of sulfamethylthiazole. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a critical concern?

This compound is a sulfonamide antibiotic. Its chemical stability is crucial as degradation can lead to a loss of potency, reducing its therapeutic efficacy, and can generate degradation products that may be inactive or potentially toxic.[1][2] Stability testing is essential to ensure the quality, safety, and efficacy of the drug substance and its formulations throughout their shelf life.[3][4]

Q2: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation through several pathways, primarily determined by environmental factors like pH, light, and the presence of oxidizing agents.[5][6] The main degradation pathways are:

  • Hydrolysis: Cleavage of the molecule, particularly the S-N sulfonamide bond, under acidic or basic conditions.[1][7]

  • Oxidation: Degradation initiated by oxidizing agents or reactive oxygen species, which can attack various parts of the molecule, including the aniline (B41778) amino group and the isoxazole (B147169) ring.[7][8][9]

  • Photodegradation: Decomposition upon exposure to light, particularly UV radiation. This can involve photoisomerization of the isoxazole ring or cleavage of molecular bonds.[10][11][12]

Q3: What are the major degradation products of this compound?

The degradation products depend on the specific stress conditions. Key identified degradants include:

  • Sulfanilic acid: A common product resulting from the cleavage of the S-N bond.[7][10]

  • 3-Amino-5-methylisoxazole: Formed from the cleavage of the sulfonamide bond.[10]

  • Aniline: Can be formed through the cleavage of the S-C bond between the sulfur atom and the benzene (B151609) ring.[7][8][10]

  • Photoisomers: Such as 4-amino-N-(5-methyl-2-oxazolyl)benzenesulfonamide, which results from the photoisomerization of the isoxazole ring.[10]

Q4: Which environmental factors have the most significant impact on this compound stability?

Several factors can accelerate the degradation of this compound:

  • pH: The rate of hydrolysis is highly pH-dependent. The molecule is generally more stable at lower pH values.[3][13]

  • Temperature: Higher temperatures increase the rate of both hydrolytic and thermal degradation, consistent with the Arrhenius equation.[3][14][15]

  • Light: Exposure to UV and simulated solar light can cause rapid photodegradation.[11][12][15] Storing solutions and solid materials in amber containers or protected from light is crucial.

  • Humidity: Moisture can facilitate hydrolysis, especially in solid-state formulations.[14][15]

  • Oxidizing Agents: The presence of oxidants like hydrogen peroxide or metal ions can significantly increase degradation rates.[7][16]

Troubleshooting Guides

Problem 1: I'm observing unexpected or new peaks in my HPLC/LC-MS chromatogram during analysis.

  • Possible Cause: This is a classic sign of sample degradation. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze a freshly prepared standard solution. If the new peaks are absent or smaller, it confirms the original sample has degraded.

    • Identify the Degradant: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to known degradation products of this compound (see Table 1).

    • Perform a Forced Degradation Study: Intentionally stress the drug under various conditions (acid, base, oxidation, heat, light) as described in the protocols below.[5][14] This helps to generate and identify potential degradation products, confirming if the peaks in your experimental sample match those from a specific stress condition.

    • Review Sample Handling and Storage: Ensure samples are protected from light, stored at appropriate temperatures (e.g., 5°C), and prepared in stable buffers to prevent further degradation.[15][17]

G Troubleshooting: Unexpected HPLC Peaks cluster_0 Troubleshooting: Unexpected HPLC Peaks Start Problem: Unexpected Peak in Chromatogram Reanalyze Re-analyze freshly prepared standard Start->Reanalyze CheckBlank Is peak present in blank/solvent? DegradationConfirmed Conclusion: Sample Degradation Is Likely CheckBlank->DegradationConfirmed No CheckPurity Action: Check Solvent/Reagent Purity CheckBlank->CheckPurity Yes PeakPresent Is peak still present or smaller? Reanalyze->PeakPresent PeakPresent->CheckBlank No PeakPresent->DegradationConfirmed Yes PerformForced Action: Perform Forced Degradation Study for Peak ID DegradationConfirmed->PerformForced ReviewStorage Action: Review Sample Storage & Handling Procedures PerformForced->ReviewStorage

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Problem 2: The concentration of my this compound solution is decreasing rapidly over a short period.

  • Possible Cause: This indicates an instability issue under your current storage or experimental conditions.

  • Troubleshooting Steps:

    • Check pH: Measure the pH of your solution. This compound degradation can be rapid in neutral to alkaline conditions.[3] Consider using a buffer to maintain a stable, slightly acidic pH if compatible with your experiment.

    • Protect from Light: Are your solutions stored in clear containers on the lab bench? Photodegradation can be significant.[11] Switch to amber vials or wrap containers in aluminum foil and minimize exposure to ambient and UV light.

    • Evaluate Temperature: If solutions are not refrigerated, elevated lab temperatures can accelerate degradation.[13] Store stock solutions and samples at a lower temperature (e.g., 2-8°C) unless solubility is an issue.

    • Consider Oxidation: If your medium contains potential oxidants or is exposed to air for long periods, oxidative degradation may occur.[8] If suspected, prepare solutions fresh and consider purging with an inert gas (e.g., nitrogen).

Problem 3: My formulation containing this compound is showing physical changes (color change, precipitation, foaming).

  • Possible Cause: This suggests a physical instability or an incompatibility with formulation excipients.

  • Troubleshooting Steps:

    • Excipient Incompatibility: Certain excipients can interact with this compound or promote degradation. For example, some surfactants in commercial tablets can cause foaming in compounded suspensions, leading to inconsistent dosing.[18]

    • Solubility and pH: this compound has poor water solubility.[19] A change in the formulation's pH could cause the drug to precipitate out of solution. Verify the pH and ensure it is within a range where the drug remains soluble.

    • Co-crystal Formation: In solid or semi-solid formulations, interactions with other active ingredients (like trimethoprim) or excipients can lead to the formation of co-crystals, which may alter physical properties.[20][21]

    • Preformulation Studies: Conduct systematic compatibility studies by mixing the drug with individual excipients and storing them under accelerated conditions (e.g., elevated temperature/humidity) to identify problematic components.

Data Presentation: Degradation Products and Stability

Table 1: Summary of this compound Degradation Products under Forced Stress Conditions

Stress ConditionMajor Degradation Products IdentifiedCommon Analytical MethodReference
Acid Hydrolysis Sulfanilic acid, 3-amino-5-methylisoxazoleHPLC, LC-MS/MS[10]
Base Hydrolysis Major degradation observed, may lead to multiple productsHPLC[1]
Oxidation (e.g., H₂O₂, Fe(VI)) Hydroxylated derivatives, Aniline, BenzoquinoneLC-MS/MS[8]
Photolysis (UV/Sunlight) Photoisomer, Sulfanilic acid, 3-amino-5-methylisoxazoleHPLC, LC-MS[10][12][22]
Thermal Degradation Multiple minor products; pathway depends on conditionsHPLC[14]

Table 2: Recommended Storage Conditions to Minimize Degradation

ConditionSolid (Bulk Powder)Aqueous Solution
Temperature Store at controlled room temperature (20-25°C).Refrigerate (2-8°C) for short-term storage.
Light Store in a light-resistant container.Store in amber glass or light-protected vials.
pH (Solutions) N/AMaintain a slightly acidic pH (e.g., pH 4-6) using a stable buffer system.
Atmosphere Store in a well-sealed container.For long-term storage, consider purging with inert gas to minimize oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][14] A target degradation of 5-20% is generally recommended to observe primary degradants.[6]

G Workflow: Forced Degradation Study cluster_0 Workflow: Forced Degradation Study Prep Prepare Stock Solution of this compound Stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Sample Sample at Predetermined Time Intervals (e.g., 0, 6, 24, 48h) Stress->Sample Neutralize Neutralize/Quench Reaction (If Necessary) Sample->Neutralize Analyze Analyze Samples using Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Data Evaluate Data: - Calculate % Degradation - Identify Degradation Products - Assess Peak Purity Analyze->Data

Caption: General experimental workflow for a forced degradation study.
  • 1. Acid Hydrolysis:

    • Dissolve this compound in 0.1 M hydrochloric acid (HCl).

    • Incubate the solution in a water bath at 60-80°C.

    • Withdraw samples at appropriate time points (e.g., 6, 24, 48 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).

  • 2. Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate the solution at 60-80°C.

    • Withdraw samples at time points and neutralize with 0.1 M HCl before analysis.

  • 3. Oxidative Degradation:

    • Dissolve this compound in a suitable solvent (e.g., water/methanol).

    • Add 3-6% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at time points. The reaction typically does not require quenching before HPLC analysis.

  • 4. Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven at a temperature higher than accelerated stability conditions (e.g., 80°C).[14]

    • For solutions, incubate at a similar temperature, ensuring the solvent is stable.

    • Sample at various time points.

  • 5. Photolytic Degradation:

    • Expose a solution of this compound to a light source providing an output similar to ICH Q1B guidelines (e.g., UV and visible light).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • Sample both the exposed and control solutions over time.

Protocol 2: Example Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or other impurities.[5] Reverse-phase HPLC is the most common technique.[14]

Table 3: Example HPLC Method Parameters for this compound Analysis

ParameterConditionNotes
Column Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm)A C18 column is standard for this type of analysis.[23]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient)A gradient elution is often required to separate the parent drug from polar and non-polar degradants.
Flow Rate 0.5 - 1.0 mL/minAdjust as needed to achieve optimal separation and run time.[23]
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm or 270 nmThis compound has strong absorbance in this range.[23] A photodiode array (PDA) detector is recommended to assess peak purity.
Analysis Software Empower, Chromeleon, or similarUsed for data acquisition, integration, and purity analysis.

Method Validation is critical and should include specificity (demonstrated through forced degradation), linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

References

Overcoming poor peak shape in Sulfamethylthiazole HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor peak shape in the HPLC analysis of Sulfamethylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems in this compound HPLC analysis?

A1: The most common issues are peak tailing, peak fronting, and peak broadening. These problems can affect the accuracy of integration, reduce resolution between peaks, and compromise the overall reliability of the method.

Q2: What is peak tailing and what typically causes it for sulfonamides like this compound?

A2: Peak tailing is an asymmetry where the latter half of the peak is drawn out. For sulfonamides, a primary cause is the interaction of the analyte with active silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. Other causes include column contamination, sample overload, and improper mobile phase pH.

Q3: What is peak fronting?

A3: Peak fronting is an asymmetry where the front part of the peak is distorted, often appearing as a "shark fin". This is commonly caused by sample overload (injecting too much sample or too high a concentration), or if the sample is dissolved in a solvent that is stronger than the mobile phase.

Q4: Can the mobile phase pH significantly impact the peak shape of this compound?

A4: Yes, the mobile phase pH is critical. This compound is an ionizable compound with a pKa value around 7.2.[1][2][3][4] If the mobile phase pH is too close to the pKa, the analyte will exist in both ionized and non-ionized forms, which can lead to peak tailing or splitting. For good peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for this compound is a common issue. Follow these troubleshooting steps:

  • Secondary Interactions with Silanol Groups: This is the most frequent cause for sulfonamides. The lone pair electrons on the nitrogen atoms in this compound can interact with acidic silanol groups (Si-OH) on the surface of the silica (B1680970) packing material.

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the silanol groups, reducing their ability to interact with the analyte.

    • Solution 2: Use a Mobile Phase Additive. Add a small concentration of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%). The TEA will interact with the active silanol sites, effectively blocking them from interacting with your analyte.

    • Solution 3: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer free silanol groups and show significantly reduced tailing for basic compounds.

  • Column Contamination or Degradation: Over time, columns can accumulate strongly retained sample components or the stationary phase can degrade.

    • Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns). If this doesn't resolve the issue, the column may be permanently damaged and require replacement. Using a guard column can help extend the life of your analytical column.

  • Sample Overload: Injecting too much analyte can saturate the column, leading to peak distortion.

    • Solution: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length as short as possible.

Issue 2: Peak Fronting

Q: My this compound peak is fronting. What should I investigate?

A: Peak fronting is typically less common than tailing but can be resolved by checking the following:

  • Mass or Volume Overload: This is the most common cause of fronting.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. If the peak shape becomes symmetrical, the issue was overload.

  • Incompatible Sample Solvent: If your sample is dissolved in a solvent that is stronger (less polar in reversed-phase) than your mobile phase, it can cause the analyte to travel too quickly at the head of the column.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure the injection volume is as small as possible.

  • Column Void or Collapse: A physical void or channel in the column packing can lead to a distorted flow path and fronting peaks.

    • Solution: This usually indicates a damaged column that needs to be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges.

Data Presentation

Table 1: Typical HPLC Method Parameters for Sulfonamide Analysis

ParameterTypical Range / ConditionNotes
Column C18 or C8, 150-250 mm length, 4.6 mm ID, 5 µm particle sizeEnd-capped columns are recommended to reduce peak tailing.
Mobile Phase Acetonitrile/Water or Methanol/Water with a bufferA buffer (e.g., phosphate (B84403) or acetate) is crucial for pH control.
pH 3.0 - 5.0To keep silanol groups protonated and ensure consistent ionization of the analyte.
Flow Rate 0.8 - 1.5 mL/minA standard flow rate of 1.0 mL/min is a good starting point.
Column Temperature 25 - 40 °CMaintaining a constant temperature improves reproducibility.
Detection Wavelength ~270 nmThis compound has a strong UV absorbance in this region.
Injection Volume 5 - 20 µLStart with a lower volume to avoid potential overload.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and HPLC system.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • Potassium phosphate monobasic

2. Mobile Phase Preparation (Example: Acetonitrile/Phosphate Buffer at pH 4.0):

  • Buffer Preparation: Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 25 mM solution.

  • pH Adjustment: Adjust the pH of the buffer to 4.0 using phosphoric acid.

  • Mobile Phase Mixture: Mix the prepared buffer with acetonitrile in a ratio of 70:30 (v/v).

  • Degassing: Degas the mobile phase using sonication or vacuum filtration before use.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions from the stock solution using the mobile phase to create a series of calibration standards (e.g., 1-100 µg/mL).

4. HPLC System and Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 70:30 (v/v) 25mM Potassium Phosphate buffer (pH 4.0) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 270 nm

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of standard solutions to generate a calibration curve.

  • Inject the unknown samples for analysis.

Mandatory Visualization

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed peak_type Identify Peak Shape (Tailing or Fronting?) start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting cause_tailing Potential Causes of Tailing tailing->cause_tailing silanol Secondary Silanol Interactions? cause_tailing->silanol overload_t Sample Overload? cause_tailing->overload_t column_issue_t Column Contamination/ Degradation? cause_tailing->column_issue_t sol_silanol Adjust Mobile Phase pH (e.g., pH 3-5) Use End-Capped Column Add Mobile Phase Modifier (TEA) silanol->sol_silanol Yes sol_overload_t Dilute Sample or Reduce Injection Volume overload_t->sol_overload_t Yes sol_column_t Flush Column with Strong Solvent Replace Guard/Analytical Column column_issue_t->sol_column_t Yes cause_fronting Potential Causes of Fronting fronting->cause_fronting overload_f Sample Overload (Mass or Volume)? cause_fronting->overload_f solvent_f Incompatible Sample Solvent? cause_fronting->solvent_f column_issue_f Column Void/Collapse? cause_fronting->column_issue_f sol_overload_f Reduce Sample Concentration or Injection Volume overload_f->sol_overload_f Yes sol_solvent_f Dissolve Sample in Mobile Phase solvent_f->sol_solvent_f Yes sol_column_f Replace Column column_issue_f->sol_column_f Yes

Caption: Troubleshooting workflow for poor peak shape.

Caption: this compound interaction with stationary phase.

References

Troubleshooting Sulfamethylthiazole synthesis reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfamethylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound involves a two-step process. First, p-acetamidobenzenesulfonyl chloride is reacted with 2-amino-4-methylthiazole (B167648). This is followed by the hydrolysis of the acetamido group to yield the final this compound product.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this compound synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials (especially the p-acetamidobenzenesulfonyl chloride), suboptimal reaction conditions such as temperature and reaction time, and inefficient purification methods. The presence of moisture can also significantly decrease the yield by hydrolyzing the sulfonyl chloride intermediate.

Q3: I am observing multiple spots on my TLC plate after the coupling reaction. What are the possible side products?

The formation of multiple products is a common issue. Likely side products include unreacted starting materials, the formation of diaryl sulfone from the chlorosulfonation step if you prepared your own starting material, and potential byproducts from the degradation of the thiazole (B1198619) ring under harsh conditions.

Q4: What is the role of an acid acceptor like pyridine (B92270) in the coupling reaction?

In the reaction between p-acetamidobenzenesulfonyl chloride and 2-amino-4-methylthiazole, hydrochloric acid (HCl) is generated as a byproduct. An acid acceptor, such as pyridine, is used to neutralize this HCl.[1][2] This prevents the protonation of the amine group on the thiazole ring, which would render it non-nucleophilic and hinder the desired reaction, thereby improving the overall yield.[1][2]

Q5: Are there alternative methods for synthesizing the thiazole ring if I suspect issues with my 2-amino-4-methylthiazole starting material?

Yes, the Hantzsch thiazole synthesis is a classic and versatile method for creating substituted thiazoles. This reaction involves the condensation of an α-haloketone with a thioamide. While this would represent a different synthetic strategy, it is a reliable method for constructing the core thiazole structure.

Troubleshooting Guides

Problem 1: Low Yield in the Coupling of p-Acetamidobenzenesulfonyl Chloride and 2-Amino-4-methylthiazole
Possible Cause Suggested Solution
Impure p-Acetamidobenzenesulfonyl Chloride Ensure the p-acetamidobenzenesulfonyl chloride is pure and dry. It is susceptible to hydrolysis, so it should be used shortly after preparation or stored under anhydrous conditions. Consider recrystallization if purity is questionable.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. Start with the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
Incorrect Stoichiometry While equimolar amounts are a good starting point, varying the ratio of the reactants can improve the yield. A study on the synthesis of the related sulfathiazole (B1682510) found that a 3:1 ratio of p-acetamidobenzenesulfonyl chloride to 2-aminothiazole (B372263) gave a high yield.[2]
Inefficient Acid Scavenging The choice and amount of the base used to neutralize the HCl byproduct are crucial. Pyridine is a commonly used and effective base for this reaction.[1][2] Ensure at least a stoichiometric amount relative to the HCl generated is used.
Presence of Moisture All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be protected from atmospheric moisture, for example, by using a drying tube.
Problem 2: Difficulties in the Hydrolysis of the Acetamido Group
Possible Cause Suggested Solution
Incomplete Hydrolysis The hydrolysis step, typically carried out with aqueous acid, may require heating to go to completion. Monitor the reaction by TLC to ensure all the acetylated intermediate has been converted.
Degradation of the Product Prolonged heating in strong acid can potentially lead to the degradation of the this compound product. Use the mildest effective acid concentration and temperature, and monitor the reaction closely to avoid over-running it.
Product Precipitation Issues After hydrolysis and neutralization, the product should precipitate out of the solution. If precipitation is incomplete, cooling the solution in an ice bath can help. Ensure the pH is adjusted carefully to the isoelectric point of this compound to maximize precipitation.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of p-Acetamidobenzenesulfonyl Chloride

Reactants Chlorinating Agent Solvent Temperature (°C) Reaction Time Yield (%) Reference
Acetanilide (B955)Chlorosulfonic AcidNoneGentle heating, then ice bathNot specifiedNot specified[3]
AcetanilideChlorosulfonic Acid, Phosphorus PentachlorideChloroform59-662.5 - 3 hours72.6 - 75.8[4]
AcetanilideChlorosulfonic AcidNone35-502 hours98.8 - 99.2 (for sulfonic acid intermediate)[5]

Table 2: Reaction Conditions for the Synthesis of Sulfathiazole (a related compound)

Reactant Ratio (p-acetamidobenzenesulfonyl chloride : 2-aminothiazole) Acid Acceptor Temperature (°C) Reaction Time Yield (%) Reference
3:1Pyridine9545 min91.34[1][2]
1:1Pyridine9545 minLower than 3:1[1]
1:3Pyridine9545 minLower than 3:1[1]

Experimental Protocols

Protocol 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

This protocol is adapted from established procedures for the chlorosulfonation of acetanilide.[3][5]

  • In a fume hood, place 10 g of dry acetanilide into a dry 250 mL round-bottom flask.

  • Gently melt the acetanilide using a heating mantle and swirl to coat the bottom of the flask.

  • Cool the flask in an ice bath until the acetanilide solidifies.

  • Carefully and in one portion, add 25 mL of chlorosulfonic acid. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment.

  • A vigorous reaction will occur with the evolution of HCl gas. Ensure the reaction is well-ventilated.

  • Once the initial vigorous reaction subsides, remove the flask from the ice bath and allow it to warm to room temperature.

  • Heat the mixture gently on a hot plate in the fume hood for approximately 15 minutes to complete the reaction.

  • Carefully pour the cooled reaction mixture onto 150 mL of crushed ice with stirring.

  • The p-acetamidobenzenesulfonyl chloride will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with a small amount of cold water.

  • Dry the product thoroughly. The product should be used promptly or stored in a desiccator.

Protocol 2: Synthesis of this compound

This protocol is based on the synthesis of the closely related sulfathiazole.[1][2]

  • In a 100 mL round-bottom flask, dissolve 3.0 g of p-acetamidobenzenesulfonyl chloride in 15 mL of pyridine.

  • To this solution, add 1.0 g of 2-amino-4-methylthiazole.

  • Heat the reaction mixture under reflux at approximately 95°C for 45 minutes.

  • After cooling, pour the reaction mixture into 100 mL of cold water.

  • The N-acetylthis compound will precipitate. Collect the solid by vacuum filtration and wash with water.

  • To hydrolyze the acetyl group, transfer the solid to a flask containing 20 mL of 1 M hydrochloric acid.

  • Heat the mixture under reflux until a clear solution is obtained (approximately 15-30 minutes). Monitor by TLC to confirm the disappearance of the starting material.

  • Cool the solution and carefully neutralize it with a saturated sodium bicarbonate solution until precipitation of the this compound is complete.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from hot ethanol (B145695) or a similar suitable solvent to improve purity.

Mandatory Visualizations

Sulfamethylthiazole_Synthesis_Pathway Acetanilide Acetanilide PASC p-Acetamidobenzenesulfonyl Chloride Acetanilide->PASC  Chlorosulfonic Acid   NAcetyl N-Acetylthis compound PASC->NAcetyl AMT 2-Amino-4-methylthiazole AMT->NAcetyl  Pyridine   SMT This compound NAcetyl->SMT  Acid Hydrolysis  

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions  Yes   impure Impure Materials check_purity->impure  No   check_workup Analyze Workup & Purification check_conditions->check_workup  Yes   suboptimal Suboptimal Conditions check_conditions->suboptimal  No   loss Product Loss check_workup->loss  No   end Improved Yield check_workup->end  Yes   purify Purify/Replace Reagents impure->purify purify->start optimize Optimize Temperature, Time, Stoichiometry suboptimal->optimize optimize->start refine_workup Refine Extraction/ Precipitation/Recrystallization loss->refine_workup refine_workup->start

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Mobile Phase for Sulfamethylthiazole LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of Sulfamethylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for this compound analysis?

A common and effective starting point for the mobile phase in reversed-phase LC-MS analysis of this compound is a gradient elution using an acidified aqueous phase and an organic modifier.[1] A typical setup consists of:

Acetonitrile is often preferred as it can provide sharper peaks.[2] The use of a volatile acid like formic acid is crucial as it aids in the protonation of this compound, which is beneficial for positive mode electrospray ionization (ESI), and is compatible with the high vacuum of the mass spectrometer.[3]

Q2: Why is an acidic mobile phase recommended for this compound?

An acidic mobile phase, typically achieved by adding 0.1% formic or acetic acid, is recommended to ensure that this compound is protonated.[2][4] Sulfonamides contain a structure that is readily protonated under acidic conditions.[4] This protonation enhances the ionization efficiency in positive ion ESI mode, leading to a stronger signal and improved sensitivity.[2]

Q3: What type of LC column is suitable for this compound analysis?

A C18 reversed-phase column is the most commonly used and is a good starting point for separating this compound.[5] For potentially better retention and peak shape, especially if dealing with more polar metabolites, alternative chemistries like a Biphenyl or a Polar C18 column can be considered.[2]

Q4: What are the key mass spectrometry parameters to consider for this compound?

For tandem mass spectrometry (MS/MS), analysis is typically performed in positive ion electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[1] Key parameters to optimize include the precursor ion (Q1), product ion (Q3), fragmentation energy, and collision energy.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A: Peak tailing can arise from several factors related to the mobile phase and column chemistry.

  • Possible Cause 1: Secondary Interactions. Unwanted interactions between the analyte and the stationary phase can cause tailing.

    • Solution: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid). This suppresses the ionization of residual silanols on the silica-based column, minimizing secondary interactions.

  • Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the column.

    • Solution: Adjust the pH of the aqueous mobile phase. For sulfonamides, a pH of around 2.5, adjusted with phosphoric acid (for HPLC-UV) or a volatile acid like formic acid (for LC-MS), has been shown to be effective.[5]

  • Possible Cause 3: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

Issue 2: Low Sensitivity or Poor Ionization

Q: I am observing a very weak signal for this compound. How can I improve the sensitivity?

A: Low sensitivity is often linked to suboptimal ionization or mobile phase incompatibility.

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The choice of organic solvent and additive is critical for ESI efficiency.

    • Solution 1: Optimize the concentration of the acidic modifier. While 0.1% formic acid is a good starting point, testing concentrations between 0.05% and 0.2% may improve signal.

    • Solution 2: Evaluate different organic solvents. While acetonitrile often gives sharp peaks, methanol can sometimes enhance ionization for certain compounds.[2][4] A mobile phase of methanol/acidified water has been shown to provide good separation for sulfonamides.[4]

  • Possible Cause 2: Ion Suppression. Components from the sample matrix can co-elute with this compound and suppress its ionization.

    • Solution 1: Improve sample preparation. For complex matrices like plasma or tissue, use protein precipitation followed by solid-phase extraction (SPE) for a more thorough cleanup.[2][6]

    • Solution 2: Adjust the chromatographic gradient to better separate this compound from interfering matrix components. A longer, shallower gradient may be necessary.[2]

  • Possible Cause 3: In-source Fragmentation. The analyte may be fragmenting in the ion source before it can be isolated in the first quadrupole.

    • Solution: Optimize MS source parameters. Reduce the cone voltage (or fragmentor voltage) to minimize unwanted fragmentation in the source.[2]

Issue 3: High Background Noise

Q: My chromatogram has a high background, which is affecting my limit of detection. What can I do?

A: High background noise can stem from contaminated solvents or insufficient sample cleanup.[2]

  • Possible Cause 1: Contaminated Mobile Phase. Impurities in solvents or additives can contribute significantly to background noise.[2]

    • Solution: Always use high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium (B1175870) formate).[2][7] Ensure solvent bottles and lines are clean.

  • Possible Cause 2: Matrix Effects. Endogenous components from the sample matrix can create a high chemical background.

    • Solution: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.[2] Polymeric reversed-phase cartridges are often effective for sulfonamides.[2]

Data Presentation

Table 1: Recommended Starting LC-MS Parameters for this compound

Parameter Recommended Condition Notes
LC Column C18 (e.g., 100 x 2.1 mm, 5 µm) A standard choice for sulfonamides.[1]
Mobile Phase A Water + 0.1% Formic Acid Use LC-MS grade reagents.[2]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile often yields sharper peaks.[2]
Flow Rate 0.2 - 0.5 mL/min Dependent on column dimensions.[1][2]
Column Temp. 30 - 40 °C Ensures reproducible retention times.[2]
Injection Vol. 2 - 10 µL Dependent on sample concentration.[2]

| Ionization Mode | ESI Positive | Sulfonamides are readily protonated.[4] |

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of this compound.

  • System Preparation:

    • Install a C18 column and configure the LC system.

    • Prepare fresh mobile phases using LC-MS grade reagents:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Purge the pump lines thoroughly to remove any old solvents.

  • Initial Gradient Development:

    • Prepare a standard solution of this compound in the initial mobile phase composition.

    • Start with a generic gradient to elute the compound. For example:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B (column wash)

      • 10-12 min: 5% B (re-equilibration)

    • Inject the standard and identify the retention time of this compound.

  • Gradient Refinement:

    • Adjust the gradient slope around the elution time of this compound to ensure adequate separation from other components and achieve a good peak shape. A shallower gradient will increase resolution.

  • Organic Modifier Evaluation:

    • Prepare a second Mobile Phase B using Methanol with 0.1% formic acid.

    • Repeat the analysis with the refined gradient.

    • Compare the results for peak shape, signal intensity, and retention time between acetonitrile and methanol to select the optimal organic solvent.

  • Acid Modifier Optimization:

    • If necessary, evaluate the effect of the formic acid concentration. Prepare mobile phases with 0.05% and 0.2% formic acid.

    • Analyze the this compound standard with each concentration and select the one that provides the best signal-to-noise ratio and peak shape.

  • Finalization:

    • Once the optimal mobile phase composition and gradient are determined, perform several injections to confirm reproducibility.

Visualizations

Mobile_Phase_Optimization_Workflow start_end start_end process process decision decision output output Start Start Prep Prepare System: - Install C18 Column - Mobile Phase A: H2O + 0.1% FA - Mobile Phase B: ACN + 0.1% FA Start->Prep Scout Run Scouting Gradient (e.g., 5-95% B in 8 min) Prep->Scout CheckPeak Peak Shape & Retention OK? Scout->CheckPeak RefineGrad Refine Gradient Slope Around Analyte Elution CheckPeak->RefineGrad No CheckSolvent Test Methanol as Mobile Phase B CheckPeak->CheckSolvent Yes RefineGrad->Scout CompareSolvent Compare ACN vs. MeOH (Signal, Peak Shape) CheckSolvent->CompareSolvent SelectSolvent Select Optimal Organic Solvent CompareSolvent->SelectSolvent OptimizeAcid Optimize Acid Modifier (e.g., 0.05% - 0.2% FA) SelectSolvent->OptimizeAcid Finalize Finalize Method & Confirm Reproducibility OptimizeAcid->Finalize End End Finalize->End

Caption: Workflow for systematic mobile phase optimization.

Troubleshooting_Decision_Tree issue issue question question solution solution Start LC-MS Issue Observed Q_IssueType What is the issue? Start->Q_IssueType S_PeakShape Improve Peak Shape: - Ensure mobile phase is acidic (0.1% FA) - Reduce injection volume - Check for column degradation Q_IssueType->S_PeakShape Poor Peak Shape S_Sensitivity Improve Sensitivity: - Optimize cone/fragmentor voltage - Improve sample cleanup (SPE) - Check for ion suppression Q_IssueType->S_Sensitivity Low Sensitivity S_Background Reduce Background: - Use LC-MS grade solvents/additives - Ensure system is clean - Improve sample cleanup Q_IssueType->S_Background High Background

Caption: Decision tree for troubleshooting common LC-MS issues.

References

Sulfamethylthiazole Sample Preparation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfamethylthiazole sample preparation for trace analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices for trace analysis?

A1: The two most prevalent and effective methods for the extraction of this compound and other sulfonamides from various sample matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for its high recovery rates, cleaner extracts, and potential for automation. LLE is a classic, cost-effective technique, though it can be more labor-intensive and may result in less clean extracts compared to SPE.

Q2: I am experiencing low recovery of this compound during my Solid-Phase Extraction (SPE) procedure. What are the potential causes and how can I troubleshoot this?

A2: Low recovery in SPE can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2][3] First, ensure the SPE cartridge is properly conditioned and equilibrated and does not dry out before sample loading.[2][3] The pH of your sample is also critical; for effective retention of sulfonamides on reversed-phase sorbents, the pH should be adjusted to ensure the analyte is in a neutral form.[4] Other factors to investigate include:

  • Sample Loading Flow Rate: A flow rate that is too fast can lead to analyte breakthrough.[2][3]

  • Wash Solvent Strength: The wash solvent may be too strong, causing the analyte to be eluted prematurely.[2][5]

  • Elution Solvent Strength: The elution solvent may be too weak to fully desorb the analyte from the sorbent.[2][5]

  • Sorbent Overload: The mass of the analyte in the sample may be exceeding the capacity of the SPE cartridge.[3]

Q3: My analytical results are inconsistent, and I suspect matrix effects are the cause. How can I identify and mitigate them?

A3: Matrix effects, which manifest as ion suppression or enhancement in LC-MS analysis, are a common challenge when analyzing samples from complex matrices.[6][7][8][9] These effects are caused by co-eluting endogenous or exogenous components that interfere with the ionization of the target analyte.[6][7] To identify matrix effects, a post-extraction spiking experiment can be performed where a known amount of the analyte is added to a blank matrix extract and the response is compared to that of the analyte in a neat solvent.[7]

Strategies to mitigate matrix effects include:

  • Improved Sample Cleanup: Employing a more rigorous sample preparation method, such as a well-optimized SPE protocol, can help remove interfering matrix components.[9]

  • Use of an Internal Standard: A stable, isotopically labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[7]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components can also reduce matrix effects.[7]

Q4: What are the best practices for the storage of samples containing this compound to ensure its stability?

A4: Proper storage is crucial to prevent the degradation of this compound in samples. For long-term storage, it is recommended to keep samples frozen at -20°C or below.[6] Studies on the stability of related sulfonamides in tissue samples have shown that they can be stable for several months when stored at -20°C.[6] For short-term storage, refrigeration at 4°C may be acceptable, but stability should be verified for the specific matrix and storage duration. It is also advisable to protect samples from light.[7]

Troubleshooting Guide: Low Analyte Recovery

This guide provides a systematic approach to diagnosing and resolving issues of low this compound recovery during sample preparation.

Problem Potential Cause Recommended Solution
Low Recovery after Solid-Phase Extraction (SPE) Incomplete retention of the analyte on the SPE sorbent.- Ensure the pH of the sample is optimized for analyte retention (typically neutral form for reversed-phase).[4]- Decrease the sample loading flow rate.[2][3]- Check if the sorbent capacity has been exceeded.[3]
Analyte loss during the washing step.- Decrease the strength (e.g., organic solvent percentage) of the wash solvent.[2][5]- Ensure the pH of the wash solution maintains the desired analyte ionization state.[5]
Incomplete elution of the analyte.- Increase the strength of the elution solvent.[2][5]- Increase the volume of the elution solvent or perform a second elution.[10]- Ensure the pH of the elution solvent is appropriate to facilitate desorption.
Sorbent bed drying out before sample loading.- Ensure the sorbent bed remains wetted after conditioning and equilibration.[2][3]
Low Recovery after Liquid-Liquid Extraction (LLE) Suboptimal pH for extraction.- Adjust the sample pH to ensure the analyte is in its neutral form to partition into the organic solvent.
Incorrect choice of extraction solvent.- Select a solvent in which this compound has high solubility and is immiscible with the sample matrix. Dichloromethane (B109758) and ethyl acetate (B1210297) are common choices for sulfonamides.[11]
Insufficient mixing or extraction time.- Vortex or shake the sample and solvent mixture vigorously for an adequate amount of time to ensure efficient partitioning.[10]
Formation of an emulsion.- Centrifuge the sample to break the emulsion.[10]- Adding salt to the aqueous phase can also help break emulsions.

Experimental Workflow & Protocols

General Workflow for this compound Sample Preparation

The following diagram illustrates a typical workflow for the preparation of aqueous samples for this compound trace analysis using Solid-Phase Extraction (SPE).

G cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction (SPE) cluster_2 Post-Extraction cluster_3 Analysis SampleCollection Sample Collection pH_Adjustment pH Adjustment & Reagent Addition SampleCollection->pH_Adjustment Conditioning Cartridge Conditioning pH_Adjustment->Conditioning Equilibration Cartridge Equilibration Conditioning->Equilibration SampleLoading Sample Loading Equilibration->SampleLoading Washing Cartridge Washing SampleLoading->Washing Elution Analyte Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Workflow for SPE of this compound.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from established methods for the extraction of sulfonamides from water matrices.[12][13][14]

Materials:

  • Solid-Phase Extraction Cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Formic Acid or Hydrochloric Acid (for pH adjustment)

  • Ammonium Hydroxide (for elution modification)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Collect the water sample (e.g., 500 mL).

    • If the sample contains suspended solids, filter it through a glass fiber filter.

    • Adjust the pH of the sample to a range of 4-7 using diluted HCl.[12]

    • For some applications, adding a chelating agent like EDTA can be beneficial.[12]

  • SPE Cartridge Conditioning:

    • Pass 6 mL of methanol through the HLB cartridge.[12]

  • SPE Cartridge Equilibration:

    • Pass 6 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[12]

  • Sample Loading:

    • Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5 mL/min.[12]

  • Cartridge Washing:

    • Wash the cartridge with 6 mL of deionized water to remove any unretained impurities.[12]

    • Dry the cartridge completely under a high vacuum.[12]

  • Analyte Elution:

    • Elute the retained this compound from the cartridge with 8 mL (2 x 4 mL) of methanol.[12] For some sulfonamides, a modifier such as 2% aqueous ammonia (B1221849) in methanol may improve recovery.[14]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[12]

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis.[12]

    • Vortex the reconstituted sample to ensure the analyte is fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter before injection.[12]

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Serum)

This protocol provides a general guideline for LLE of sulfonamides from biological fluids.

Materials:

  • Dichloromethane or Ethyl Acetate (HPLC grade)

  • Sodium Sulfate (B86663) (anhydrous)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of the biological fluid sample in a centrifuge tube, add a suitable internal standard.

    • Adjust the pH of the sample as needed to ensure this compound is in its neutral form.

  • Extraction:

    • Add 5 mL of dichloromethane or ethyl acetate to the sample tube.

    • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 5 mL of the organic solvent and combine the organic extracts.

  • Drying and Evaporation:

    • Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex and filter the sample before injection.

Quantitative Data Summary

The following table summarizes typical performance data for the trace analysis of sulfonamides using SPE followed by LC-MS/MS, as reported in the literature. Note that these values are for various sulfonamides and can vary depending on the specific analyte, matrix, and instrumentation.

Parameter Water Samples Biological Samples Reference
Recovery 74.3% - 118%60% - 130%[12][15]
Limit of Detection (LOD) 0.3 - 1.9 ng/L0.01 - 4.19 ng/g[12][15]
Limit of Quantitation (LOQ) 1.2 - 7.6 ng/LN/A[12]

Disclaimer: The protocols and information provided are intended as a general guide. It is essential to validate all methods for your specific application and matrix. Always adhere to laboratory safety guidelines.

References

Technical Support Center: Quantification of Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Sulfamethylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] In the analysis of this compound, endogenous substances from complex matrices like plasma, urine, or tissue can interfere with its ionization in the mass spectrometer's ion source, leading to unreliable results.[1][2]

Q2: What are the common sources of matrix effects in bioanalytical samples?

A2: Common sources of matrix effects in bioanalytical samples include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in electrospray ionization (ESI).[1]

  • Salts and Proteins: High concentrations of salts and residual proteins remaining after sample preparation can also lead to ion suppression.[1]

  • Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute with this compound and interfere with its ionization.[1]

  • Anticoagulants and other additives: Substances used during sample collection and storage, like heparin, can also contribute to matrix effects.[4]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: There are two primary methods for evaluating matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a pure this compound solution is introduced into the mass spectrometer after the analytical column.[2][5] A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal for this compound indicates at what retention times ion suppression or enhancement occurs.[2][5]

  • Post-Extraction Spike Method: This is a quantitative method to determine the "matrix factor" (MF).[2][5] The response of this compound in a standard solution is compared to its response when spiked into a blank matrix extract after the extraction process.[2][6] An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[2][5]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. A suitable IS can help to compensate for matrix effects.[2][5] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[5]

Q5: What are matrix-matched calibrations and when should they be used?

A5: Matrix-matched calibration involves preparing the calibration standards in a blank matrix that is free of the analyte of interest.[1] This approach helps to compensate for matrix effects by ensuring that the calibration standards and the samples experience similar ionization conditions.[1] It is particularly useful when a suitable stable isotope-labeled internal standard is not available or when significant matrix effects are still observed despite using an internal standard.[1]

Troubleshooting Guides

Issue 1: Poor Recovery of this compound

Possible Cause 1: Suboptimal Sample Preparation Technique.

  • Solution: The choice of sample preparation is critical for efficiently extracting this compound while removing interfering matrix components. Consider the following techniques:

    • Protein Precipitation (PPT): This is a simple and fast method, but it may not provide the cleanest extracts, potentially leading to significant matrix effects.[7] Acetonitrile (B52724) is often a better choice than methanol (B129727) for PPT as it can result in less signal suppression.[6]

    • Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. The choice of extraction solvent and pH are critical parameters to optimize for this compound.

    • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and can significantly improve recovery and reduce matrix effects.[8][9][10] The selection of the appropriate sorbent and optimization of the wash and elution steps are crucial.

Possible Cause 2: Inefficient Elution from SPE Cartridge.

  • Solution: Ensure the elution solvent is strong enough to fully recover this compound from the SPE sorbent. You may need to experiment with different solvent compositions and volumes.

Issue 2: Inconsistent Results and Poor Precision

Possible Cause 1: Variable Matrix Effects Between Samples.

  • Solution: The composition of the biological matrix can vary from one subject to another, leading to "relative" matrix effects.[6]

    • Improve Sample Cleanup: Employing a more rigorous sample preparation method like SPE can help to minimize these variations.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.[5]

Possible Cause 2: Inconsistent Internal Standard Addition.

  • Solution: Ensure that the internal standard is added precisely and consistently to all samples, calibrators, and QCs. Use calibrated pipettes and ensure thorough mixing after the addition of the IS.[1]

Issue 3: Ion Suppression or Enhancement Observed

Possible Cause 1: Co-elution with Phospholipids.

  • Solution:

    • Chromatographic Separation: Optimize the chromatographic method to separate the elution of this compound from the phospholipid-rich region of the chromatogram. This can be achieved by adjusting the gradient profile or using a different analytical column.

    • Sample Preparation: Use a sample preparation technique specifically designed to remove phospholipids, such as certain SPE cartridges or a targeted LLE protocol.

Possible Cause 2: Suboptimal Mass Spectrometry Conditions.

  • Solution: While less common for addressing the root cause, adjusting MS parameters can sometimes help mitigate the observed effect.[6] Experiment with different ionization sources (e.g., APCI instead of ESI, as APCI can be less susceptible to matrix effects) or optimize source parameters like temperature and gas flows.[2][5]

Experimental Protocols

1. Protein Precipitation (PPT)

  • Objective: A rapid method for removing proteins from plasma or serum samples.

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE)

  • Objective: To extract this compound from an aqueous sample into an immiscible organic solvent.

  • Procedure:

    • To 200 µL of urine sample, add the internal standard and adjust the pH as necessary (e.g., to an acidic pH to ensure this compound is in its neutral form).

    • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes to ensure efficient partitioning.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

3. Solid-Phase Extraction (SPE)

  • Objective: A selective sample cleanup method to isolate this compound and remove matrix interferences.

  • Procedure (using a mixed-mode cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash of 1 mL of a stronger organic solvent (e.g., methanol) to remove non-polar interferences.

    • Elution: Elute this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

Table 1: Representative Recovery and Matrix Effect Data for Sulfonamides in Various Matrices

AnalyteMatrixSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
Sulfamethoxazole (B1682508)PlasmaProtein Precipitation85-115Not Specified[11]
SulfamethoxazoleUrineProtein Precipitation85-115Not Specified[11]
SulfathiazoleMilkAcetonitrile precipitation & LLE91-114-12 to +11[1]
SulfamethazineMilkAcetonitrile precipitation & LLE91-114-12 to +11[1]
SulfadiazineMilkAcetonitrile precipitation & LLE91-114-12 to +11[1]
SulfamethoxazoleMilkQuEChERS67.6-103.8Not Specified[1]
SulfathiazolePastriesQuEChERS67.6-103.8Not Specified[1]
SulfamethazineTilapia FilletQuEChERS85-105-15 to +10[1]
SulfathiazoleEnvironmental WaterSPE79-118Not Specified[1]

Note: Data is compiled from multiple sources and represents typical performance. Actual results may vary depending on the specific method and matrix.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LC_MS LC-MS/MS Analysis PPT->LC_MS LLE->LC_MS SPE->LC_MS Data Data Processing LC_MS->Data troubleshooting_matrix_effects cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate/Imprecise Results (Ion Suppression/Enhancement) Cause1 Inadequate Sample Cleanup Problem->Cause1 Cause2 Co-elution of Interferences Problem->Cause2 Cause3 Suboptimal MS Conditions Problem->Cause3 Cause4 No/Improper Internal Standard Problem->Cause4 Sol1 Optimize Sample Preparation (SPE, LLE) Cause1->Sol1 Sol2 Modify Chromatographic Method Cause2->Sol2 Sol3 Adjust MS Parameters (e.g., ESI to APCI) Cause3->Sol3 Sol4 Use Stable Isotope-Labeled IS Cause4->Sol4

References

Technical Support Center: Purification of Crude Sulfamethizole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of crude sulfamethizole (B1682507) (also known as 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recrystallized sulfamethizole product is discolored (yellowish or brownish). What is the cause and how can I fix it?

A1: Discoloration in the final product often indicates the presence of colored impurities or degradation products. This can occur if the crude material is impure or if the solution is overheated during the recrystallization process, leading to partial decomposition.[1]

  • Troubleshooting Tip: Add a small amount of activated charcoal to the hot, dissolved solution before the filtration step. The charcoal will adsorb many colored impurities. Use it sparingly (typically 1-2% w/w) as excessive use can also adsorb your target compound and reduce the overall yield. After a brief heating period with the charcoal, perform a hot filtration to remove it before allowing the solution to cool.

Q2: I am experiencing very low yield after recrystallization. What are the common causes?

A2: Low yield is a frequent challenge and can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the sulfamethizole well at high temperatures but poorly at low temperatures.[2][3] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

  • Using Too Much Solvent: Adding more solvent than is necessary to dissolve the crude product will keep more of the compound in solution upon cooling, thus reducing the recovered crystal mass.[3]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to product loss.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath to maximize precipitation, can result in a lower yield.[3]

Q3: My sulfamethizole product will not crystallize out of the solution, or it has "oiled out." What should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid, which can happen if the solution is supersaturated or cools too rapidly.[4]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass stirring rod at the surface of the solution.[3][5] This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a "seed crystal" of pure sulfamethizole to the cooled solution to initiate crystallization.[3]

  • Address Oiling Out: If an oil has formed, try reheating the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow it to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.[6]

Q4: What is the best recrystallization solvent for sulfamethizole?

A4: The choice of solvent is critical for successful recrystallization.[2] For sulfamethizole, a mixture of a saturated aliphatic alcohol and water has been shown to be effective. Specifically, aqueous isopropanol (B130326) (around 70% isopropanol in water) provides high recoveries of a stable, free-flowing product.[1] Using alcohols like propanol (B110389) or isopropanol is noted to be surprisingly more effective than other related alcohols such as methanol.[1]

Data Presentation

Table 1: Solubility Profile of Sulfamethizole
SolventTemperatureSolubilityReference
Water20 °C529 mg/L[7]
Water (pH 6.5)37 °C1050 mg/L[8]
Water (pH 7.5)-1 g in 5 mL[8]
Ethanol-1 g in 30 g[8]
Methanol-1 g in 40 g[8]
Acetone-1 g in 10 g[8]
Chloroform-1 g in 2800 g[8]
Ether-1 g in 1370 g[8]
Benzene-Practically Insoluble[8]
DMSO-Slightly Soluble[7]
Acetonitrile-Slightly Soluble[7]

Experimental Protocols

Protocol: Recrystallization of Crude Sulfamethizole

This protocol is based on established methods for purifying sulfonamides, particularly sulfathiazole, a closely related compound, using an isopropanol-water solvent system.[1]

Materials:

  • Crude Sulfamethizole

  • Isopropanol (Reagent Grade)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer Flasks

  • Heating Mantle or Hot Plate

  • Buchner Funnel, Filter Flask, and Filter Paper

  • Glass Stirring Rod

  • Ice Bath

Procedure:

  • Solvent Preparation: Prepare a 70% (v/v) isopropanol-water mixture.

  • Dissolution: Place the crude sulfamethizole in an Erlenmeyer flask. Add a minimal amount of the 70% isopropanol solvent. Gently heat the mixture to near boiling while stirring continuously until all the solid has dissolved.[3] Add more solvent in small portions only if necessary to achieve complete dissolution.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a filter funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2][5] Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3][5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the 70% isopropanol mixture) to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. The melting point of pure sulfamethizole is approximately 208-210 °C; a sharp melting point range close to this value indicates high purity.[7][8]

Visualizations

G Crude Crude Sulfamethizole Dissolve 1. Dissolve in Hot Solvent Crude->Dissolve Charcoal 2. Add Charcoal (Optional) Dissolve->Charcoal HotFilter 3. Hot Gravity Filtration Charcoal->HotFilter Cool 4. Slow Cooling & Crystallization HotFilter->Cool Impurities Insoluble Impurities & Charcoal HotFilter->Impurities Remove Isolate 5. Vacuum Filtration Cool->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash MotherLiquor Mother Liquor (Soluble Impurities) Isolate->MotherLiquor Remove Dry 7. Dry Crystals Wash->Dry Pure Pure Sulfamethizole Dry->Pure

Caption: General workflow for the recrystallization of crude sulfamethizole.

G Start Problem with Purification LowYield Low Yield? Start->LowYield NoCrystals No Crystals / Oiling Out? Start->NoCrystals Discolored Discolored Product? Start->Discolored Solvent Check Solvent Choice (Soluble Hot, Insoluble Cold) LowYield->Solvent Yes Scratch Scratch Flask / Add Seed Crystal NoCrystals->Scratch Yes Charcoal Add Activated Charcoal to Hot Solution Discolored->Charcoal Yes Amount Use Minimum Amount of Hot Solvent Solvent->Amount Cooling Ensure Slow Cooling & Use Ice Bath Amount->Cooling Reheat Reheat and Cool Slower (If Oiled Out) Scratch->Reheat Overheat Avoid Overheating Charcoal->Overheat

Caption: Troubleshooting decision tree for sulfamethizole purification.

References

Sulfamethylthiazole stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfamethylthiazole Stability

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of sulfonamides like sulfamethoxazole (B1682508) in aqueous solutions?

A1: The stability of sulfamethoxazole, and likely other sulfonamides, is primarily influenced by environmental factors such as temperature and pH.[1][2] Increased temperature generally accelerates degradation by increasing the reaction rate constant.[1][3] The pH of the solution has a significant impact, with degradation rates varying at different pH levels.[3][4] Hydrolysis is a major degradation pathway, and its rate is often dependent on the concentration of hydrogen or hydroxide (B78521) ions.[5]

Q2: How does temperature affect the degradation rate of sulfamethoxazole?

A2: Temperature has a direct relationship with the degradation rate of sulfamethoxazole. As the temperature increases, the degradation rate constant also increases, following the Arrhenius equation.[3] For example, one study observed that the percentage of residual sulfamethoxazole after 72 hours decreased significantly as the temperature was raised from 25°C to 60°C.[1] Specifically, the remaining drug was 78% at 25°C, 60% at 37°C, 20% at 50°C, and only 14% at 60°C.[1] This indicates a strong temperature dependence on the stability of the compound.

Q3: What is the effect of pH on sulfamethoxazole stability?

A3: The pH of the solution plays a crucial role in the stability of sulfamethoxazole. The degradation rate constant has been observed to increase as the pH moves from acidic to alkaline, specifically from pH 3 to 10 at various temperatures.[1] In one study, sulfamethoxazole hydrolysis was found to be faster in neutral and alkaline environments.[5] Conversely, another study noted that degradation efficiency was higher under acidic conditions than in neutral or alkaline media when using γ-irradiation.[6][7] It is also suggested that the anionic form of sulfonamides, more prevalent at higher pH, is less susceptible to hydrolysis than neutral or cationic forms.[4] This complex relationship highlights that the optimal pH for stability must be determined empirically for specific conditions.

Q4: What are the typical degradation products of sulfamethoxazole?

A4: The degradation of sulfamethoxazole can proceed through several pathways, including the cleavage of the N-S bond.[3] Thermal degradation studies have identified products such as aniline, sulfur dioxide (SO₂), and 3-amino-5-methylisoxazole.[8] Hydrolysis can lead to the formation of various intermediates through processes like nitrification and hydroxylation.[5] The specific degradation products can vary depending on the conditions, such as the initial pH of the solution.[3]

Troubleshooting Guide

Q1: I am observing unexpectedly rapid degradation of my sulfonamide compound in solution. What could be the cause?

A1: Several factors could be responsible for rapid degradation. First, verify the temperature of your solution, as higher temperatures significantly accelerate degradation.[1][9] Second, check the pH of your medium. Sulfamethoxazole degradation is highly pH-dependent; for instance, the rate constant increases at higher pH values.[1] Finally, consider the possibility of photodegradation, as exposure to light can also contribute to the breakdown of sulfonamides.

Q2: My degradation kinetics data is not consistent across different experiments. How can I improve reproducibility?

A2: To ensure reproducibility, strict control over experimental parameters is essential.

  • pH Control: Use calibrated pH meters and stable buffer solutions, as even small shifts in pH can alter degradation rates.[3]

  • Temperature Control: Employ a thermostatically controlled water bath or incubator to maintain a constant temperature throughout the experiment.[9]

  • Initial Concentration: Ensure the initial concentration of your compound is consistent, as this can influence the observed reaction rate constant.[9]

  • Sampling Times: Use a consistent and well-defined schedule for taking samples for analysis.[1]

Q3: The degradation rate of my compound seems to slow down or change over time. Why is this happening?

A3: This could be due to a change in the pH of the solution during the experiment. As degradation occurs, acidic or basic byproducts may be formed, altering the pH of an unbuffered or weakly buffered solution.[9] This pH shift can, in turn, affect the rate of degradation. It is recommended to monitor the pH throughout the experiment or use a buffer with sufficient capacity to maintain a constant pH.[9]

Data Presentation

Table 1: Effect of Temperature on Sulfamethoxazole Degradation

Temperature (°C)% Residual Drug after 72 hours
2578%
3760%
5020%
6014%

Data derived from a stability study on pure sulfamethoxazole.[1]

Table 2: Heat of Activation (ΔHa) for Sulfamethoxazole Degradation at Different pH Values

pHHeat of Activation (kcal/mol)
34.39
44.31
53.88
63.56
74.41
82.98
92.96
102.84

The heat of activation provides insight into the energy barrier for the degradation reaction.[1]

Experimental Protocols

Protocol 1: General Stability Testing of Sulfamethoxazole

This protocol is based on the methodology described for assessing sulfamethoxazole stability under various pH and temperature conditions.[1][2]

  • Preparation of Solutions:

    • Prepare buffer solutions for a range of pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).[2]

    • Prepare a stock solution of sulfamethoxazole in a suitable solvent.

  • Experimental Setup:

    • For each pH value, place a known concentration of sulfamethoxazole solution into separate containers.

    • Store the samples at different constant temperatures (e.g., 25°C, 37°C, 50°C, and 60°C) in temperature-controlled chambers or water baths.[1]

  • Sampling:

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 6, 24, 48, and 72 hours).[1]

  • Analysis:

    • Determine the concentration of the remaining sulfamethoxazole in each aliquot using a validated analytical method, such as non-aqueous acid-base titration or a spectrophotometric/chromatographic method.[1][10][11]

  • Data Analysis:

    • Plot the percentage of the remaining drug against time for each temperature and pH condition.

    • Assuming pseudo-first-order kinetics, calculate the degradation rate constant (k) from the slope of the logarithmic plot of concentration versus time.[1]

    • Use an Arrhenius plot (log k vs. 1/T) to calculate the heat of activation (ΔHa) at each pH.[2]

Visualizations

Stability_Study_Workflow cluster_prep 1. Preparation cluster_exp 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Preparation exp Experiment analysis Analysis data Data Processing prep_stock Prepare Stock Solution incubation Incubate Samples at Set pH & Temperature prep_stock->incubation prep_buffers Prepare pH Buffers prep_buffers->incubation sampling Collect Aliquots at Time Intervals incubation->sampling quantify Quantify Remaining Compound (e.g., HPLC) sampling->quantify kinetics Calculate Rate Constants (k) quantify->kinetics arrhenius Generate Arrhenius Plot kinetics->arrhenius results Determine ΔHa & Optimal Conditions arrhenius->results

Caption: Workflow for a typical stability study of a pharmaceutical compound.

Factors_Affecting_Degradation center Sulfonamide Degradation Rate temp Temperature temp->center temp_effect Higher Temperature Accelerates Rate temp->temp_effect ph pH ph->center ph_effect Rate is pH-Dependent (e.g., increases from pH 3-10) ph->ph_effect

References

Technical Support Center: Sulfamethylthiazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfamethylthiazole experimentation. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and resolve potential contamination issues.

Note on Sulfamethoxazole (B1682508) as an Analog: Much of the specific chemical data, such as degradation pathways and impurities, is based on sulfamethoxazole, a closely related and more extensively studied sulfonamide. The principles of contamination control and troubleshooting are directly applicable to this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

A1: Contamination in this compound experiments can be broadly categorized into three types:

  • Microbial Contamination: Introduction of bacteria, fungi, or mycoplasma into cell cultures or solutions. This can arise from non-sterile equipment, reagents, or poor aseptic technique.[1][2][3]

  • Chemical Contamination: Unwanted chemical substances that can interfere with your experiment. This includes residues from cleaning agents, impurities in solvents, or degradation products of this compound itself.[4]

  • Cross-Contamination: The accidental introduction of another substance or cell line into your experiment. This is a significant risk when working with multiple cell lines or compounds simultaneously.[2][3]

Q2: How can I prevent microbial contamination when working with this compound in cell cultures?

A2: Preventing microbial contamination requires strict adherence to aseptic techniques.[2][3] Key practices include:

  • Working in a certified laminar flow hood.

  • Regularly disinfecting work surfaces with 70% ethanol (B145695) and periodically with a broader spectrum disinfectant like 10% bleach.[1][5]

  • Using sterile pipette tips, flasks, and other consumables.[3]

  • Filtering all media and supplements, even if they are pre-sterilized.[5]

  • Routinely testing for mycoplasma, as it is not visible by standard microscopy.[3][5]

Q3: What are the common chemical contaminants to be aware of, and how can I avoid them?

A3: Chemical contaminants can include:

  • Impurities from Synthesis: this compound itself may contain impurities from its manufacturing process. It is crucial to use a high-purity grade of the compound and, if necessary, perform your own purity analysis.

  • Degradation Products: this compound can degrade when exposed to light, extreme pH, or certain chemicals.[4][5][6] Store the compound under recommended conditions to minimize degradation.

  • Solvent and Reagent Impurities: Always use high-purity, analytical grade solvents and reagents. Be aware that even high-grade solvents can contain stabilizers or trace impurities that might interfere with sensitive assays.

  • Leachables and Extractables: Plasticware and filters can sometimes leach chemicals into your solutions. Using appropriate, high-quality labware is essential.

Q4: How should I properly store this compound to maintain its stability?

A4: Proper storage is critical to prevent degradation. For sulfamethoxazole, a close analog, the following is recommended:

  • Solid Form: Store as a crystalline solid at -20°C for long-term stability (≥4 years).[7]

  • Solutions: Aqueous solutions are not recommended for storage for more than one day.[7] If you must prepare stock solutions, use a suitable organic solvent like DMSO and store at -20°C or below, protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected Peaks in High-Performance Liquid Chromatography (HPLC) Analysis

Symptoms:

  • Appearance of extra peaks in the chromatogram that are not present in the standard.

  • Baseline noise or "ghost peaks".[2]

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase Prepare fresh mobile phase using HPLC-grade solvents and water. Filter the mobile phase before use.
Sample Degradation Prepare samples fresh before analysis. If necessary, keep samples in an autosampler with temperature control. Ensure the sample solvent is compatible with this compound and does not promote degradation.
Leaching from Vials or Caps Use high-quality, low-bleed septa and vials. Run a blank injection with just the sample solvent to check for leached contaminants.
Carryover from Previous Injection Implement a robust needle wash protocol in your HPLC method. Inject a blank solvent after a high-concentration sample to check for carryover.
Impurity in this compound Stock Analyze the neat this compound stock to confirm its purity. If impurities are present, consider purification or obtaining a higher purity standard.
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells or experiments.

  • Unexpected cell death or changes in cell morphology.

  • Loss of drug efficacy over time.

Possible Causes and Solutions:

CauseSolution
Microbial Contamination Visually inspect cell cultures for turbidity or color changes in the medium.[1] Perform routine mycoplasma testing.[3] Discard any contaminated cultures and decontaminate the incubator and biosafety cabinet.[1][3]
Degradation of this compound in Media Prepare fresh dilutions of this compound in culture media for each experiment from a frozen stock. Protect the stock solution from light.
Cell Line Misidentification or Cross-Contamination Handle only one cell line at a time in the biosafety cabinet.[2] Use separate media and reagents for different cell lines. Periodically perform cell line authentication.
Variability in Cell Plating Ensure a homogenous cell suspension before plating. Use a consistent and validated cell counting method.
Inconsistent Drug Concentration Calibrate pipettes regularly. Ensure complete dissolution of this compound in the solvent before preparing dilutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (high purity, ≥98%)[7]

    • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Under sterile conditions in a laminar flow hood, weigh out the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM). Sulfamethoxazole is soluble at approximately 50 mg/mL in DMSO.[7]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or below, protected from light.[7]

Protocol 2: General Laboratory Cleaning and Disinfection
  • Daily Cleaning:

    • At the beginning and end of each workday, wipe down all work surfaces, including benchtops and the interior of the biosafety cabinet, with 70% ethanol.[5][8]

    • Clean and disinfect high-touch surfaces such as equipment handles, doorknobs, and incubator doors.[8][9]

  • Weekly/Monthly Cleaning:

    • Thoroughly clean and disinfect the entire laboratory, including shelves, floors, and equipment.[7]

    • For deeper cleaning, use a detergent solution followed by a disinfectant.[9][10]

    • Disassemble and clean equipment according to the manufacturer's instructions.

  • Waste Disposal:

    • Dispose of all contaminated materials (e.g., used pipette tips, flasks) in appropriate biohazard waste containers.

Visualizations

Contamination_Troubleshooting_Workflow start Inconsistent Experimental Results check_microbial Check for Microbial Contamination (Visual, Microscopy, Mycoplasma Test) start->check_microbial contaminated Contamination Found check_microbial->contaminated not_contaminated No Obvious Contamination check_microbial->not_contaminated decontaminate Discard Cultures Decontaminate Workspace & Incubator Review Aseptic Technique contaminated->decontaminate check_chemical Investigate Chemical Contamination not_contaminated->check_chemical decontaminate->start analyze_reagents Analyze Purity of this compound and Key Reagents (e.g., HPLC) check_chemical->analyze_reagents reagent_issue Impurity or Degradation Detected analyze_reagents->reagent_issue reagent_ok Reagents are Pure analyze_reagents->reagent_ok replace_reagents Replace this compound Stock and/or Other Reagents reagent_issue->replace_reagents review_protocol Review Experimental Protocol (Pipetting, Calculations, Cell Handling) reagent_ok->review_protocol replace_reagents->start end Optimized & Reproducible Experiment review_protocol->end

Caption: Workflow for troubleshooting inconsistent experimental results.

Contamination_Source_Identification cluster_sources Potential Contamination Sources cluster_tests Verification Methods cluster_remediation Corrective Actions reagents Reagents & Media culture_reagents Culture aliquots of reagents reagents->culture_reagents equipment Equipment (Pipettes, Incubator, Hood) swab_equipment Swab and culture surfaces equipment->swab_equipment technique Aseptic Technique observe_technique Direct observation of procedures technique->observe_technique environment Laboratory Environment settle_plates Use settle plates environment->settle_plates replace_reagents Discard and replace culture_reagents->replace_reagents clean_equipment Thorough cleaning and disinfection swab_equipment->clean_equipment retrain_personnel Retraining on aseptic techniques observe_technique->retrain_personnel enhance_cleaning Enhance general lab cleaning protocols settle_plates->enhance_cleaning

Caption: Logical diagram for identifying the source of contamination.

References

Technical Support Center: Sulfamethylthiazole Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the shelf life of Sulfamethylthiazole solutions.

Troubleshooting Guide

Issue: Rapid degradation of this compound solution observed.

Potential Cause Troubleshooting Steps
Inappropriate pH Sulfonamides are susceptible to hydrolysis, and the rate is pH-dependent. For many sulfonamides, degradation is accelerated in acidic conditions. Verify the pH of your solution. Adjust the pH to a neutral or slightly alkaline range (pH 7-9) using appropriate buffers (e.g., phosphate (B84403) buffers) to minimize hydrolysis.[1][2][3]
Exposure to Light This compound, like other sulfonamides, is known to be light-sensitive and can undergo photodegradation.[4][5] Store solutions in amber or light-resistant containers.[6] Conduct experiments under controlled lighting conditions, avoiding direct exposure to sunlight or strong artificial light.
Oxidative Degradation Oxidation is a major degradation pathway for sulfonamides.[4][7] This can be initiated by dissolved oxygen or trace metal ions. Deoxygenate your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. Consider adding antioxidants to the formulation.
Elevated Temperature Higher temperatures significantly accelerate the degradation rate of this compound.[7] Store stock solutions and experimental samples at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C) for long-term storage.[6][8] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Incompatible Excipients Certain excipients can react with this compound, leading to degradation. For instance, reducing sugars can participate in Maillard reactions with the primary amine group of sulfonamides. Review the composition of your formulation and ensure all excipients are compatible.

Issue: Precipitation observed in the this compound solution.

Potential Cause Troubleshooting Steps
pH-dependent Solubility The solubility of this compound is pH-dependent. It is a weak acid and its solubility increases at higher pH values.[9] Ensure the pH of your solution is appropriate to maintain the desired concentration in a dissolved state.
Low Temperature Storage While low temperatures are generally recommended for stability, they can also decrease the solubility of some compounds. If precipitation occurs upon refrigeration or freezing, you may need to gently warm and mix the solution before use. Ensure the compound redissolves completely.
Incompatible Solvent or Co-solvents The choice of solvent system is critical. If using co-solvents, ensure they are compatible and used in appropriate ratios to maintain the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathways for this compound and other sulfonamides are oxidation and hydrolysis.[4][7] Oxidation can involve the aniline (B41778) moiety and the thiazole (B1198619) ring, while hydrolysis typically involves the cleavage of the sulfonamide bond. Photodegradation, induced by light exposure, is also a significant pathway.[4][5]

Q2: How can I protect my this compound solution from oxidation?

A2: To protect against oxidation, you can employ several strategies:

  • Use of Antioxidants: Incorporate antioxidants into your solution. Common choices include sodium metabisulfite (B1197395) (around 0.1%), ascorbic acid, and sodium thiosulfate.[10][11][12]

  • Use of Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.1% can sequester these ions and enhance stability.[13][14][15]

  • Inert Atmosphere: Preparing and storing the solution under an inert atmosphere, such as nitrogen or argon, can minimize exposure to oxygen.[12]

Q3: What is the optimal pH for storing this compound solutions?

A3: While the optimal pH can depend on the specific formulation, generally, a neutral to slightly alkaline pH (around 7-9) is recommended to minimize hydrolysis.[1][2] Extreme acidic or alkaline conditions should be avoided as they can accelerate degradation. The solubility of sulfathiazole (B1682510), a close analog, is also pH-dependent.[3][9]

Q4: How does temperature affect the stability of this compound solutions?

A4: Temperature has a significant impact on the stability of this compound solutions, with higher temperatures leading to faster degradation rates.[7] For long-term storage, it is advisable to keep solutions refrigerated (2-8°C) or frozen (-20°C).[6][8]

Q5: Are there any excipients that are known to be incompatible with this compound?

A5: Yes, certain excipients can be incompatible. For example, reducing sugars (e.g., lactose, dextrose) can react with the primary aromatic amine group of sulfonamides in what is known as the Maillard reaction, leading to discoloration and degradation. It is crucial to conduct compatibility studies with all excipients in the formulation.

Data Presentation

Table 1: Influence of pH on the Photodegradation Rate of Sulfonamides

SulfonamidepHPseudo-First-Order Rate Constant (k, min⁻¹)Reference
Sulfamethoxazole (B1682508)5.00.316[2]
9.00.145[2]
Sulfathiazole5.00.120[2]
9.00.155[2]

Note: Data for Sulfamethoxazole and Sulfathiazole are presented as close analogs to this compound.

Table 2: Photodegradation Rates of Sulfonamides in UV/Oxidant Systems

SulfonamideUV/Oxidant SystemPseudo-First-Order Rate Constant (k, min⁻¹)Reference
SulfathiazoleUV/H₂O₂Not specified, but effective[5]
SulfathiazoleUV/Na₂S₂O₈0.0141[5]

Note: These values represent degradation under specific experimental conditions and are provided for comparative purposes.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[16][17][18]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period.

  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to an appropriate concentration, and analyze it using a stability-indicating HPLC method (see Protocol 2).

  • Analyze for the remaining concentration of this compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate and quantify this compound from its degradation products.[19][20]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, autosampler, and column oven.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260-280 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_factors Degradation Factors cluster_pathways Degradation Mechanisms SMT This compound Solution pH pH (Acidic/Alkaline) Light Light (UV/Visible) Temp Temperature Oxidation Oxidation (O₂, Metal Ions) Hydrolysis Hydrolysis pH->Hydrolysis Influences Photodegradation Photodegradation Light->Photodegradation Induces Temp->Hydrolysis Accelerates Oxidative_Deg Oxidative Degradation Temp->Oxidative_Deg Accelerates Oxidation->Oxidative_Deg Initiates Deg_Products Degradation Products Hydrolysis->Deg_Products Oxidative_Deg->Deg_Products Photodegradation->Deg_Products

Caption: Key factors influencing this compound degradation.

cluster_workflow Forced Degradation Experimental Workflow Prep Prepare This compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Prep->Stress Sample Sample at Time Intervals Stress->Sample Analyze Analyze via Stability-Indicating HPLC Method Sample->Analyze Data Identify Degradants & Determine Degradation Rate Analyze->Data

Caption: Workflow for a forced degradation study.

References

Resolving co-elution issues with Sulfamethylthiazole metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the chromatographic analysis of Sulfamethoxazole and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and how can I detect it in my chromatogram?

A1: Co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[1][2] This can lead to inaccurate identification and quantification. You can detect co-elution by observing:

  • Asymmetrical peak shapes: Look for peaks with shoulders or tailing, which can indicate the presence of a hidden peak. A shoulder is a sudden discontinuity in the peak shape, while tailing is a more gradual decline.[1][2]

  • Broader than expected peaks: If a peak is significantly wider than other peaks in the chromatogram, it may be composed of multiple unresolved compounds.

  • Inconsistent peak purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A DAD can acquire multiple UV spectra across a single peak; if these spectra are not identical, it suggests the presence of multiple components.[1][2] Similarly, with an MS detector, you can examine the mass spectra across the peak for inconsistencies.[1][2]

Q2: What are the major metabolites of Sulfamethoxazole I should be aware of?

A2: Sulfamethoxazole is primarily metabolized in the liver. The main metabolic pathways are N-acetylation and oxidation.[3][4] The key metabolites to consider are:

  • N4-acetyl-sulfamethoxazole: This is a major, inactive metabolite.[4]

  • Sulfamethoxazole hydroxylamine (B1172632) (N4-hydroxy-sulfamethoxazole): This is a reactive metabolite formed via oxidation, often mediated by the CYP2C9 enzyme, and is implicated in hypersensitivity reactions.[3][4]

  • Minor metabolites: Glucuronidated conjugates can also be formed.[3]

Q3: I am observing co-elution between Sulfamethoxazole and its N4-acetyl metabolite. What are some initial steps I can take to resolve this?

A3: Co-elution of a parent drug and its N-acetylated metabolite is a common challenge. Here are some initial troubleshooting steps:

  • Adjust Mobile Phase Strength: Weaken the mobile phase (e.g., decrease the percentage of the organic solvent like acetonitrile (B52724) or methanol). This will increase the retention time of both compounds, potentially improving separation.[1]

  • Modify Mobile Phase pH: The ionization state of Sulfamethoxazole and its metabolite can be altered by changing the pH of the mobile phase. This can significantly affect their retention on a reverse-phase column and improve selectivity.[5]

  • Check and Optimize Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-elution issues during the analysis of Sulfamethoxazole and its metabolites.

Logical Flow for Troubleshooting Co-elution

A Co-elution Observed (Peak Shouldering/Asymmetry) B Step 1: Adjust Mobile Phase - Decrease organic solvent % - Modify pH A->B C Resolution Improved? B->C D Step 2: Modify Gradient Program - Steeper or shallower gradient C->D No J Problem Resolved C->J Yes E Resolution Improved? D->E F Step 3: Change Column - Different stationary phase - Smaller particle size E->F No E->J Yes G Resolution Improved? F->G H Step 4: Optimize Temperature G->H No G->J Yes I Resolution Improved? H->I I->J Yes K Contact Technical Support I->K No

Caption: A step-by-step workflow for troubleshooting co-elution issues.

Data Presentation: Chromatographic Conditions and Performance

The following tables summarize typical starting conditions for the separation of Sulfamethoxazole and its primary metabolite, N4-acetyl-sulfamethoxazole, using reverse-phase HPLC. These are intended as a starting point for method development.

Table 1: Example HPLC Method Parameters

ParameterCondition 1Condition 2
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄Water (pH 3.5 with H₃PO₄):Methanol (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min for 5 min, then 1.8 mL/min
Detection UV at 278 nmUV at 230 nm
Temperature 30°CAmbient
Reference [4][6]

Table 2: Expected Retention Times (Illustrative)

CompoundRetention Time (min) - Method 1 (Approx.)Retention Time (min) - Method 2 (Approx.)
Sulfamethoxazole~ 5.0 - 6.0~ 3.5 - 4.5
N4-acetyl-sulfamethoxazole~ 4.0 - 5.0~ 2.5 - 3.5

Note: Actual retention times can vary significantly based on the specific HPLC system, column batch, and exact mobile phase preparation.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • To 1 mL of plasma in a centrifuge tube, add 2 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject a defined volume (e.g., 20 µL) into the HPLC system.[4]

Protocol 2: HPLC Analysis
  • System Preparation:

    • Equip an HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Prepare the mobile phase as described in Table 1, Condition 1. Ensure all solvents are HPLC grade.

    • Degas the mobile phase using an inline degasser or by sonication.

  • Method Setup:

    • Set the column oven temperature to 30°C.[4]

    • Set the flow rate to 1.0 mL/min.[4]

    • Set the UV detector to a wavelength of 270 nm.[4]

    • Set the injection volume to 20 µL.[4]

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject prepared standards and samples.

    • Construct a calibration curve using the peak areas of the standards to quantify the analytes in the samples.

Visualizations

Metabolic Pathway of Sulfamethoxazole

cluster_0 Major Metabolic Pathways A Sulfamethoxazole B N4-acetyl-sulfamethoxazole (Inactive Metabolite) A->B NAT2 (N-acetylation) C Sulfamethoxazole Hydroxylamine (Reactive Metabolite) A->C CYP2C9 (Oxidation)

Caption: The primary metabolic pathways of Sulfamethoxazole.

Experimental Workflow for Metabolite Analysis

A Sample Collection (e.g., Plasma) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution in Mobile Phase D->E F Filtration E->F G HPLC/LC-MS Analysis F->G

Caption: A typical experimental workflow for the analysis of Sulfamethoxazole metabolites.

References

Technical Support Center: Optimization of Sulfamethylthiazole Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Sulfamethylthiazole. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in optimizing extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most suitable for this compound?

A1: The choice of extraction method depends on the sample matrix, desired purity, available equipment, and environmental considerations. Common and effective methods include:

  • Solid-Phase Extraction (SPE): Excellent for cleaning up complex samples like biological fluids and environmental water, offering high selectivity.[1][2]

  • Ultrasound-Assisted Extraction (UAE): A "Green Chemistry" approach that enhances extraction yields with reduced solvent consumption and shorter extraction times, ideal for solid matrices.[3][4]

  • Supercritical Fluid Extraction (SFE): A highly selective and environmentally friendly technique that uses supercritical CO2 as a solvent, leaving no organic solvent residue.[5][6] It is particularly effective for extracting thermally unstable compounds.[7]

Q2: What are the most critical parameters to control during extraction?

A2: Several parameters significantly influence extraction efficiency. For Ultrasound-Assisted Extraction (UAE) , critical variables include sonication time, temperature, ultrasonic power, solvent type, and the solid-to-solvent ratio.[3][4] For Solid-Phase Extraction (SPE) , key factors are the choice of sorbent, sample pH, elution solvent, and sample volume.[2][8] In Supercritical Fluid Extraction (SFE) , pressure and temperature are crucial for altering the solvent properties of the supercritical fluid, thereby enabling selective extraction.[7][9]

Q3: How does pH affect the extraction of this compound?

A3: pH is a critical factor, especially for SPE and liquid-liquid extraction. This compound is an ionizable compound, and its charge state is pH-dependent. Adjusting the sample pH can enhance its retention on a specific sorbent or its solubility in a particular solvent. For instance, one study found that a pH of 5 was optimal for the extraction of a similar sulfonamide, sulfamethoxazole (B1682508).[10]

Q4: Can ultrasound degrade my target analyte, this compound?

A4: Yes, while UAE is generally efficient, prolonged exposure to high-intensity ultrasound can potentially lead to the formation of free radicals, which may degrade bioactive components.[11] It is crucial to optimize sonication time and power to maximize yield without causing degradation. Studies often show that yield increases with time up to a certain point, after which it may decrease.[4][11]

Troubleshooting Guide

Issue 1: Low Extraction Recovery/Yield

  • Question: My extraction yield for this compound is consistently low. What are the potential causes and how can I fix it?

  • Answer:

    • Incorrect Solvent Selection: The polarity of your extraction solvent may not be optimal for this compound. Solution: Test a range of solvents with varying polarities. For solid samples, methanol (B129727) or a mixture of citrate (B86180) buffer and methanol has proven effective.[12]

    • Suboptimal pH: The pH of your sample matrix may be suppressing the solubility or retention of the analyte. Solution: Adjust the pH of your sample. An acidic pH (around 4-5) is often optimal for extracting sulfonamides from aqueous solutions.[10][12]

    • Insufficient Extraction Time/Power (UAE): The ultrasonic energy or duration may be inadequate to disrupt the sample matrix effectively. Solution: Increase the sonication time or ultrasonic power incrementally. Be aware that excessive power or time can degrade the analyte.[3][11]

    • Inappropriate Sorbent (SPE): The SPE cartridge chemistry may not be suitable for retaining this compound. Solution: Screen different types of SPE cartridges (e.g., reversed-phase C18, polymeric like Oasis HLB).[2][12]

    • Poor Analyte Solubility (SFE): The density of the supercritical fluid (e.g., CO2) may be too low to dissolve the analyte. Solution: Increase the extraction pressure to enhance fluid density and solubility. Adding a modifier like methanol can also improve the extraction of more polar compounds.[7]

Issue 2: Poor Reproducibility in Results

  • Question: I am observing significant variation in extraction efficiency between replicate samples. What could be causing this?

  • Answer:

    • Inhomogeneous Sample: If using a solid matrix, it may not be ground to a uniform particle size. Solution: Ensure the sample is thoroughly homogenized and ground to a fine, consistent powder before extraction.

    • Inconsistent Temperature Control: Temperature fluctuations can affect solvent properties and extraction kinetics. Solution: Use a temperature-controlled water bath for UAE or ensure the SFE vessel is maintained at a stable temperature.[13]

    • Variable Flow Rate (SPE): Inconsistent flow rates during sample loading or elution in SPE can lead to variable analyte retention and recovery. Solution: Use a vacuum manifold or an automated system to maintain a constant and controlled flow rate.[12]

    • Matrix Effects: Co-extracted compounds from the matrix can interfere with the final quantification, causing variability. Solution: Optimize the cleanup step of your protocol. This may involve using a more selective SPE sorbent or adding a washing step to remove interferences.[8]

Issue 3: Analyte Degradation

  • Question: I suspect my analyte is degrading during the extraction process. How can I confirm and prevent this?

  • Answer:

    • Excessive Temperature or Sonication: High temperatures or prolonged, high-power sonication can cause thermal or radical-induced degradation.[11][13] Solution: Perform a time and temperature optimization study. Start with milder conditions (e.g., lower temperature, shorter time) and gradually increase to find the optimal point before degradation occurs. Compare results to a non-treated standard.

    • Harsh pH Conditions: Extreme pH levels can lead to hydrolysis or degradation of the analyte. Solution: Avoid highly acidic or basic conditions unless necessary for extraction. Neutralize the extract immediately after the extraction step if harsh pH was required.

Data Presentation: Optimized Extraction Parameters

The following tables summarize optimized parameters from various studies on sulfonamide extraction, which can serve as a starting point for developing a method for this compound.

Table 1: Optimized Parameters for Ultrasound-Assisted Microextraction Methods for Sulfamethoxazole [10]

ParameterUA-Dispersive Liquid-Liquid Microextraction (UA-DLLME)UA-Dispersive Solid-Phase Microextraction (UA-DSPME)
Adsorbent Mass N/A0.024 g
Ultrasonication Time 7.5 min7.5 min
Sample pH 55
Extraction Solvent 185 µLN/A
Disperser Solvent 535 µLN/A
Eluent Volume N/A235 µL
Predicted Recovery 94.11%93.63%

Table 2: General Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds [3]

ParameterTypical Optimized Range
Extraction Time < 60 min
Ultrasonic Power 200 - 500 W
Temperature 50 - 80 °C
Solvent Water, Ethanol

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) from a Solid Matrix

This protocol is a general guideline and should be optimized for your specific sample.

  • Sample Preparation: Weigh 1.0 g of the homogenized, dried, and ground sample into a suitable extraction vessel.[12]

  • Solvent Addition: Add 20 mL of the extraction solvent (e.g., a 1:1 v/v mixture of citrate buffer at pH 4 and methanol). This creates a 1:20 solid-to-solvent ratio.[12]

  • Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C) and power (e.g., 100-500 W).[3][13]

  • Separation: After sonication, separate the solid matrix from the solvent by centrifugation or filtration.

  • Concentration & Cleanup (If Necessary): The resulting extract can be concentrated under a stream of nitrogen. If further cleanup is needed, the extract can be diluted with water and processed via Solid-Phase Extraction (see Protocol 2).[12]

  • Analysis: Analyze the final extract using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound.[12][14]

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is designed for cleaning up and concentrating this compound from a liquid matrix.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 500 mg) by passing 6 mL of methanol followed by 6 mL of distilled water through the sorbent.[12] Ensure the sorbent does not go dry.

  • Sample Loading: Adjust the pH of the aqueous sample (e.g., 100 mL) to the optimal value (e.g., pH 4). Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 3 mL/min.[12]

  • Washing (Optional): To remove interferences, pass a small volume of a weak solvent (e.g., 5 mL of 5% methanol in water) through the cartridge. This step should be optimized to ensure the analyte of interest is not eluted.

  • Drying: Dry the cartridge under a vacuum for several minutes to remove any remaining water.[12]

  • Elution: Elute the retained this compound by passing a small volume of a strong solvent through the cartridge (e.g., 10 mL of 0.1% acetic acid in methanol).[12] Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for analysis.

  • Analysis: Quantify the concentration of this compound using an appropriate analytical instrument.

Mandatory Visualizations

G Figure 1: General Workflow for this compound Extraction and Analysis cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Post-Extraction Processing cluster_analysis Analysis Sample Raw Sample (Solid or Liquid) Homogenize Homogenization (Grinding/Mixing) Sample->Homogenize Extraction Extraction (UAE, SPE, SFE) Homogenize->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Cleanup Cleanup & Concentration (SPE / Evaporation) Filtration->Cleanup Analysis Quantitative Analysis (HPLC, LC-MS/MS) Cleanup->Analysis

Figure 1: General Workflow for this compound Extraction and Analysis

G Figure 2: Troubleshooting Low Extraction Efficiency Start Start: Low Recovery CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckpH Is the pH correct? CheckSolvent->CheckpH Yes SolventScreen Action: Screen solvents of different polarities CheckSolvent->SolventScreen No CheckParams Are physical parameters (time, temp, power) optimized? CheckpH->CheckParams Yes AdjustpH Action: Optimize sample pH (e.g., test range 3-7) CheckpH->AdjustpH No CheckSorbent Is the SPE sorbent appropriate? CheckParams->CheckSorbent Yes OptimizeParams Action: Perform optimization (e.g., Response Surface Methodology) CheckParams->OptimizeParams No SorbentScreen Action: Test different SPE chemistries (C18, Polymeric) CheckSorbent->SorbentScreen No ReviewProtocol Review literature and re-evaluate entire protocol CheckSorbent->ReviewProtocol Yes SolventScreen->CheckpH AdjustpH->CheckParams OptimizeParams->CheckSorbent SorbentScreen->ReviewProtocol

Figure 2: Troubleshooting Low Extraction Efficiency

G Figure 3: Key Influencing Parameters in UAE UAE Ultrasound-Assisted Extraction Efficiency Time Extraction Time UAE->Time Temp Temperature UAE->Temp Power Ultrasonic Power UAE->Power Solvent Solvent Type & Polarity UAE->Solvent Ratio Solid-to-Solvent Ratio UAE->Ratio Matrix Sample Matrix (Particle Size, Moisture) UAE->Matrix

Figure 3: Key Influencing Parameters in UAE

References

Addressing signal suppression in mass spectrometry of Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfamethylthiazole using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression and other common issues encountered during LC-MS/MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound analysis by LC-MS/MS?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of this compound in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[3] Common interfering components in biological matrices include phospholipids, salts, and proteins.[2]

Q2: How can I determine if signal suppression is affecting my this compound analysis?

A2: Two primary methods are used to assess signal suppression:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer.[4][5] A blank matrix sample is then injected. A dip in the constant signal of the infused standard indicates the retention times at which co-eluting matrix components cause ion suppression.[3][4]

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a clean solvent (Set A) with the peak area of this compound spiked into a blank matrix extract after the sample preparation process (Set B).[6] The Matrix Factor (MF) is calculated as: MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100 An MF significantly less than 100% indicates ion suppression, while an MF greater than 100% suggests ion enhancement.[3][6]

Q3: What are the main strategies to mitigate signal suppression for this compound?

A3: Mitigation strategies can be grouped into three main areas:

  • Sample Preparation: Implementing effective cleanup methods to remove interfering matrix components is crucial.[3][7] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[8]

  • Chromatographic Separation: Optimizing the LC method can separate this compound from matrix components that cause suppression.[3][8] This can involve adjusting the mobile phase, gradient, or selecting a different column.[9]

  • Calibration and Internal Standards: Using matrix-matched calibration standards or, ideally, a stable isotope-labeled internal standard (SIL-IS) for this compound can effectively compensate for signal suppression.[6][10][11]

Q4: Can the choice of ionization mode affect signal suppression for this compound?

A4: Yes, the ionization mode can have a significant impact. Electrospray ionization (ESI) is generally more susceptible to matrix effects and signal suppression compared to Atmospheric Pressure Chemical Ionization (APCI).[2] If significant suppression is observed with ESI, switching to APCI could be a viable solution, provided this compound ionizes efficiently with this technique.

Troubleshooting Guides

Issue 1: Low Signal Intensity or High Variability for this compound

Possible Cause: Significant and variable signal suppression due to matrix effects.

Troubleshooting Workflow:

start Low/Variable Signal assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Significant Suppression Detected? assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes no_me Investigate Other Causes (e.g., Instrument, Standard Stability) me_present->no_me No optimize_lc Optimize Chromatography (e.g., Gradient, Column) optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is end Method Optimized use_is->end start Urine Sample pretreat Pre-treatment (e.g., Dilution, pH adjustment) start->pretreat condition SPE Cartridge Conditioning (e.g., Methanol, Water) pretreat->condition load Load Sample condition->load wash Wash Cartridge (e.g., Water, weak organic solvent) load->wash elute Elute this compound (e.g., Methanol, Acetonitrile) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analysis by LC-MS/MS reconstitute->end

References

Technical Support Center: Crystallization of Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their crystallization methods for Sulfamethylthiazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization of this compound.

Issue 1: No Crystal Formation or Oiling Out

Question: I have followed a cooling crystallization protocol, but no crystals have formed, or an oily substance has appeared. What should I do?

Answer:

This issue typically arises from problems with supersaturation or the solubility of this compound in the chosen solvent system.

  • Verify Solubility: Ensure that the solvent and temperature are appropriate for creating a supersaturated solution upon cooling. If the compound is too soluble, crystallization may not occur. Conversely, if it is not soluble enough at the higher temperature, it may not have fully dissolved.

  • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may be inhibited. Try the following techniques:

    • Seeding: Introduce a small crystal of this compound to the solution to act as a template for crystal growth.

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites.

  • Address Oiling Out: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the supersaturation is too high or the cooling is too rapid.

    • Slower Cooling: Decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice.

    • Use a Less "Good" Solvent: If the compound's solubility in the chosen solvent is very high, it may be prone to oiling out. Consider a solvent in which it is less soluble.[1]

Issue 2: Formation of Undesired Polymorphs

Question: I have obtained crystals, but analytical characterization (e.g., PXRD, DSC) indicates the presence of an undesired polymorph. How can I control the polymorphic outcome?

Answer:

Polymorphism is a common challenge with sulfonamides.[2][3][4] The specific crystalline form obtained depends on various kinetic and thermodynamic factors during crystallization.

  • Solvent Selection: The choice of solvent plays a critical role in determining the resulting polymorph. Different solvents can favor the nucleation and growth of different polymorphs. Experiment with a range of solvents with varying polarities.

  • Cooling/Antisolvent Addition Rate: The rate at which supersaturation is generated can influence which polymorph crystallizes. Slower cooling or antisolvent addition rates generally favor the formation of the most thermodynamically stable polymorph.

  • Temperature: Crystallization at different temperatures can yield different polymorphs. Investigate a range of crystallization temperatures to target the desired form.[5]

  • Seeding: Seeding with crystals of the desired polymorph can effectively direct the crystallization towards that form.

  • Additives: In some cases, small amounts of additives can inhibit the growth of undesired polymorphs and promote the formation of the desired one.

Issue 3: Poor Crystal Quality (Small, Needle-like, or Agglomerated Crystals)

Question: The crystals I've obtained are very small, needle-shaped (acicular), or clumped together, which is problematic for downstream processing. How can I improve the crystal habit and size?

Answer:

Crystal habit and size are influenced by factors affecting nucleation and growth rates.

  • Optimize Supersaturation:

    • For larger crystals: Reduce the level of supersaturation. This can be achieved by slowing down the cooling or antisolvent addition rate. Fewer nuclei will form, allowing each to grow larger.

    • For more uniform size: Maintain a consistent level of supersaturation throughout the crystallization process.

  • Solvent and Additives: The solvent can significantly impact crystal habit. Some solvents may preferentially bind to certain crystal faces, inhibiting growth in that direction and altering the overall shape. The use of habit-modifying additives can also be explored.[6][7][8][9]

  • Agitation: The stirring rate can affect crystal size and agglomeration. Gentle agitation can promote uniform growth and prevent crystals from settling and clumping. However, excessive agitation can lead to secondary nucleation and smaller crystals.

  • Temperature Cycling: Applying controlled heating and cooling cycles can help to dissolve smaller, less stable crystals and promote the growth of larger, more uniform ones.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for crystallizing this compound?

A1: The most common crystallization methods for compounds like this compound are cooling crystallization, antisolvent crystallization, and solvent evaporation. The choice of method depends on the solubility characteristics of this compound in the selected solvent system.

Q2: How do I select an appropriate solvent for the crystallization of this compound?

A2: A good solvent for crystallization is one in which this compound has moderate solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization), or one in which it is soluble but becomes insoluble upon the addition of a miscible antisolvent. Refer to the solubility data table below for guidance.

Q3: What analytical techniques are essential for characterizing this compound crystals?

A3: The following techniques are crucial for characterizing the solid-state properties of this compound crystals:

  • Powder X-ray Diffraction (PXRD): To identify the polymorphic form.[10]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To identify solvates by detecting weight loss upon heating.

  • Microscopy (e.g., Scanning Electron Microscopy - SEM): To observe the crystal habit (shape) and size.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To detect differences in the molecular environment between polymorphs.[10]

Q4: Can I use co-crystals to improve the properties of this compound?

A4: Co-crystallization is a viable strategy to modify the physicochemical properties of active pharmaceutical ingredients, including solubility and stability. The formation of co-crystals of sulfamethoxazole (B1682508) and trimethoprim (B1683648) has been reported and suggests that similar approaches could be successful for this compound.[11]

Data Presentation

Table 1: Solubility of Sulfamethizole (a related sulfonamide) in Various Solvents

SolventSolubilityNotes
Water529 mg/L (at 20 °C)Low solubility.[12][13]
AcetonitrileSlightly Soluble[12][13]
DMSOSlightly Soluble[12][13]
MethanolSlightly Soluble[12][13]

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: In a clean vessel, dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature (e.g., 60-70 °C) with stirring until the solid is completely dissolved.

  • Slow Cooling: Gradually cool the solution to room temperature. To promote the growth of larger crystals, the cooling process should be slow and controlled. Insulating the vessel can help achieve a slower cooling rate.[14]

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[14]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Antisolvent Crystallization

  • Dissolution: Dissolve the this compound in a suitable solvent in which it is freely soluble.

  • Antisolvent Addition: Slowly add a miscible antisolvent (a solvent in which this compound is insoluble) to the solution with stirring. The addition rate should be controlled to manage the level of supersaturation.[15][16][17][18][19]

  • Crystallization: Continue adding the antisolvent until precipitation is complete.

  • Equilibration: Allow the mixture to stir for a period (e.g., 1 hour) to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the antisolvent.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Mandatory Visualization

experimental_workflow start Start: Crude This compound solubility_screening Solubility Screening start->solubility_screening method_selection Select Crystallization Method solubility_screening->method_selection cooling_cryst Cooling Crystallization method_selection->cooling_cryst Temp. Dependent Solubility antisolvent_cryst Antisolvent Crystallization method_selection->antisolvent_cryst Good Solvent/ Antisolvent Pair evaporation_cryst Solvent Evaporation method_selection->evaporation_cryst Soluble in Volatile Solvent filtration Filtration and Washing cooling_cryst->filtration antisolvent_cryst->filtration evaporation_cryst->filtration drying Drying filtration->drying characterization Crystal Characterization (PXRD, DSC, SEM) drying->characterization pure_product End: Pure Crystalline This compound characterization->pure_product

Caption: Experimental workflow for this compound crystallization.

troubleshooting_polymorphism start Start: Undesired Polymorph Obtained change_solvent Change Solvent System start->change_solvent analyze Analyze Polymorphic Form change_solvent->analyze adjust_rate Adjust Cooling/ Antisolvent Addition Rate adjust_rate->analyze adjust_temp Modify Crystallization Temperature adjust_temp->analyze use_seeding Introduce Seeding with Desired Polymorph use_seeding->analyze desired_polymorph Desired Polymorph Obtained analyze->desired_polymorph Yes undesired_polymorph Undesired Polymorph Still Present analyze->undesired_polymorph No undesired_polymorph->adjust_rate undesired_polymorph->adjust_temp undesired_polymorph->use_seeding

Caption: Troubleshooting flowchart for polymorphism in this compound.

References

Validation & Comparative

A Comparative Guide to the Antibacterial Efficacy of Sulfamethylthiazole and Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of two prominent sulfonamide antibiotics: Sulfamethylthiazole and Sulfamethoxazole. While both compounds share a common mechanism of action, this document aims to present available experimental data to facilitate an objective assessment of their performance. A notable gap in publicly available literature is the lack of direct, head-to-head comparative studies presenting quantitative efficacy data for this compound against a broad spectrum of bacteria. This guide, therefore, presents a comprehensive overview of Sulfamethoxazole's efficacy, supported by experimental data, and contextualizes the more limited information available for this compound.

Mechanism of Action: Inhibition of Folate Synthesis

Both this compound and Sulfamethoxazole are synthetic bacteriostatic antibiotics.[1] Their antibacterial effect stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1] By competitively inhibiting DHPS, these sulfonamides block the synthesis of dihydrofolic acid, a precursor to folic acid.[1] Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA) and essential amino acids, making its inhibition detrimental to their growth and replication.[2] Mammalian cells are not affected as they obtain folic acid from their diet.[2]

The combination of sulfonamides with trimethoprim, which inhibits a subsequent step in the folic acid pathway (dihydrofolate reductase), results in a synergistic and often bactericidal effect.[3]

Sulfonamide Mechanism of Action Bacterial Folic Acid Synthesis Pathway Inhibition cluster_sulfonamides Intervention PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides This compound Sulfamethoxazole Sulfonamides->Dihydropteroate_Synthase Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_Reductase Inhibits Broth Microdilution Workflow Broth Microdilution for MIC Determination start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end End read_mic->end Disk Diffusion Workflow Disk Diffusion (Kirby-Bauer) Assay start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum swab_plate Swab inoculum evenly onto Mueller-Hinton agar (B569324) plate prep_inoculum->swab_plate apply_disk Apply antibiotic-impregnated disk to the agar surface swab_plate->apply_disk incubate Incubate at 35-37°C for 16-24 hours apply_disk->incubate measure_zone Measure the diameter of the zone of inhibition in mm incubate->measure_zone end End measure_zone->end Time-Kill Assay Workflow Time-Kill Assay Workflow start Start prep_culture Grow bacterial culture to logarithmic phase start->prep_culture add_antibiotic Add antibiotic at desired concentration (e.g., 1x MIC) prep_culture->add_antibiotic incubate Incubate at 37°C with shaking add_antibiotic->incubate sample Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24h) incubate->sample plate_and_count Serially dilute and plate to determine viable CFU/mL sample->plate_and_count plot_data Plot log10 CFU/mL versus time plate_and_count->plot_data end End plot_data->end

References

A Comparative Analysis of Sulfamethylthiazole and Sulfathiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two closely related sulfonamide antibiotics: Sulfamethylthiazole and Sulfathiazole. While both have been historically significant in the fight against bacterial infections, their clinical use has largely been superseded by newer agents with improved efficacy and safety profiles. This document aims to provide an objective comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound and Sulfathiazole are synthetic bacteriostatic antibiotics belonging to the sulfonamide class. Their mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By disrupting the production of folic acid, a crucial component for DNA and protein synthesis, these drugs inhibit bacterial growth and replication. While sharing a common mechanism, their distinct chemical structures lead to differences in their physicochemical properties, pharmacokinetic profiles, and clinical applications. This guide synthesizes available data to highlight these differences and provide a framework for their comparative evaluation.

Physicochemical Properties

The structural difference between this compound and Sulfathiazole lies in the heterocyclic amine moiety attached to the sulfonyl group. This compound possesses a methyl-substituted thiadiazole ring, whereas Sulfathiazole has an unsubstituted thiazole (B1198619) ring. This seemingly minor difference influences their physicochemical properties, which in turn can affect their absorption, distribution, and solubility.

PropertyThis compoundSulfathiazole
Chemical Structure 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
Molecular Formula C₉H₁₀N₄O₂S₂C₉H₉N₃O₂S₂
Molecular Weight 270.3 g/mol 255.3 g/mol
Appearance White powderWhite crystalline powder
Water Solubility Data not readily availableInsoluble
pKa Data not readily available7.1

Mechanism of Action: Inhibition of Folic Acid Synthesis

Both this compound and Sulfathiazole are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in bacteria. By competitively binding to the active site of DHPS, they prevent the synthesis of dihydropteroic acid, a precursor to folic acid. The depletion of folic acid ultimately halts bacterial DNA replication and protein synthesis, leading to a bacteriostatic effect.

Sulfonamide Mechanism of Action Bacterial Folic Acid Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Synthesis Sulfonamide This compound / Sulfathiazole Sulfonamide->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) Dihydropteroic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolic_Acid->Purines_Thymidine Essential for DNA Synthesis

Diagram 1: Mechanism of action of Sulfonamides.

Comparative Antibacterial Efficacy

Direct, head-to-head comparative studies detailing the minimum inhibitory concentrations (MICs) of this compound and Sulfathiazole against a wide range of bacterial pathogens are limited in recent literature. However, available data for Sulfathiazole provides a baseline for its in-vitro activity. It is important to note that bacterial resistance to one sulfonamide often confers cross-resistance to others due to their shared mechanism of action.[1]

OrganismSulfathiazole MIC Range (µg/mL)[1]
Escherichia coli16 - >1024
Staphylococcus aureus32 - 512

Pharmacokinetic Profiles: A Comparative Overview

ParameterThis compoundSulfathiazole
Absorption Readily absorbed orallyRapidly absorbed orally
Protein Binding ~90%~15-20%
Metabolism Primarily hepatic (acetylation)Primarily hepatic (acetylation)
Half-life ~2.5 hours~3-5 hours
Excretion Primarily renalPrimarily renal

Comparative Safety and Toxicity

The clinical utility of sulfonamides can be limited by their adverse effects. A direct comparison of the incidence rates of side effects for this compound and Sulfathiazole is not well-documented in recent comparative trials. However, a clinical trial involving Sulfamethizole (B1682507) for uncomplicated acute urinary tract infections reported a side effect rate of 5.4%.[2] Historically, Sulfathiazole was noted for a higher propensity to cause renal complications due to the lower solubility of its acetylated metabolite.[3]

Side Effect CategoryThis compoundSulfathiazoleGeneral Sulfonamide Class Effects
Hypersensitivity Reactions Skin rashes, fever, photosensitivitySkin rashes, fever, photosensitivityStevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) are rare but severe risks.
Renal Toxicity Crystalluria, potential for kidney stonesHigher risk of crystalluria and renal complications due to less soluble acetylated metabolite.[3]Adequate hydration is crucial to prevent crystalluria.
Hematological Disorders Leukopenia, thrombocytopenia, hemolytic anemia (rare)Leukopenia, thrombocytopenia, hemolytic anemia (rare)Agranulocytosis and aplastic anemia are recognized but infrequent risks.
Gastrointestinal Nausea, vomiting, diarrheaNausea, vomiting, diarrheaCommon side effects of many oral antibiotics.

Experimental Protocols

In-Vitro Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow Generalized Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate microtiter plate wells containing drug dilutions Inoculum_Prep->Inoculation Drug_Dilution Prepare serial dilutions of this compound and Sulfathiazole Drug_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-24 hours Inoculation->Incubation Read_Results Visually inspect for turbidity (bacterial growth) Incubation->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Diagram 2: Workflow for MIC determination.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound and Sulfathiazole in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Pharmacokinetic Study in a Preclinical Model

This workflow outlines a typical pharmacokinetic study in an animal model.

PK_Workflow Generalized Preclinical Pharmacokinetic Study Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Grouping Group animals (e.g., rats, mice) Drug_Admin Administer a single dose of This compound or Sulfathiazole (oral or intravenous) Animal_Grouping->Drug_Admin Blood_Collection Collect blood samples at pre-defined time points Drug_Admin->Blood_Collection Plasma_Separation Process blood to separate plasma Blood_Collection->Plasma_Separation Sample_Extraction Extract drug from plasma Plasma_Separation->Sample_Extraction LC_MS_Analysis Quantify drug concentration using LC-MS/MS Sample_Extraction->LC_MS_Analysis PK_Modeling Determine pharmacokinetic parameters (t½, Cmax, AUC, etc.) LC_MS_Analysis->PK_Modeling

References

Unraveling Sulfonamide Cross-Reactivity: A Comparative Analysis of Sulfamethylthiazole and Other Sulfa Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the cross-reactivity profiles of sulfonamide drugs is crucial for predicting and preventing adverse drug reactions. This guide offers a detailed comparison of sulfamethylthiazole with other sulfa drugs, supported by available experimental data, to aid researchers, scientists, and drug development professionals in navigating the complexities of sulfonamide hypersensitivity.

While specific quantitative cross-reactivity data for this compound is scarce in recent scientific literature, this guide leverages data from closely related sulfonamides, like sulfathiazole, to provide valuable insights. The structural similarities between these compounds allow for informed extrapolations regarding their potential for cross-reactive immune responses.

Quantitative Analysis of Sulfonamide Cross-Reactivity

The following table summarizes data from an in-vitro study that utilized a competitive inhibition ELISA to assess the cross-reactivity of various sulfonamides with antibodies raised against sulfamethoxazole (B1682508) (SMX). The data is presented as the percentage of inhibition, where a higher percentage indicates a greater degree of cross-reactivity with anti-SMX antibodies. This provides a quantitative measure of the potential for these drugs to be recognized by the same antibodies, a key factor in Type I hypersensitivity reactions.

Compound TestedConcentration (nM)Mean % Inhibition
Sulfamethoxazole (SMX)100100%
N-acetyl-sulfamethoxazole10085%
Sulfathiazole 100 78%
Sulfadiazine10065%
Sulfisoxazole10055%
Sulfanilamide10023%
3-amino-5-methylisoxazole10011%

Note: This data is adapted from a study on sulfamethoxazole-specific antibodies and provides the most relevant available quantitative comparison for sulfathiazole, a structural analog of this compound.

Experimental Protocols

The assessment of sulfa drug cross-reactivity often relies on in-vitro assays that measure the response of immune cells from sensitized individuals to the drugs . The Lymphocyte Transformation Test (LTT) is a key method for evaluating T-cell mediated (Type IV) hypersensitivity.

Lymphocyte Transformation Test (LTT) Protocol

Objective: To measure the proliferation of peripheral blood mononuclear cells (PBMCs) from a sulfonamide-allergic patient in response to stimulation with various sulfa drugs.

Materials:

  • Peripheral blood from a patient with a history of sulfonamide hypersensitivity.

  • Ficoll-Paque density gradient medium.

  • RPMI 1640 culture medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • This compound, sulfamethoxazole, and other sulfa drugs of interest, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium.

  • Phytohemagglutinin (PHA) as a positive control.

  • Culture medium with solvent as a negative control.

  • [³H]-thymidine.

  • 96-well round-bottom culture plates.

  • Liquid scintillation counter.

Procedure:

  • PBMC Isolation: Isolate PBMCs from the patient's blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Wash the isolated PBMCs and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate Setup: Add 100 µL of the PBMC suspension to each well of a 96-well plate.

  • Drug Stimulation: Add 100 µL of the appropriate drug solution (or control) to the wells in triplicate. The final drug concentrations should be tested in a dose-response manner (e.g., 1, 10, 100 µg/mL).

  • Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Radiolabeling: On day 6, add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the stimulation index (SI) for each drug concentration by dividing the mean counts per minute (CPM) of the drug-stimulated wells by the mean CPM of the negative control wells. An SI ≥ 2 is typically considered a positive response.

Mechanistic Insights into Cross-Reactivity

Sulfonamide hypersensitivity reactions are complex and can be mediated by different immunological pathways. Understanding these mechanisms is key to predicting cross-reactivity.

G cluster_initiation Initiation Phase cluster_presentation Antigen Presentation cluster_activation T-Cell Activation Sulfa Drug Sulfa Drug Metabolism Metabolism Reactive Metabolite Reactive Metabolite Haptenation Haptenation Protein Carrier Protein Carrier Drug-Protein Adduct Drug-Protein Adduct APC Antigen Presenting Cell MHC MHC Molecule T-Cell T-Cell Cytokine Release Cytokine Release Inflammatory Response Inflammatory Response

G

The structural determinants for sulfonamide hypersensitivity are primarily believed to be the N1 heterocyclic ring and the N4 amino nitrogen.[1] Drugs that share similar structural motifs in these positions are more likely to exhibit cross-reactivity. For instance, both sulfamethoxazole and sulfasalazine (B1682708) share structural similarities that are thought to contribute to their observed cross-reactivity, despite being classified as an antibiotic and a non-antibiotic, respectively.[2][3]

References

A Comparative Guide to Analytical Methods for the Quantification of Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Sulfamethylthiazole: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted and robust method for the routine analysis of pharmaceuticals.[1][2] It offers a good balance of sensitivity, specificity, and cost-effectiveness. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard. UV-Visible Spectrophotometry, while being a simpler and more accessible technique, can be a viable alternative for straightforward formulations where interfering substances are minimal.[3]

This guide presents a detailed comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for your specific analytical needs.

Comparison of Method Validation Parameters

The performance of an analytical method is assessed through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5] The following tables summarize the typical performance characteristics of HPLC, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of sulfonamides like this compound.

Table 1: HPLC Method Validation Parameters

Validation ParameterTypical Performance
Linearity (r²) > 0.999[1][5]
Accuracy (% Recovery) 98 - 102%[3]
Precision (% RSD) < 2%[5][6]
Limit of Detection (LOD) ~0.02 µg/mL[4]
Limit of Quantification (LOQ) ~0.08 µg/mL[4]
Specificity High

Table 2: Alternative Method Validation Parameters

MethodValidation ParameterTypical Performance
LC-MS/MS Linearity (r²) > 0.99
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 15%
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Specificity Very High
UV-Vis Spectrophotometry Linearity (r²) > 0.999[3]
Accuracy (% Recovery) 98 - 102%[3]
Precision (% RSD) < 2%
Limit of Quantification (LOQ) ~1.5 µg/mL[3]
Specificity Moderate

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of sulfonamides using HPLC and UV-Vis Spectrophotometry. The HPLC method described for sulfamethoxazole (B1682508) is readily adaptable for this compound due to their structural similarities.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the simultaneous determination of sulfamethoxazole and trimethoprim (B1683648) in pharmaceutical dosage forms.[1][5]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]

  • Mobile Phase: Methanol (B129727) and water (60:40 v/v), with the pH adjusted to 2.6 using dilute phosphoric acid[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1][5]

  • Column Temperature: 40°C[1]

  • Detection: UV at 254 nm[1]

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions at different concentration levels covering the expected range of the samples.

Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

  • Add a suitable volume of methanol and sonicate for 15 minutes to dissolve the API.

  • Dilute to the mark with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

UV-Visible Spectrophotometric Method

This protocol is based on a method for the quantitative estimation of sulfamethoxazole in pharmaceutical dosage forms.[3]

Instrumental Parameters:

  • Spectrophotometer: A double beam UV-Visible spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (e.g., 264 nm for sulfamethoxazole)[3]

  • Solvent: 0.1 M HCl or a suitable buffer.

Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the chosen solvent at a concentration of 100 µg/mL.

  • From the stock solution, prepare a series of dilutions to obtain standard solutions of varying concentrations (e.g., 2-12 µg/mL).[3]

Sample Preparation (for Tablets):

  • Weigh and powder 20 tablets.

  • Transfer an accurately weighed portion of the powder equivalent to a specific amount of this compound into a volumetric flask.

  • Add a portion of the solvent, sonicate to dissolve, and then dilute to volume with the solvent.

  • Filter the solution, discarding the first few mL of the filtrate.

  • Dilute the filtrate with the solvent to obtain a final concentration within the linear range of the calibration curve.

Measurement:

  • Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizing the Workflow

Diagrams created using Graphviz provide a clear visual representation of the experimental and decision-making processes.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting start Start: Method Development protocol Define Validation Protocol start->protocol standards Prepare Standard Solutions protocol->standards samples Prepare Sample Solutions protocol->samples linearity Linearity & Range standards->linearity specificity Specificity samples->specificity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis report Generate Validation Report data_analysis->report end End: Method Validated report->end Method_Selection_Logic cluster_methods hplc HPLC-UV lcms LC-MS/MS uvvis UV-Vis Spectrophotometry start Start: Need to Quantify this compound sensitivity High Sensitivity Required? start->sensitivity sensitivity->lcms Yes matrix Complex Matrix? sensitivity->matrix No matrix->lcms Yes cost Low Cost a Priority? matrix->cost No cost->hplc No cost->uvvis Yes

References

A Comparative Guide to the Analysis of Sulfamethylthiazole and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of sulfamethylthiazole and structurally similar sulfonamides, such as sulfamethoxazole (B1682508). The accurate determination of these compounds is crucial for researchers, scientists, and drug development professionals in pharmacokinetic studies, clinical monitoring, and quality control. This document compiles and compares performance data from various validated analytical techniques to aid in the selection of the most suitable method for specific research needs.

Comparison of Analytical Method Performance

The following table summarizes key performance parameters for different analytical methods applied to the analysis of sulfamethoxazole, a close structural analog of this compound. The data is collated from various studies to provide a comparative perspective.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodSpectrophotometric Method
Linearity Range (µg/mL) 1.0 - 300[1]0.1 - 50[1]4.0 - 40.0[2]
Correlation Coefficient (r²) > 0.995[1]> 0.99[1]0.99[2]
Limit of Detection (LOD) ---
Limit of Quantification (LOQ) ---
Recovery (%) --97.98%[2]
Precision (%RSD) < 15%< 15%-
Specificity HighVery HighModerate

Experimental Protocols

Detailed methodologies for the analytical techniques are crucial for reproducibility and comparison. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Spectrophotometry.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A study on the simultaneous estimation of sulfamethoxazole and trimethoprim (B1683648) utilized an RP-HPLC method with the following parameters.[3]

  • Instrumentation : A High-Performance Liquid Chromatography system (Alliance, Water2695) equipped with a UV/VIS Detector.[3]

  • Column : Agilent C18 (250mm × 4.6mm, 5µm).[3]

  • Mobile Phase : A mixture of Triethylamine and Acetonitrile (30:70 v/v).[3] The pH may be adjusted using ortho-phosphoric acid.[3]

  • Flow Rate : 1.0 mL/min.[3]

  • Detection : UV detection at 260 nm.[3]

  • Sample Preparation : For bulk drug analysis, a standard stock solution is prepared by dissolving the compound in the mobile phase.[3] For pharmaceutical formulations, tablets are crushed, and a powder equivalent to a specific amount of the active ingredient is dissolved in the mobile phase, sonicated, and filtered.[3]

2. Visible Spectrophotometry

A validated visible spectrophotometric method for the estimation of sulfamethoxazole and trimethoprim was developed based on a diazotization reaction.[2]

  • Principle : The method is based on the coupling of the diazotized primary aromatic amino group of the sulfonamide with o-phenylenediamine (B120857) in an acidic medium to form a colored product.[2]

  • Reagents : o-phenylenediamine, acidic medium.[2]

  • Instrumentation : A UV-Visible Spectrophotometer.

  • Procedure :

    • Diazotization of the primary aromatic amino group of sulfamethoxazole.

    • Coupling with o-phenylenediamine in an acidic environment.

    • Measurement of the absorbance of the resulting product at the wavelength of maximum absorption (λmax), which was found to be 482 nm.[2]

  • Quantification : The concentration is determined by comparing the absorbance of the sample with a calibration curve prepared from standard solutions. The method demonstrated linearity in the range of 4.0-40.0 µg/mL.[2]

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and relationships involved in the analysis of this compound and its analogs, the following diagrams are provided.

Bulk Bulk Drug Dissolution Dissolution in Solvent Bulk->Dissolution Formulation Pharmaceutical Formulation Formulation->Dissolution Biological Biological Matrix SPE Solid Phase Extraction Biological->SPE LLE Liquid-Liquid Extraction Biological->LLE HPLC HPLC Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS Spectro Spectrophotometry Dissolution->Spectro SPE->LCMS LLE->LCMS Quant Quantification HPLC->Quant LCMS->Quant Spectro->Quant Validation Method Validation Quant->Validation

Caption: General workflow for the analysis of this compound from different sample types.

cluster_hplc High Performance Liquid Chromatography cluster_lcms Liquid Chromatography-Tandem Mass Spectrometry cluster_spectro Spectrophotometry cluster_electro Electroanalytical Methods center Analytical Techniques for This compound Analysis HPLC HPLC-UV center->HPLC LCMS LC-MS/MS center->LCMS Spectro Spectrophotometry center->Spectro Electro Electroanalytical Methods center->Electro HPLC_adv Advantages: - Good Selectivity - Robust & Reliable - Widely Available HPLC->HPLC_adv HPLC_dis Disadvantages: - Moderate Sensitivity - Requires Organic Solvents HPLC->HPLC_dis LCMS_adv Advantages: - High Sensitivity & Selectivity - Suitable for Complex Matrices LCMS->LCMS_adv LCMS_dis Disadvantages: - High Cost - Complex Instrumentation LCMS->LCMS_dis Spectro_adv Advantages: - Simple & Economical - Rapid Analysis Spectro->Spectro_adv Spectro_dis Disadvantages: - Lower Specificity - Prone to Interferences Spectro->Spectro_dis Electro_adv Advantages: - High Sensitivity - Low Cost Electro->Electro_adv Electro_dis Disadvantages: - Susceptible to Matrix Effects - Electrode Fouling Electro->Electro_dis

Caption: Comparison of different analytical techniques for this compound analysis.

References

A Comparative Analysis of Sulfamethylthiazole and Next-Generation Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In an era marked by the escalating threat of antimicrobial resistance, a comprehensive understanding of the therapeutic arsenal (B13267) available to clinicians and researchers is paramount. This guide provides a detailed comparison of sulfamethylthiazole, a representative of the older sulfonamide class (commonly used in combination with trimethoprim (B1683648) as co-trimoxazole), and a selection of next-generation antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering objective data to inform research and development efforts.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and next-generation antibiotics lies in their molecular mechanisms of action.

This compound , as a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the substrate para-aminobenzoic acid (PABA), it blocks the production of dihydrofolic acid, a precursor for the synthesis of nucleic acids and certain amino acids. This ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[1][2][3][4] When combined with trimethoprim, which inhibits a subsequent enzyme in the same pathway (dihydrofolate reductase), the combination becomes bactericidal.[1][4]

Next-generation antibiotics encompass a diverse range of molecules with various mechanisms designed to overcome existing resistance.[5][6] These include:

  • β-Lactam/β-Lactamase Inhibitor Combinations (e.g., Ceftazidime-avibactam, Meropenem-vaborbactam): These drugs pair a cephalosporin (B10832234) or carbapenem (B1253116) with an inhibitor that neutralizes β-lactamase enzymes, a primary mechanism of resistance to β-lactam antibiotics.[7]

  • Fluorocyclines (e.g., Eravacycline): This new class of tetracyclines binds to the 30S ribosomal subunit, inhibiting protein synthesis. Its structure allows it to evade common tetracycline (B611298) resistance mechanisms.

  • Aminoglycosides (e.g., Plazomicin): These antibiotics bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent bacterial cell death. Plazomicin is designed to be stable against common aminoglycoside-modifying enzymes.

  • Siderophore Cephalosporins (e.g., Cefiderocol): This innovative class utilizes a "Trojan horse" strategy. Cefiderocol binds to iron and is actively transported into bacterial cells through their iron uptake systems, bypassing porin channels and efflux pumps, which are common resistance mechanisms. Once inside, it inhibits cell wall synthesis.[8]

  • Anionic Fluoroquinolones (e.g., Delafloxacin): This subclass of fluoroquinolones targets DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. Delafloxacin (B1662383) exhibits enhanced activity in acidic environments.

Below is a diagram illustrating the folic acid synthesis pathway and the inhibitory action of sulfamethoxazole (B1682508) and trimethoprim.

Folic Acid Synthesis Pathway Inhibition Bacterial Folic Acid Synthesis Pathway and Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Reduction Precursors Nucleic Acid Precursors THF->Precursors Synthesis Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Bacterial Folic Acid Synthesis Pathway Inhibition

In Vitro Activity: A Quantitative Comparison

The in vitro activity of an antibiotic is a critical measure of its potency against specific pathogens. This is often quantified by the Minimum Inhibitory Concentration (MIC), with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively. The following tables summarize the MIC50 and MIC90 values for sulfamethoxazole-trimethoprim and several next-generation antibiotics against common Gram-positive and Gram-negative pathogens.

Table 1: In Vitro Activity (MIC50/MIC90 in µg/mL) Against Gram-Positive Pathogens

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecalis
Sulfamethoxazole-Trimethoprim ≤0.5/≤0.5[1]≤0.5/≤0.5[1]-
Delafloxacin ≤0.004/≤0.004[1]0.12/0.25[1][9]0.12/1[9]
Eravacycline 0.12/1[10]0.12/1[10]0.06/0.12[10]
Plazomicin 0.5/0.5[11]0.5/1[12]16/64[11]

Table 2: In Vitro Activity (MIC50/MIC90 in µg/mL) Against Gram-Negative Pathogens

AntibioticEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaAcinetobacter baumannii
Sulfamethoxazole-Trimethoprim ----
Ceftazidime-avibactam 0.25/0.50.5/12/8-
Meropenem-vaborbactam ≤0.015/0.030.03/0.03--
Eravacycline 0.25/0.5[10]0.5/2[10]-0.5/2[10]
Plazomicin 0.5/1[11]0.25/0.5[11]4/8[12]8/>128[12]
Cefiderocol -0.125/1[13]0.5/1[14]62.7% susceptible[13]

Mechanisms of Resistance

Bacterial resistance poses a significant challenge to the efficacy of all antibiotics. The mechanisms of resistance to sulfamethoxazole are well-established, while next-generation antibiotics are designed to circumvent many of these and other emerging resistance mechanisms.

Sulfamethoxazole Resistance:

  • Target Site Modification: Mutations in the folP gene, which encodes for dihydropteroate synthase, can reduce the binding affinity of sulfonamides to the enzyme.[15]

  • Target Bypass: Acquisition of alternative, drug-resistant dihydropteroate synthase genes (sul1, sul2, sul3) via plasmids allows bacteria to continue folic acid synthesis in the presence of the drug.[8]

  • Increased Substrate Production: Overproduction of PABA can outcompete sulfamethoxazole for binding to DHPS.[16]

  • Decreased Permeability/Efflux: Changes in the bacterial cell membrane can reduce the uptake of the drug, or efflux pumps can actively remove it from the cell.[16]

Resistance to Next-Generation Antibiotics: Resistance mechanisms to these newer agents are still emerging but can include:

  • Enzymatic Degradation: Production of novel β-lactamases that can hydrolyze even newer β-lactam/β-lactamase inhibitor combinations.

  • Target Site Alterations: Mutations in the ribosomal targets of fluorocyclines and aminoglycosides, or in the DNA gyrase/topoisomerase targets of fluoroquinolones.

  • Efflux Pumps: Overexpression of efflux pumps that can recognize and expel a broad range of antibiotics.

  • Alterations in Siderophore Uptake: For siderophore cephalosporins like cefiderocol, mutations in the iron transport systems can lead to decreased drug uptake.

The following diagram illustrates the common mechanisms of antibiotic resistance.

Antibiotic Resistance Mechanisms Common Mechanisms of Antibiotic Resistance cluster_cell Bacterial Cell cluster_mechanisms Resistance Mechanisms Target Drug Target (e.g., Ribosome, DNA) EffluxPump Efflux Pump Antibiotic_out Antibiotic Enzyme Inactivating Enzyme Inactive_Antibiotic Inactive Antibiotic Porin Porin Channel Antibiotic_in Antibiotic Antibiotic_in->Target Binds to Target Antibiotic_in->EffluxPump Pumped out Antibiotic_in->Enzyme Degraded by ModTarget Target Modification ModTarget->Target Alters Target DecPerm Decreased Permeability DecPerm->Porin Reduces Uptake DrugEfflux Drug Efflux DrugEfflux->EffluxPump Increases Activity EnzInactivation Enzymatic Inactivation EnzInactivation->Enzyme Produces Enzyme

Common Mechanisms of Antibiotic Resistance

Clinical Efficacy and Safety Profile

Direct, head-to-head clinical trials comparing sulfamethoxazole-trimethoprim with the newest generation of antibiotics for the same indications are limited. However, data from individual clinical trials provide insights into their efficacy and safety.

Sulfamethoxazole-Trimethoprim:

  • Clinical Applications: Commonly used for urinary tract infections (UTIs), acute exacerbations of chronic bronchitis, and skin and soft tissue infections (SSTIs), including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[17][18][19][20][21]

  • Efficacy: In a study on severe acute exacerbation of chronic obstructive pulmonary disease, the efficacy of trimethoprim-sulfamethoxazole was not inferior to ciprofloxacin.[22] For uncomplicated skin infections, cure rates were similar to clindamycin.[22] In a trial for uncomplicated skin abscesses, trimethoprim-sulfamethoxazole after incision and drainage resulted in a higher cure rate compared to placebo.[23]

  • Adverse Events: Common side effects include gastrointestinal disturbances (nausea, vomiting) and skin rashes.[3] More severe, though rare, adverse events can include Stevens-Johnson syndrome, toxic epidermal necrolysis, and various blood dyscrasias.[3][24] A meta-analysis suggested a nearly three-fold higher risk of rash compared to other antibiotics.[15]

Next-Generation Antibiotics: The following table summarizes the common adverse events reported in clinical trials for several next-generation antibiotics.

Table 3: Common Adverse Events of Next-Generation Antibiotics from Clinical Trials

AntibioticCommon Adverse Events (≥1% incidence)
Ceftazidime-avibactam Diarrhea, nausea, headache, vomiting, pyrexia.[6]
Meropenem-vaborbactam Headache, phlebitis/infusion site reactions, diarrhea.[1][25]
Eravacycline Infusion site reactions, nausea, vomiting.[12][26]
Delafloxacin Diarrhea, nausea, vomiting, headache.[5]
Plazomicin Decreased renal function, diarrhea, hypertension, headache, nausea, vomiting, hypotension.[27]
Cefiderocol Delirium, stupor, rigors, abnormal liver chemistry, rash.[10]

Experimental Protocols: Antimicrobial Susceptibility Testing

Accurate determination of antimicrobial susceptibility is crucial for both clinical practice and drug development. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols. Below is a detailed methodology for the broth microdilution method, a gold standard for determining Minimum Inhibitory Concentrations (MICs).

Experimental Protocol: Broth Microdilution Susceptibility Testing (Adapted from CLSI M07)

1. Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial isolate.

2. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Antimicrobial agent stock solution of known concentration.

  • Bacterial isolate grown on appropriate agar (B569324) medium for 18-24 hours.

  • 0.85% sterile saline.

  • McFarland 0.5 turbidity standard.

  • Spectrophotometer.

  • Pipettes and sterile tips.

  • Incubator (35°C ± 2°C).

3. Methodology:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antimicrobial Dilution:

    • Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

The following diagram outlines the workflow for this experimental protocol.

Broth Microdilution Workflow Workflow for Broth Microdilution Antimicrobial Susceptibility Testing Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->PrepInoculum Inoculate Inoculate Plate with Bacterial Suspension PrepInoculum->Inoculate PrepPlate Prepare Serial Dilutions of Antibiotic in Microtiter Plate PrepPlate->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Workflow for Broth Microdilution AST

Conclusion

This compound, particularly in combination with trimethoprim, remains a clinically relevant antibiotic for specific indications. However, the rise of antimicrobial resistance necessitates the development and judicious use of next-generation antibiotics. These newer agents offer broader spectrums of activity against multidrug-resistant pathogens and employ novel mechanisms to overcome existing resistance. The choice of antibiotic should be guided by in vitro susceptibility data, clinical evidence, and the specific clinical context. Continued surveillance and research are essential to optimize the use of both established and novel antimicrobial agents in the ongoing battle against infectious diseases.

References

The Role of Sulfamethoxazole as a Control Compound in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of antimicrobial research and drug development, the use of well-characterized control compounds is fundamental to the validation of experimental assays and the interpretation of results. Sulfamethoxazole (B1682508), a member of the sulfonamide class of antibiotics, serves as a critical benchmark and control compound, particularly in studies targeting the folate biosynthesis pathway. This guide provides a comprehensive comparison of Sulfamethoxazole with other alternatives, supported by experimental data and detailed protocols, to aid researchers in its effective application.

Mechanism of Action: A Targeted Approach

Sulfamethoxazole exerts its bacteriostatic effect by specifically targeting dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] As a structural analog of para-aminobenzoic acid (PABA), a natural substrate of DHPS, sulfamethoxazole acts as a competitive inhibitor.[1] By binding to the active site of DHPS, it prevents the synthesis of dihydropteroate, a precursor to folic acid.[1] This inhibition halts the production of essential components for DNA and protein synthesis, thereby arresting bacterial growth.[1] Mammalian cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.[2]

Sulfamethoxazole as a Positive Control in DHPS Inhibition Assays

Given its well-established mechanism of action, sulfamethoxazole is an ideal positive control in screening assays designed to identify novel DHPS inhibitors. Its consistent inhibitory activity provides a reliable reference point against which the potency of new chemical entities can be measured.

Comparative Performance Data of DHPS Inhibitors

The following table summarizes the inhibitory activity of sulfamethoxazole and other sulfonamides against DHPS, as well as the antimicrobial activity against various bacterial strains.

CompoundTarget EnzymeOrganism/Cell LineIC50 (µg/mL)MIC (µg/mL)Reference
Sulfamethoxazole DHPSE. coli-≤ 2/38 (with Trimethoprim)[3]
Sulfamethoxazole Anaerobic bacteria-≤ 16[4][5]
Sulfamethoxazole S. maltophilia-0.25/4.75 to 4/76 (with Trimethoprim)[6]
Sulfamethoxazole E. coli-0.25/4.75 to 4/74 (with Trimethoprim)[6]
Sulfadiazine DHPS---
Sulfamethizole DHPS---
Dapsone DHPS---
Compound 11a (Novel) DHPS & DHFRS. aureus2.7631.25[7]
Compound 11a (Novel) DHPS & DHFRE. coli-31.25[7]

Note: IC50 and MIC values can vary depending on the specific experimental conditions, including the bacterial strain, growth medium, and assay methodology.

Sulfamethoxazole as a Negative Control: Demonstrating Specificity

In experiments investigating cellular pathways unrelated to folate synthesis, sulfamethoxazole can serve as a valuable negative control. Its highly specific mode of action means that it should not elicit a significant response in assays targeting other metabolic or signaling pathways. The absence of an effect from sulfamethoxazole in such experiments helps to confirm that the observed effects of a test compound are not due to non-specific cytotoxicity or other off-target interactions.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)

This continuous spectrophotometric assay is suitable for determining the inhibitory activity of compounds against DHPS.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.[8][9]

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme

  • Sulfamethoxazole (as a control inhibitor)

  • Test compounds

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0[10]

  • 96-well UV-transparent microplate

  • Microplate reader with temperature control

Procedure:

  • Prepare serial dilutions of sulfamethoxazole and test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • In a 96-well plate, add 2 µL of the compound dilutions. For the positive control (no inhibition), add 2 µL of DMSO.[10]

  • Prepare an enzyme mixture containing DHPS (e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL) in the assay buffer.[10]

  • Add 168 µL of the enzyme mixture to each well.[10]

  • Pre-incubate the plate at 37°C for 5 minutes.[10]

  • Prepare a substrate mixture containing PABA (e.g., 10-50 µM), DHPP (e.g., 10-50 µM), and NADPH (e.g., 150-200 µM) in the assay buffer and pre-warm to 37°C.[10]

  • Initiate the reaction by adding 30 µL of the substrate mixture to each well.[10]

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.[10]

Data Analysis:

  • Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sulfamethoxazole (as a control)

  • Test compounds

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of sulfamethoxazole and test compounds in the growth medium in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well with the bacterial suspension. Include a positive control well (bacteria with no compound) and a negative control well (medium only).

  • Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) to quantify growth.

Visualizing Key Pathways and Workflows

DHPS_Inhibition_Pathway cluster_folate Bacterial Folate Synthesis cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate Dihydropteroate Folic_Acid Folic Acid DNA_RNA_Protein DNA, RNA, Protein Synthesis Sulfamethoxazole Sulfamethoxazole (Control Compound)

DHPS_Assay_Workflow start Start prepare_reagents Prepare Reagents: - DHPS & DHFR Enzymes - Substrates (PABA, DHPP, NADPH) - Control (Sulfamethoxazole) & Test Compounds start->prepare_reagents plate_setup Plate Setup (96-well): - Add compounds/control to wells prepare_reagents->plate_setup add_enzyme Add Enzyme Mix (DHPS & DHFR) plate_setup->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate initiate_reaction Initiate Reaction with Substrate Mix pre_incubate->initiate_reaction read_absorbance Monitor Absorbance at 340 nm initiate_reaction->read_absorbance analyze_data Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

MIC_Assay_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Sulfamethoxazole & Test Compounds start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Determine MIC: - Visual inspection for growth - or OD600 measurement incubate->read_results end End read_results->end

References

Structural Activity Relationship (SAR) of Thiazole Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) sulfonamide scaffold is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structural activity relationships (SAR) of thiazole sulfonamide derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information herein is supported by quantitative experimental data and detailed methodologies to aid in the rational design of novel therapeutic agents.

Anticancer Activity of Thiazole Sulfonamides

Thiazole sulfonamides have emerged as a promising class of anticancer agents, often targeting key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases. The SAR studies reveal that substitutions on both the thiazole and sulfonamide moieties significantly influence their cytotoxic and inhibitory activities.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of 2-aminothiazole (B372263) sulfonamide derivatives against various human cancer cell lines. The data highlights how structural modifications impact their potency, typically measured by the half-maximal inhibitory concentration (IC50).

Compound IDR1 (on Thiazole)R2 (on Sulfonamide)Cancer Cell LineIC50 (µM)Reference
TSA-1 H4-ChlorophenylHCT-116 (Colon)8.5[1]
TSA-2 Methyl4-ChlorophenylHCT-116 (Colon)5.2[1]
TSA-3 H4-MethoxyphenylHCT-116 (Colon)12.1[1]
TSA-4 H4-NitrophenylHCT-116 (Colon)3.7[1]
TSB-1 PhenylN/AA549 (Lung)7.8[2]
TSB-2 4-ChlorophenylN/AA549 (Lung)4.2[2]
TSC-1 H4-FluorobenzylMCF-7 (Breast)6.9[3]
TSC-2 H3,4-DichlorobenzylMCF-7 (Breast)2.1[3]

Key SAR Observations for Anticancer Activity:

  • Substitution on the Thiazole Ring: The introduction of small alkyl groups, such as a methyl group at the C4 or C5 position of the thiazole ring, can enhance anticancer activity (compare TSA-1 and TSA-2).[1]

  • Substitution on the Phenylsulfonamide Moiety: Electron-withdrawing groups on the phenyl ring of the sulfonamide, such as nitro or chloro groups, generally lead to increased potency (compare TSA-1, TSA-3, and TSA-4).[1][2]

  • Nature of the Amine Substituent: For 2-aminothiazole derivatives, the nature of the substituent on the amino group is critical. Bulky and hydrophobic groups can be well-tolerated and may enhance activity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thiazole sulfonamide compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole sulfonamide compounds in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[4]

Antimicrobial Activity of Thiazole Sulfonamides

Thiazole sulfonamides have a long history as antimicrobial agents, with their mechanism of action often involving the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of various thiazole sulfonamide derivatives against Gram-positive and Gram-negative bacteria.

Compound IDR Group on SulfonamideStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Reference
TSD-1 H64128[5]
TSD-2 4-Nitro1632[5]
TSD-3 4-Amino816[5]
TSE-1 Unsubstituted Thiazole50>100[6]
TSE-2 4-Methylthiazole2564[6]

Key SAR Observations for Antimicrobial Activity:

  • Para-Substitution on the Benzenesulfonamide (B165840) Ring: The presence of a para-amino group on the benzenesulfonamide ring is crucial for antibacterial activity, mimicking the structure of the natural substrate, p-aminobenzoic acid (PABA).[5] Electron-withdrawing groups like a nitro group at this position can also confer significant activity.[5]

  • Heterocyclic Core: The nature of the heterocyclic ring attached to the sulfonamide is important. Modifications on the thiazole ring, such as the addition of a methyl group, can influence the antimicrobial spectrum and potency.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Thiazole sulfonamide compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the thiazole sulfonamide compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8]

Carbonic Anhydrase Inhibition by Thiazole Sulfonamides

Many thiazole sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The inhibition of specific CA isoforms, such as CA IX and CA XII which are overexpressed in many tumors, is a key strategy in anticancer drug development.

Comparative Carbonic Anhydrase Inhibition Data

The table below compares the inhibitory activity (Ki) of a series of benzothiazole (B30560) sulfonamides against different human carbonic anhydrase (hCA) isoforms.

Compound IDR Group on BenzothiazolehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)Reference
TSF-1 2-Amino84.15.33.7[9]
TSF-2 2-Acetamido232712.8295.6[9]
TSF-3 2-Bromo125.41.28.9[9]
Acetazolamide (Standard)2501225[9]

Key SAR Observations for Carbonic Anhydrase Inhibition:

  • Primary Sulfonamide Group: The unsubstituted sulfonamide group (-SO2NH2) is essential for potent CA inhibition as it coordinates to the zinc ion in the enzyme's active site.

  • Substituents on the Heterocyclic Ring: The nature and position of substituents on the thiazole or benzothiazole ring significantly affect the inhibitory potency and selectivity for different CA isoforms. For instance, a 2-amino group on the benzothiazole ring leads to potent inhibition of hCA IX, while a 2-bromo substituent results in a highly potent hCA II inhibitor.[9]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)

This is a highly accurate method for measuring the catalytic activity of CAs and the potency of their inhibitors.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • Thiazole sulfonamide inhibitors

  • HEPES buffer

  • Sodium sulfate

  • Phenol (B47542) red indicator

  • CO2-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare solutions of the CA enzyme and the inhibitor in HEPES buffer.

  • Assay: In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO2-saturated water containing the phenol red indicator.

  • Data Acquisition: Monitor the change in absorbance of the phenol red indicator over time as the pH decreases due to the formation of carbonic acid from the CA-catalyzed hydration of CO2.

  • Data Analysis: The initial velocity of the reaction is determined from the rate of absorbance change. The inhibition constant (Ki) is calculated by fitting the data of reaction velocities at different inhibitor concentrations to the appropriate inhibition model.[10]

Visualizations

General SAR Workflow

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Start Lead Compound (Thiazole Sulfonamide) Synth Synthesize Analogues (Vary R groups) Start->Synth BioAssay In Vitro Assays (Anticancer, Antimicrobial, etc.) Synth->BioAssay Data Collect Quantitative Data (IC50, MIC, Ki) BioAssay->Data SAR Establish SAR Data->SAR Optimize Optimize Lead (Improve Potency/Selectivity) SAR->Optimize Optimize->Synth New Analogues

Caption: A generalized workflow for the structural activity relationship (SAR) studies of thiazole sulfonamides.

Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Tumors

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX Carbonic Anhydrase IX (on cell surface) CAIX_exp->CAIX pH_reg Extracellular Acidification & Intracellular Alkalinization CAIX->pH_reg Tumor_Prog Tumor Progression (Metastasis, Survival) pH_reg->Tumor_Prog Thiazole_Sulfonamide Thiazole Sulfonamide Inhibitor Thiazole_Sulfonamide->CAIX Inhibition

Caption: The role of Carbonic Anhydrase IX in tumor progression under hypoxic conditions and its inhibition.

Logical Relationship: SAR of Antimicrobial Thiazole Sulfonamides

Antimicrobial_SAR cluster_R1 Modifications on Phenyl Ring cluster_R2 Modifications on Thiazole Ring Core Thiazole Sulfonamide Scaffold R1_H R = H (Low Activity) Core->R1_H R1_NH2 R = p-NH2 (High Activity) Core->R1_NH2 R1_NO2 R = p-NO2 (Moderate to High Activity) Core->R1_NO2 R2_H R' = H (Baseline Activity) Core->R2_H R2_Me R' = Methyl (Increased Activity) Core->R2_Me High_Activity Potent DHPS Inhibition R1_NH2->High_Activity Mimics PABA Moderate_High_Activity Effective DHPS Inhibition R1_NO2->Moderate_High_Activity Electron Withdrawing Increased_Activity Enhanced Antimicrobial Effect R2_Me->Increased_Activity Improved Binding/Properties

Caption: Logical relationships in the SAR of antimicrobial thiazole sulfonamides.

References

Validating the Specificity of a Sulfamethylthiazole Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical assay is a critical step in generating reliable and accurate data. This guide provides a comprehensive comparison of common analytical methods for the quantification of Sulfamethylthiazole, with a focus on validating the specificity of these assays. We will delve into the experimental protocols required to demonstrate specificity and present a comparative overview of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

The Importance of Specificity in a this compound Assay

Specificity, as defined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2][3][4] For a this compound assay, these interfering components could include structurally related sulfonamides, metabolites, and matrix components from the sample (e.g., plasma, urine). An assay that lacks specificity can lead to overestimated results, impacting the accuracy of pharmacokinetic, pharmacodynamic, and toxicological studies.

Experimental Protocol for Specificity Validation

A robust validation of assay specificity involves challenging the method with potentially cross-reactive compounds. The following protocol outlines the key steps for this process.

1. Selection of Potentially Cross-Reactive Compounds: A panel of structurally similar sulfonamides should be selected. This typically includes compounds with a similar core structure to this compound. Examples include:

  • Sulfadiazine

  • Sulfamethazine

  • Sulfamerazine

  • Sulfanilamide

  • Sulfapyridine

  • Sulfathiazole

2. Preparation of Standard Solutions: Prepare individual stock solutions of this compound and each of the potentially cross-reactive sulfonamides in a suitable solvent. From these stock solutions, prepare a series of working standard solutions at various concentrations.

3. Specificity Assessment:

  • Peak Purity Analysis (for chromatographic methods): Analyze a solution containing only this compound to establish its retention time and spectral characteristics (for UV detection). Subsequently, analyze individual solutions of the potentially cross-reactive compounds to determine if they elute at the same retention time as this compound.

  • Interference Study: Prepare a sample containing a known concentration of this compound and spike it with high concentrations of each of the potentially cross-reactive sulfonamides, both individually and as a mixture.

  • Analysis: Analyze these spiked samples using the assay being validated.

  • Data Evaluation: Compare the response of the spiked samples to that of an unspiked this compound standard of the same concentration. Any significant change in the signal (e.g., peak area in HPLC, absorbance in ELISA) indicates cross-reactivity. The percentage of cross-reactivity can be calculated using the following formula:

    % Cross-reactivity = [(Response of cross-reactant at concentration X) / (Response of this compound at concentration X)] * 100%

Comparison of Analytical Methods for this compound Quantification

The choice of analytical method significantly impacts the specificity of a this compound assay. Below is a comparison of three commonly used techniques.

Analytical MethodPrincipleSpecificityAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Good. Specificity is primarily determined by the chromatographic separation of this compound from other compounds. Co-elution with interfering substances can occur.Cost-effective, widely available, robust.Lower sensitivity compared to LC-MS/MS. Potential for interference from compounds with similar UV spectra and retention times.
LC-MS/MS Separation by chromatography followed by detection based on mass-to-charge ratio.Excellent. Provides a high degree of specificity due to the detection of specific parent and daughter ion transitions for this compound.High sensitivity and selectivity. Can identify and quantify multiple analytes in a single run.Higher equipment and operational costs. Requires specialized expertise.
ELISA Based on the specific binding of an antibody to this compound.Variable. Specificity is dependent on the cross-reactivity of the antibody used. Antibodies may cross-react with other structurally similar sulfonamides.High throughput, relatively low cost per sample, no need for extensive sample preparation.Susceptible to matrix effects and cross-reactivity. Generally provides semi-quantitative or screening results.

Quantitative Specificity Data

While many studies demonstrate the ability of chromatographic methods to separate this compound from other sulfonamides, comprehensive quantitative cross-reactivity data for a dedicated this compound assay is not always readily available in published literature. However, the experimental protocol described above can be employed to generate this crucial data for any given assay. The table below presents a representative, albeit hypothetical, comparison of expected specificity.

CompoundHPLC-UV (% Cross-Reactivity)LC-MS/MS (% Cross-Reactivity)ELISA (% Cross-Reactivity)
This compound 100 100 100
Sulfadiazine< 1% (if chromatographically resolved)< 0.1%5-20%
Sulfamethazine< 1% (if chromatographically resolved)< 0.1%10-30%
Sulfamerazine< 1% (if chromatographically resolved)< 0.1%8-25%
Sulfanilamide< 2% (if chromatographically resolved)< 0.1%1-5%
Sulfapyridine< 1% (if chromatographically resolved)< 0.1%3-15%
Sulfathiazole< 5% (potential for closer elution)< 0.1%40-60%

Note: The values in this table are illustrative and the actual cross-reactivity will depend on the specific assay conditions, antibody used (for ELISA), and chromatographic column and mobile phase (for HPLC and LC-MS/MS).

Visualizing the Validation Workflow and Method Comparison

To further clarify the processes involved, the following diagrams have been generated.

G cluster_0 Preparation cluster_1 Execution cluster_2 Evaluation A Select Potentially Cross-Reactive Compounds B Prepare Standard Solutions (this compound & Analogs) A->B C Analyze Individual Compounds (Peak Purity) B->C D Spike this compound with Analogs B->D C->D E Analyze Spiked Samples D->E F Compare Responses (Spiked vs. Unspiked) E->F G Calculate % Cross-Reactivity F->G H Assess Specificity G->H

Caption: Workflow for validating the specificity of a this compound assay.

G cluster_methods Analytical Methods cluster_factors Influencing Factors Assay This compound Assay Specificity HPLC HPLC-UV Assay->HPLC Good LCMS LC-MS/MS Assay->LCMS Excellent ELISA ELISA Assay->ELISA Variable Chromatography Chromatographic Resolution HPLC->Chromatography MassDetection Mass-to-Charge Ratio LCMS->MassDetection Antibody Antibody Cross-Reactivity ELISA->Antibody

References

A Comparative Guide to HPLC Column Performance for Sulfamethylthiazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step in achieving accurate and reliable analysis of pharmaceutical compounds. This guide provides an objective comparison of different HPLC column technologies for the separation and quantification of Sulfamethylthiazole, a sulfonamide antibiotic. The performance of various columns is evaluated based on supporting experimental data for this compound and structurally similar sulfonamides.

Understanding HPLC Column Selection for Sulfonamides

The choice of an HPLC column is pivotal in method development, directly influencing retention, resolution, and peak shape. For sulfonamides like this compound, which possess aromatic rings and polar functional groups, the stationary phase chemistry plays a significant role in the separation mechanism. The most commonly employed columns in reversed-phase HPLC are C18, C8, and Phenyl-Hexyl columns.

  • C18 (Octadecyl) Columns : These are the most widely used reversed-phase columns, offering high hydrophobicity due to the long C18 alkyl chains bonded to the silica (B1680970) support.[1] They provide strong retention for non-polar and moderately polar compounds, making them a versatile choice for a broad range of analytes, including sulfonamides.[1][2]

  • C8 (Octyl) Columns : With shorter alkyl chains than C18 columns, C8 columns are less hydrophobic.[2][3] This results in shorter retention times and faster analysis, which is particularly advantageous for more hydrophobic molecules that may be too strongly retained on a C18 column.[3][4] They are well-suited for the analysis of moderately polar compounds.[3]

  • Phenyl-Hexyl Columns : These columns offer a unique selectivity due to the presence of a phenyl group linked to the silica by a hexyl chain.[5] This stationary phase can interact with aromatic analytes like this compound through π-π interactions, in addition to hydrophobic interactions.[5][6] This alternative selectivity can be beneficial for resolving complex mixtures or when traditional alkyl phases do not provide adequate separation.[5] The choice of organic modifier in the mobile phase can influence these π-π interactions, with methanol (B129727) often enhancing them and acetonitrile (B52724) potentially diminishing them.[7][8]

Experimental Protocols

Detailed methodologies from various studies on the HPLC analysis of sulfonamides are presented below. These protocols provide a basis for method development and comparison.

Method 1: Analysis of Sulfa Drugs on a Titan C18 Column[9]
  • Column: Titan C18, 5 cm x 2.1 mm I.D., 1.9 µm particle size

  • Mobile Phase:

    • A: Water with 0.1% acetic acid

    • B: Acetonitrile with 0.1% acetic acid

    • Isocratic elution: 90:10 (A:B)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detector: UV at 250 nm

  • Injection Volume: 2 µL

  • Sample Preparation: 25 µg/mL in 70:30 water:methanol

Method 2: UHPLC Analysis of Sulfa Drugs on an Ascentis® Express C18 Column[10]
  • Column: Ascentis® Express C18, 10 cm x 2.1 mm I.D., 2.0 µm particles

  • Mobile Phase:

    • A: 0.1% acetic acid in water

    • B: 0.1% acetic acid in acetonitrile

    • Isocratic elution: 90:10 (A:B)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 45 °C

  • Detector: UV at 250 nm

  • Injection Volume: 0.5 µL

  • Sample Preparation: 25 µg/mL in 90:10 water:methanol

Method 3: Analysis of Sulfamethoxazole on a C18 Column[11]
  • Column: C18 reversed-phase column, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: 60% distilled water : 35% acetonitrile : 5% methanol (pH adjusted to 2.5 with phosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 278 nm

Performance Comparison

The following table summarizes the performance of different HPLC columns for the analysis of Sulfathiazole and Sulfamethoxazole, which are structurally similar to this compound. This data provides insights into the expected performance for this compound analysis.

Column TypeAnalyteRetention Time (min)Key Performance Observations
Titan C18 (1.9 µm)Sulfathiazole~2.5Good peak shape and resolution from other sulfa drugs in a rapid analysis.
Ascentis® Express C18 (2.0 µm)Sulfathiazole~0.6Very fast analysis time under UHPLC conditions with sharp peaks.
Generic C18 (5 µm)Sulfamethoxazole5.0Tailing factor of 1.33, indicating acceptable peak symmetry.[9]
Generic C8 This compoundPredicted shorter than C18Expected to provide faster elution compared to C18 due to lower hydrophobicity, which could be beneficial for reducing analysis time.[1][3]
Phenyl-Hexyl This compoundVariableRetention and selectivity are highly dependent on the mobile phase composition, particularly the organic modifier.[6][7] Offers alternative selectivity for aromatic compounds.[5]

Visualizing the Workflow and Logic

To better illustrate the processes involved in HPLC analysis and column selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_results Data Analysis Sample Sample Preparation (Dissolution & Dilution) Injector Injector Sample->Injector MobilePhase Mobile Phase Preparation (Mixing, Degassing, pH Adjustment) Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram Generation DataSystem->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Experimental workflow for HPLC analysis of this compound.

column_selection_logic cluster_choices Column Selection Criteria cluster_outcomes Expected Performance Analyte Analyte Properties (this compound) C18 C18 Column (High Hydrophobicity) Analyte->C18 Standard Approach C8 C8 Column (Moderate Hydrophobicity) Analyte->C8 Faster Analysis Phenyl Phenyl-Hexyl Column (π-π Interactions) Analyte->Phenyl Aromatic Selectivity Outcome_C18 Strong Retention Good for complex matrices C18->Outcome_C18 Outcome_C8 Faster Analysis Good for less complex samples C8->Outcome_C8 Outcome_Phenyl Alternative Selectivity Resolves aromatic isomers Phenyl->Outcome_Phenyl

Caption: Logical guide for selecting an appropriate HPLC column.

Conclusion

The selection of an appropriate HPLC column is paramount for the successful analysis of this compound.

  • C18 columns stand out as a reliable and versatile first choice, demonstrating good retention and peak shape for sulfonamides in various applications.[9] They are particularly well-suited for complex sample matrices where higher resolving power is necessary.

  • C8 columns offer a practical alternative when faster analysis times are a priority and when dealing with less complex samples or more hydrophobic analytes that may be too strongly retained on a C18 phase.[1][3]

  • Phenyl-Hexyl columns provide a valuable tool for method development, especially when encountering co-elution or when seeking to exploit the aromatic nature of this compound for enhanced selectivity.[5] The unique π-π interaction mechanism can offer resolutions not achievable on standard alkyl phases.[6]

Ultimately, the optimal column choice will depend on the specific requirements of the analysis, including the sample matrix, desired analysis time, and the presence of any potential interfering compounds. Method development and validation should be performed to confirm the suitability of the selected column for its intended purpose.

References

A Comparative Analysis of Sulfathiazole Degradation Products: A Case Study for Sulfonamide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of the degradation products of Sulfathiazole (B1682510) (STZ) as a representative compound for sulfonamide antibiotics. Due to a significant lack of available research data on the degradation of Sulfamethylthiazole (SMT), this document uses the closely related and structurally similar Sulfathiazole to illustrate the principles of sulfonamide degradation, its byproducts, and the analytical methodologies involved. The findings presented here for STZ are intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with SMT and other sulfonamides.

This guide delves into the degradation of Sulfathiazole under various conditions, presenting a comparative overview of its degradation pathways, the resulting products, and their potential environmental and toxicological implications. The information is supported by experimental data and detailed protocols to aid in the design and execution of further research.

Overview of Sulfathiazole Degradation

Sulfathiazole, like other sulfonamides, is susceptible to degradation through several environmental and laboratory-induced processes. The primary degradation pathways include photodegradation, biodegradation, and chemical oxidation. The efficiency of each degradation method and the nature of the resulting transformation products are highly dependent on the specific experimental conditions.

Comparative Data on Sulfathiazole Degradation

The following tables summarize quantitative data from various studies on the degradation of Sulfathiazole under different conditions.

Table 1: Comparison of Sulfathiazole Degradation Rates under Different UV/Oxidant Systems

Degradation SystemOxidant ConcentrationInitial STZ ConcentrationDegradation Rate Constant (k, min⁻¹)Total Organic Carbon (TOC) Removal Rate (min⁻¹)Reference
UV/Na₂S₂O₈5 mM20 mg/L0.01410.0106[1]
UV/H₂O₂5 mM20 mg/LNot specified, but highest for STZNot specified[1]

Table 2: Biodegradation of Sulfathiazole in Different Stages of Sewage Treatment

Sewage Treatment StageInitial STZ ConcentrationObservationReference
Primary Treatment20 µg/LOnset of biodegradation preceded by a lag phase of 10-15 days.[2]
Activated Sludge Treatment20 µg/LHighest degradation rates with no adaptation phase observed.[2]

Table 3: Chemical Degradation of Sulfathiazole by Heat-Activated Persulfate

ConditionPS:STZ Molar RatioTemperaturepHDegradation Efficiency (after 240 min)Reference
Optimized500:150°C3.082.1%[3][4]

Identified Degradation Products and Pathways

Research has identified several degradation products of Sulfathiazole, indicating multiple transformation pathways.

Photodegradation Products: Under simulated sunlight, Sulfathiazole can undergo photo-induced structural rearrangement. One notable photoproduct has been identified as:

  • 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole : An isomeric photoproduct.[5]

The photoproducts of STZ have been shown to have significantly reduced antimicrobial potency compared to the parent compound.[5]

Chemical Degradation Products (Heat-Activated Persulfate): A study on the degradation of STZ by heat-activated persulfate identified fifteen intermediate products. The degradation pathways proposed include:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

  • Oxidation: Further oxidation of hydroxylated intermediates.

  • Bond Cleavage: Cleavage of the sulfur-nitrogen bond or other bonds in the molecule.[3][4]

A toxicity assessment using the ECOSAR program predicted that most of these intermediate products have lower toxicity than the parent Sulfathiazole against three aquatic organisms.[3][4]

Experimental Protocols

Protocol 1: Analysis of Sulfathiazole and its Degradation Products by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the concentration of Sulfathiazole and separate its degradation products.

  • Instrumentation: HPLC system equipped with a C18 column and a UV or photodiode array (PDA) detector.

  • Mobile Phase: A typical mobile phase is a mixture of methanol (B129727) and 1% acetic acid in water (e.g., 50:50 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 260 nm.[6]

  • Sample Preparation: Samples from degradation experiments are typically filtered through a 0.22 µm syringe filter before injection.

  • Analysis: The concentration of Sulfathiazole is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared with known concentrations of a Sulfathiazole standard. Degradation products can be identified by their retention times and, ideally, confirmed by mass spectrometry.

Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To identify the chemical structures of Sulfathiazole degradation products.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Chromatographic Conditions: Similar to the HPLC method described above to achieve separation of the parent compound and its byproducts.

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of potential products. High-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of the degradation products. Tandem mass spectrometry (MS/MS) is used to fragment the ions of the degradation products, providing structural information for identification.[2][3][4]

Visualizing Degradation Pathways and Workflows

Diagram 1: Proposed Photodegradation Pathway of Sulfathiazole

G STZ Sulfathiazole Sunlight Simulated Sunlight (hν) STZ->Sunlight Isomer 2-imino-3-(p-aminobenzenesulfinyl-oxy)-thiazole Sunlight->Isomer Photo-rearrangement Other_Products Other Photoproducts Sunlight->Other_Products Photo-cleavage

Caption: Proposed photodegradation pathways of Sulfathiazole under simulated sunlight.

Diagram 2: Experimental Workflow for Studying Sulfathiazole Degradation

G cluster_prep Sample Preparation cluster_degradation Degradation Experiment cluster_analysis Analysis cluster_results Data Interpretation STZ_sol Prepare Sulfathiazole Solution Deg_Cond Apply Degradation Condition (e.g., UV, Bacteria, Chemical) STZ_sol->Deg_Cond Sampling Collect Samples at Time Intervals Deg_Cond->Sampling HPLC HPLC-UV/PDA Analysis (Quantification) Sampling->HPLC LCMS LC-MS/MS Analysis (Identification) Sampling->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathways Propose Degradation Pathways LCMS->Pathways Toxicity Assess Toxicity of Products Pathways->Toxicity

Caption: General experimental workflow for investigating Sulfathiazole degradation.

Conclusion

The degradation of Sulfathiazole is a complex process that varies significantly with the applied degradation method. Photodegradation, biodegradation, and chemical oxidation all contribute to its transformation in the environment and in treatment processes. While degradation can reduce the antimicrobial activity of Sulfathiazole, the formation of various intermediate products necessitates a thorough toxicological evaluation. The analytical methods outlined, particularly HPLC and LC-MS, are crucial for quantifying the parent compound and identifying its degradation byproducts. Further research is warranted to fully elucidate the degradation pathways of Sulfathiazole and other sulfonamides, including the less-studied this compound, to better understand their environmental fate and potential risks.

References

Confirming Sulfamethylthiazole Identity with High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the identity of pharmaceutical compounds is a critical step in ensuring safety and efficacy. This guide provides a comprehensive overview of utilizing high-resolution mass spectrometry (HRMS) for the definitive identification of Sulfamethylthiazole, a sulfonamide antibiotic. We present supporting experimental data, detailed protocols, and a comparison with alternative methods.

High-resolution mass spectrometry stands as a premier analytical technique for the structural elucidation and confirmation of chemical entities. Its ability to provide highly accurate mass measurements, to the order of parts-per-million (ppm), allows for the determination of elemental composition and differentiation from isobaric interferences. When coupled with tandem mass spectrometry (MS/MS), HRMS offers rich structural information through the analysis of fragmentation patterns, providing an unparalleled level of confidence in compound identification.

High-Resolution Mass Spectrometry Data for this compound

The cornerstone of HRMS identification lies in the precise measurement of the analyte's mass-to-charge ratio (m/z) and the characteristic fragmentation pattern. For this compound (C₉H₁₀N₄O₂S₂), the theoretical exact mass of the protonated molecule ([M+H]⁺) is a key identifier.

ParameterTheoretical ValueObserved Value (Typical)Mass Accuracy (ppm)
Precursor Ion ([M+H]⁺) 271.0323271.0320< 2
Fragment Ion 1 156.0114156.0112< 2
Fragment Ion 2 108.0212108.0210< 2
Fragment Ion 3 92.026392.0261< 2

Note: Observed values are illustrative and can vary slightly based on instrumentation and calibration.

Experimental Protocol: LC-HRMS for this compound Identification

This protocol outlines a typical liquid chromatography-high-resolution mass spectrometry (LC-HRMS) workflow for the confirmation of this compound.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique suitable for a variety of matrices.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., PSA - primary secondary amine).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant for LC-HRMS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS²).

  • Full Scan Mass Range: m/z 100-500.

  • Resolution: > 60,000 FWHM (Full Width at Half Maximum).

  • Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to generate a rich fragmentation spectrum.

Workflow and Confirmation Logic

The following diagrams illustrate the experimental workflow and the logical process for confirming the identity of this compound.

experimental_workflow sample Sample extraction QuEChERS Extraction sample->extraction cleanup d-SPE Cleanup extraction->cleanup lc_separation LC Separation cleanup->lc_separation hrms_analysis HRMS Analysis lc_separation->hrms_analysis data_processing Data Processing hrms_analysis->data_processing

Experimental workflow for this compound analysis.

confirmation_logic precursor [M+H]⁺ m/z 271.0323 fragment1 m/z 156.0114 precursor->fragment1 Loss of C₆H₅N₂O₂S fragment2 m/z 108.0212 precursor->fragment2 Loss of C₉H₈N₃O₂S fragment3 m/z 92.0263 precursor->fragment3 Loss of C₉H₁₀N₃O₂S confirmation Identity Confirmed fragment1->confirmation fragment2->confirmation fragment3->confirmation

Logical pathway for identity confirmation.

Comparison with Alternative Methods

While HRMS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound.

MethodAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Cost-effective, robust, widely available.Lower sensitivity and specificity compared to MS, potential for co-eluting interferences.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Triple Quadrupole Excellent sensitivity and selectivity for quantification, high throughput.Provides nominal mass information, less definitive for unknown identification compared to HRMS.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like sulfonamides, potential for thermal degradation.

Benchmarking Sulfamethylthiazole: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of sulfamethylthiazole against standard bacterial strains. For the purpose of this comparison, data for the closely related sulfonamide, sulfamethizole (B1682507), has been utilized as a proxy for this compound due to the limited availability of specific minimum inhibitory concentration (MIC) data for the latter. The performance is benchmarked against other common sulfonamides, sulfamethoxazole (B1682508) and sulfadiazine (B1682646). This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and the drug's mechanism of action to aid in research and development.

Comparative Antibacterial Activity

The antibacterial efficacy of sulfonamides is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC values of sulfamethizole, sulfamethoxazole, and sulfadiazine against common Gram-negative and Gram-positive bacteria, Escherichia coli and Staphylococcus aureus, respectively.

AntibioticBacterial StrainMIC (µg/mL)Notes
Sulfamethizole Escherichia coli (susceptible)128Data for sulfamethizole used as a proxy for this compound.[1]
Escherichia coli (resistant)512Data for sulfamethizole used as a proxy for this compound.[1]
Escherichia coli (sul gene-negative, MIC50)128 (range: 8-512)Data for sulfamethizole used as a proxy for this compound.[1]
Sulfamethoxazole Escherichia coli (wildtype)0.03-0.25In combination with trimethoprim.[2][3]
Escherichia coli (UTI isolates, MIC50)<0.125/2.375In combination with trimethoprim.[4]
Escherichia coli (UTI isolates, MIC90)128/2,432In combination with trimethoprim.[4]
Staphylococcus aureus (MRSA)≤0.25-1 (mg/L)In combination with trimethoprim.[5]
Sulfadiazine Pseudomonas aeruginosa64-128
Staphylococcus aureus64-128
Nano-sulfadiazine against P. aeruginosa16-32
Nano-sulfadiazine against S. aureus32
Silver Sulfadiazine Various bacterial genera16-64

Mechanism of Action: Dihydropteroate (B1496061) Synthase Inhibition

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. Bacteria rely on this pathway to produce essential nucleic acids and amino acids for their growth and replication. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), this compound blocks the synthesis of dihydrofolic acid, leading to a bacteriostatic effect that inhibits bacterial proliferation.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid This compound This compound This compound->DHPS Competitive Inhibition Folic_Acid_Pathway Folic Acid Synthesis Pathway Dihydrofolic_Acid->Folic_Acid_Pathway Bacterial_Growth Bacterial Growth (Inhibited) Folic_Acid_Pathway->Bacterial_Growth

This compound competitively inhibits dihydropteroate synthase.

Experimental Protocols

The determination of antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the efficacy of antibiotics like this compound. Two standard methods are widely employed: the Broth Microdilution Method and the Kirby-Bauer Disk Diffusion Test.

Broth Microdilution Method

This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent (e.g., this compound) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) within a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate, containing the different concentrations of the antimicrobial agent, is inoculated with the bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Broth Microdilution Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of this compound C Inoculate microtiter plate wells with bacteria and antibiotic dilutions A->C B Prepare standardized bacterial inoculum B->C D Incubate the plate C->D E Visually assess for bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Workflow for the Broth Microdilution Method.

Kirby-Bauer Disk Diffusion Test

This is a qualitative method used to determine the susceptibility of a bacterium to an antimicrobial agent.

Procedure:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed. The entire surface of a Mueller-Hinton agar (B569324) plate is then evenly streaked with the swab to create a bacterial lawn.

  • Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent (e.g., this compound) are placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. This diameter is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.

References

A Comparative Guide to Evaluating the Purity of Commercial Sulfamethoxazole Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: This guide focuses on the analysis of Sulfamethoxazole. Initial searches for "Sulfamethylthiazole" consistently yielded results for "Sulfamethoxazole," suggesting a common point of confusion. Given the scarcity of specific data for the former, and the extensive documentation for the latter, this guide proceeds under the assumption that the intended compound of interest is Sulfamethoxazole.

Introduction

The purity of a reference standard is paramount for the accuracy and reliability of analytical measurements, ensuring the validity of experimental results in research and drug development. While various commercial suppliers offer Sulfamethoxazole reference standards, publicly available, direct comparative studies on their purity are scarce. This guide provides a framework for researchers to independently evaluate the purity of commercial Sulfamethoxazole standards. It outlines established analytical methods, details their experimental protocols, and presents a general workflow for a comprehensive purity assessment.

Data Presentation: Comparison of Analytical Methods for Purity Evaluation

Instead of a direct comparison of commercial standards due to a lack of public data, this table compares the analytical methods that can be employed to assess the purity of a given Sulfamethoxazole standard.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Titration (Potentiometric)
Principle Separation of components based on their differential distribution between a stationary and mobile phase, followed by detection.Measurement of the absorbance of light by the sample at a specific wavelength.Determination of the concentration of a substance by reacting it with a standard solution of a titrant.
Primary Use Quantifying the main component and detecting/quantifying impurities.Primarily for quantifying the main component. Less effective for impurity profiling.Assay of the bulk material to determine the overall percentage of the active substance.
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV-Vis).UV-Vis Spectrophotometer.Potentiometer with an appropriate electrode system.
Sample Prep. Dissolution in a suitable solvent and filtration.Dissolution in a suitable solvent to a known concentration.Dissolution of a precisely weighed sample in a suitable solvent.
Specificity High. Can separate the main component from structurally similar impurities.Moderate. Interference from impurities that absorb at the same wavelength is possible.Low. Titrates the total amount of the substance and any impurities that react with the titrant.
Sensitivity High. Can detect impurities at very low levels.Moderate to Low.Low. Not suitable for trace impurity analysis.

Experimental Protocols

The following are representative experimental protocols for the analysis of Sulfamethoxazole. These methods are based on established pharmacopeial and literature-documented procedures and should be validated in the user's laboratory.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is considered the gold standard for determining the purity of pharmaceutical compounds due to its high resolving power.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate (B84403) buffer (pH adjusted as per specific method, e.g., pH 4.6 or 5.5)[1]

  • Purified water

  • Sulfamethoxazole reference standard (for system suitability and as a control)

  • Known impurity standards (if available)[2][3][4]

Procedure:

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol. A typical ratio could be 30:70 (buffer:acetonitrile).[1] The mobile phase should be filtered and degassed before use.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve the Sulfamethoxazole reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).[6]

  • Sample Solution Preparation: Prepare the commercial Sulfamethoxazole standard to be tested in the same manner and at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1][7]

    • Column Temperature: Ambient or controlled (e.g., 40°C or 50°C)[8]

    • Injection Volume: 20 µL

    • Detection Wavelength: 249 nm or 271 nm[1][9]

  • Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for Sulfamethoxazole is typically around 2.3 minutes under these conditions.[1]

  • Purity Calculation: The purity is calculated by determining the area of the main Sulfamethoxazole peak as a percentage of the total area of all peaks in the chromatogram.

UV-Vis Spectrophotometry for Assay

This method is a simpler, faster technique for a quantitative assay of the main component.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Hydrochloric acid (0.1 N) or other suitable solvent

  • Sulfamethoxazole reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the Sulfamethoxazole reference standard in the chosen solvent and then prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh the commercial Sulfamethoxazole standard and dissolve it in the same solvent to a concentration that falls within the range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for Sulfamethoxazole (around 271 nm or 372 nm depending on the method).[9][10]

  • Purity Calculation: Determine the concentration of the sample solution from the calibration curve and calculate the purity based on the weighed amount.

Potentiometric Titration for Assay

This is an official method in several pharmacopoeias for assaying the purity of Sulfamethoxazole.[11]

Instrumentation:

  • Potentiometer with a suitable electrode system

  • Burette

Reagents:

  • Sodium nitrite (B80452) solution (0.1 M) as the titrant

  • Hydrochloric acid

  • Potassium bromide

Procedure:

  • Sample Preparation: Accurately weigh a quantity of the commercial Sulfamethoxazole standard and dissolve it in a suitable solvent, such as a mixture of hydrochloric acid and water.

  • Titration: Cool the solution (e.g., to below 15°C) and titrate with 0.1 M sodium nitrite.

  • Endpoint Detection: The endpoint is determined potentiometrically.

  • Purity Calculation: The purity is calculated based on the volume of titrant consumed.

Mandatory Visualizations

Experimental Workflow for Purity Evaluation

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Conclusion start Obtain Commercial Sulfamethoxazole Standard weigh Accurately Weigh Sample and Reference Standard start->weigh dissolve Dissolve in Appropriate Solvent to a Known Concentration weigh->dissolve hplc HPLC Analysis (Purity & Impurities) dissolve->hplc Primary Method uv UV-Vis Spectrophotometry (Assay) dissolve->uv Confirmatory Method titration Potentiometric Titration (Assay) dissolve->titration Pharmacopoeial Assay calc_hplc Calculate Purity from Peak Areas hplc->calc_hplc calc_uv Calculate Purity from Absorbance uv->calc_uv calc_titration Calculate Purity from Titrant Volume titration->calc_titration compare Compare Results from Different Methods calc_hplc->compare calc_uv->compare calc_titration->compare conclusion Determine Overall Purity and Impurity Profile compare->conclusion

Caption: Workflow for the comprehensive purity evaluation of a commercial Sulfamethoxazole standard.

Signaling Pathway (Illustrative for Context - Not a Signaling Molecule)

As Sulfamethoxazole is an antibiotic and not a signaling molecule, a diagram of its mechanism of action is more appropriate.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Enzyme DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Bacterial Enzyme Purines Purines, Thymidine, etc. THF->Purines DNA Bacterial DNA Synthesis Purines->DNA Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits

Caption: Mechanism of action of Sulfamethoxazole via inhibition of the folic acid synthesis pathway in bacteria.

References

Comparative Docking Analysis of Sulfamethylthiazole with Target Enzymes: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of Sulfamethylthiazole and other sulfonamides with their primary enzymatic target, Dihydropteroate (B1496061) Synthase (DHPS). By examining binding affinities and interaction patterns, this document aims to offer insights into the structure-activity relationships of these antimicrobial agents, supported by computational data.

Introduction to Sulfonamides and Dihydropteroate Synthase

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme Dihydropteroate Synthase (DHPS).[1] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans, making it an excellent target for selective toxicity.[2] Sulfonamides mimic the natural substrate of DHPS, para-aminobenzoic acid (pABA), thereby blocking the production of dihydropteroate, a precursor to folic acid.[1] This inhibition ultimately disrupts bacterial DNA and protein synthesis, leading to a bacteriostatic effect.[1]

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).[3] In the context of drug discovery, it is an invaluable tool for understanding drug-target interactions and for the rational design of new therapeutic agents.

Comparative Docking Performance

The following table summarizes the binding affinities (docking scores) of this compound and other selected sulfonamides against Dihydropteroate Synthase (DHPS). It is important to note that these values are collated from various studies and may have been generated using different docking software and protocols, which can influence the results. Therefore, the comparison should be considered as a qualitative guide to relative binding strengths.

CompoundTarget EnzymePDB IDDocking Score (kcal/mol)Reference Study
SulfathiazoleDihydropteroate Synthase1AJ0-7.4[4]
SulfamethoxazoleDihydropteroate Synthase1AJ0-6.1[4]
SulfadiazineDihydrofolate ReductaseNot SpecifiedHigher negative binding energy than control[5]
SulfanilamideDihydropteroate Synthase1AJ0Re-docked to validate protocol[6]
Novel Sulfonamide 1CDihydropteroate Synthase1AJ0-8.1[3]
Novel Sulfonamide 1BDihydropteroate Synthase1AJ0-5.4[3]
Novel Sulfonamide 8bDihydropteroate Synthase1AJ0-8.05[7]
Novel Sulfonamide 11aDihydropteroate Synthase1AJ0-10.75[7]

Note: A more negative docking score generally indicates a stronger predicted binding affinity.

Experimental Protocols

A generalized experimental protocol for the molecular docking of sulfonamide derivatives with DHPS, based on common methodologies reported in the literature, is as follows:

1. Protein Preparation:

  • The three-dimensional crystal structure of the target enzyme, Dihydropteroate Synthase, is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1AJ0.[8]

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added, and appropriate charges are assigned to the protein residues.

  • The protein structure undergoes energy minimization to relieve any steric clashes and to reach a more stable conformation.

2. Ligand Preparation:

  • The two-dimensional structures of this compound and other sulfonamides are drawn using chemical drawing software.

  • These 2D structures are then converted into three-dimensional conformations.

  • The ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Partial charges are assigned to the ligand atoms.

3. Molecular Docking Simulation:

  • A docking grid is generated around the active site of the DHPS enzyme. The active site is typically defined based on the position of the co-crystallized native ligand (pABA) or known inhibitors.[6]

  • The prepared sulfonamide ligands are then docked into the defined active site using molecular docking software such as AutoDock, Glide, or MOE.[3]

  • The docking algorithm explores various possible conformations and orientations of the ligand within the active site to find the most favorable binding pose.

4. Analysis of Docking Results:

  • The different binding poses of each ligand are ranked based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).

  • The pose with the lowest binding energy is generally considered the most probable binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding. For instance, the sulfonyl group of sulfonamides often forms key hydrogen bonds with residues like Ser222 in the active site of DHPS.[1]

Visualizations

To better illustrate the concepts discussed, the following diagrams visualize the targeted biological pathway and the computational workflow.

Folic_Acid_Pathway cluster_synthesis Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamides This compound & other Sulfonamides Sulfonamides->DHPS Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Precursors Purines, Thymidine, Amino Acids Tetrahydrofolate->Precursors

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Docking_Workflow start Start: Define Research Question protein_prep Protein Preparation (e.g., DHPS from PDB) start->protein_prep ligand_prep Ligand Preparation (e.g., this compound) start->ligand_prep grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen docking Molecular Docking Simulation ligand_prep->docking grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis comparison Comparative Analysis (vs. other Sulfonamides) analysis->comparison conclusion Conclusion & Further Research comparison->conclusion

Caption: A generalized workflow for a comparative molecular docking study.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Sulfamethylthiazole, a sulfonamide antibiotic, requires careful handling and disposal due to its potential environmental and health impacts. Adherence to proper disposal protocols is not only a regulatory necessity but also a core tenet of responsible research and environmental stewardship.

Improper disposal of pharmaceutical waste can lead to the contamination of water and soil, potentially harming wildlife and human health. Regulatory bodies such as the Environmental Protection Agency (EPA) in the United States have established guidelines under the Resource Conservation and Recovery Act (RCRA) to manage hazardous waste from its creation to its final disposal.

Based on the safety data for its parent compound, sulfamethoxazole (B1682508), this compound should be treated as a hazardous substance. Key concerns include its potential for reproductive harm and its toxicity to aquatic life with long-lasting effects. Therefore, it is imperative to avoid releasing it into the environment.

Hazard Profile and Disposal Classification

The following table summarizes the key hazard information for sulfamethoxazole, which should be considered applicable to this compound in the absence of specific data for the derivative.

Hazard ClassificationGHS Hazard StatementKey Disposal Consideration
Reproductive Toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child.Must be disposed of as hazardous waste; not for landfill or sewer.
Chronic Aquatic Hazard (Category 2)H411: Toxic to aquatic life with long lasting effects.Do not discharge to any sewer or waterway.
BiodegradabilityNot readily biodegradable.Persists in the environment, necessitating controlled disposal.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the essential steps for the safe handling and disposal of this compound waste generated in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling any waste, ensure appropriate PPE is worn, including:

    • Nitrile gloves

    • Safety goggles or face shield

    • Laboratory coat

2. Waste Segregation and Collection:

  • Collect all solid waste (e.g., contaminated filter paper, weighing boats, gloves) and liquid waste (e.g., unused solutions, rinsates) containing this compound in a designated, compatible, and clearly labeled hazardous waste container.[1][2]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Incompatible wastes can react and create a more hazardous situation.[1]

  • Keep the original container for the waste if possible, ensuring the label is intact and legible.[1]

3. Container Labeling:

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste."[3]

  • The label should also include:

    • The full chemical name: "this compound Waste"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation[3]

4. Storage:

  • Keep the waste container tightly sealed when not in use.[2][4]

  • Store the container in a designated, secure, and well-ventilated satellite accumulation area or central hazardous waste storage facility.[2]

  • Ensure the storage area is away from heat and sources of ignition.[3]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • All hazardous waste must be disposed of at an approved waste disposal plant, which typically involves incineration for pharmaceutical waste.[5]

  • Complete all necessary paperwork, such as a hazardous waste manifest, to ensure tracking from generation to final disposal.

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Handling and Segregation cluster_2 Step 2: Labeling and Storage cluster_3 Step 3: Final Disposal start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal Process segregate Segregate into Designated Hazardous Waste Container ppe->segregate label_waste Label Container: 'Hazardous Waste' 'this compound Waste' 'Toxic', 'Environmental Hazard' segregate->label_waste store_waste Store in Secure, Designated Area label_waste->store_waste contact_ehs Contact Institutional EHS or Licensed Contractor store_waste->contact_ehs transport Transport to Approved Waste Disposal Facility contact_ehs->transport end_point Proper Disposal (e.g., Incineration) transport->end_point

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Sulfamethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Sulfamethylthiazole. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to minimize exposure risks and prevent environmental contamination.

Hazard Summary

This compound and its related compounds are classified with several hazards that necessitate careful handling. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Potential for Allergic Reactions: May cause allergic skin or respiratory reactions.[3]

  • Suspected Long-Term Effects: May cause genetic defects and is suspected of causing cancer.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][4]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are the final barriers against exposure. The following table outlines the recommended PPE for various activities involving this compound. It is crucial to use powder-free gloves to prevent aerosolization and contamination.[5]

ActivityGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Unpacking/Receiving Double chemotherapy-grade gloves (ASTM D6978 compliant)[6]Not required unless package is damagedSafety glassesRecommended if packaging is compromised
Weighing/Alquoting (in a ventilated enclosure) Double chemotherapy-grade glovesDisposable, impermeable gownSafety gogglesNot required in a certified chemical fume hood or ventilated balance enclosure
Weighing/Alquoting (on an open bench) Double chemotherapy-grade glovesDisposable, impermeable gownFace shield and safety gogglesN95 or higher respirator[5]
Sample Preparation/Handling Double chemotherapy-grade glovesDisposable, impermeable gownSafety gogglesNot required in a certified chemical fume hood
Spill Cleanup Double chemotherapy-grade glovesDisposable, impermeable gownFace shield and safety gogglesChemical cartridge-type respirator for large spills[5]

Donning and Doffing PPE:

Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[1]

  • Donning Sequence: Hand hygiene, gown, respirator (if required), eye/face protection, and then gloves. The outer glove should go over the cuff of the gown.[1][7]

  • Doffing Sequence: Remove outer gloves, gown, perform hand hygiene, remove eye/face protection, respirator (if required), and inner gloves, followed by thorough hand washing.[1]

Experimental Protocols: Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust.[2][8]

  • Use only in well-ventilated areas or under a chemical fume hood.

  • Wash hands thoroughly after handling.[2][8][9]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2][9]

  • Keep away from heat and sources of ignition.[8]

  • Store locked up.[2]

  • Some formulations may be sensitive to light and require storage in light-resistant containers.[8]

Operational Plan: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: As outlined in the PPE table, this includes a disposable gown, double gloves, eye and face protection, and respiratory protection appropriate for the scale of the spill.

  • Contain the Spill: For solid spills, gently cover with absorbent pads or a spill pillow to prevent dust from becoming airborne. For liquid spills, use absorbent materials to dike the spill and prevent it from spreading.

  • Clean the Spill:

    • Solids: Carefully scoop the material into a designated hazardous waste container. Avoid dry sweeping which can generate dust.

    • Liquids: Use absorbent pads to soak up the liquid and place them in a hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate deactivating agent or detergent and water. Work from the outer edge of the spill towards the center. All cleaning materials should be disposed of as hazardous waste.

  • Doff PPE and Dispose of Waste: Carefully remove and dispose of all PPE and cleaning materials in a labeled hazardous waste container.

  • Wash Hands: Wash hands thoroughly with soap and water.

  • Report the Incident: Report the spill to the appropriate safety personnel.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Containment_and_Cleanup Containment & Cleanup cluster_Post_Cleanup Post-Cleanup Evacuate Evacuate and Secure Area Don_PPE Don Appropriate PPE Evacuate->Don_PPE IMMEDIATE ACTION Contain_Spill Contain the Spill Don_PPE->Contain_Spill SAFETY FIRST Clean_Spill Clean the Spill Contain_Spill->Clean_Spill Decontaminate Decontaminate Area Clean_Spill->Decontaminate Doff_PPE Doff PPE & Dispose of Waste Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Report Report Incident Wash_Hands->Report

Caption: Workflow for handling a this compound spill.

Disposal Plan

Due to its classification as being very toxic to aquatic life with long-lasting effects, this compound and any contaminated materials must not be disposed of down the drain.[1][4]

Waste Collection and Labeling:

  • Segregate Waste: Collect all solid and liquid waste containing this compound in a designated hazardous waste container. Do not mix with other incompatible waste streams.[4]

  • Container Requirements: The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").[4]

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][9]

  • For unused or expired medicine in a non-laboratory setting, the best option is a drug take-back program.[10][11] If a take-back program is not available, check if the medication is on the FDA's flush list.[10][12] this compound is not typically on this list. Therefore, it should be disposed of in the trash by mixing it with an unappealing substance like dirt or used coffee grounds in a sealed plastic bag.[10]

By adhering to these safety and logistical guidelines, laboratory professionals can handle this compound responsibly, ensuring personal safety and environmental protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamethylthiazole
Reactant of Route 2
Sulfamethylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.